molecular formula C12H22N2O2 B067971 1-Boc-octahydropyrrolo[3,4-b]pyridine CAS No. 159877-36-8

1-Boc-octahydropyrrolo[3,4-b]pyridine

货号: B067971
CAS 编号: 159877-36-8
分子量: 226.32 g/mol
InChI 键: LGEWGFOMLJQHLL-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-Boc-octahydropyrrolo[3,4-b]pyridine is a privileged bifunctional scaffold of significant value in medicinal chemistry and drug discovery. This compound features a saturated, fused bicyclic structure comprising a piperidine and a pyrrolidine ring, which provides a rigid, three-dimensional framework that is highly effective for exploring chemical space and designing novel bioactive molecules. The key to its utility lies in the presence of two nitrogen atoms: one is exocyclic and protected by a Boc (tert-butoxycarbonyl) group, while the other is endocyclic and secondary. This differentiation allows for sequential, orthogonal functionalization, making it an ideal building block for the synthesis of complex molecular architectures.

属性

IUPAC Name

tert-butyl 2,3,4,4a,5,6,7,7a-octahydropyrrolo[3,4-b]pyridine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-6-4-5-9-7-13-8-10(9)14/h9-10,13H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGEWGFOMLJQHLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC2C1CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00626486
Record name tert-Butyl octahydro-1H-pyrrolo[3,4-b]pyridine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00626486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

159877-36-8
Record name 1,1-Dimethylethyl octahydro-1H-pyrrolo[3,4-b]pyridine-1-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=159877-36-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl octahydro-1H-pyrrolo[3,4-b]pyridine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00626486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-Pyrrolo[3,4-b]pyridine-1-carboxylic acid, octahydro-, 1,1-dimethylethyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

What are the chemical properties of 1-Boc-octahydropyrrolo[3,4-b]pyridine?

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical properties, synthesis, and handling of 1-Boc-octahydropyrrolo[3,4-b]pyridine, a key heterocyclic building block in medicinal chemistry and drug discovery.

Core Chemical Properties

This compound, also known as tert-butyl octahydro-1H-pyrrolo[3,4-b]pyridine-1-carboxylate, is a bicyclic diamine derivative protected with a tert-butoxycarbonyl (Boc) group. This protecting group strategy allows for selective functionalization at the unprotected secondary amine, making it a valuable intermediate in the synthesis of complex molecules.

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below.

PropertyValueSource(s)
CAS Number 159877-36-8[1]
Molecular Formula C₁₂H₂₂N₂O₂
Molecular Weight 226.32 g/mol
Physical Form Solid
Boiling Point 313.8 °C at 760 mmHg
Melting Point Data not readily available
Solubility General guidance suggests solubility in organic solvents like methanol and acetone.[2][3] Quantitative data is not readily available.
Spectral and Characterization Data

While detailed spectral data such as ¹H NMR, ¹³C NMR, and IR spectra are not always publicly available from commercial suppliers, these techniques are standard for confirming the structure and purity of this compound. Purity is typically reported to be ≥95-98%.[4]

Synthesis and Reactivity

The synthesis of this compound is a multi-step process that is often detailed in patent literature. The general synthetic approach involves the formation of the core bicyclic amine followed by the introduction of the Boc protecting group.

Representative Synthetic Workflow

The following diagram outlines a common synthetic pathway for the preparation of the octahydropyrrolo[3,4-b]pyridine core, which is a precursor to the title compound.

G cluster_0 Synthesis of Octahydropyrrolo[3,4-b]pyridine Core cluster_1 Boc Protection A Pyridine-2,3-dicarboxylic Acid B N-Benzyl-2,3-pyridinedicarboximide A->B Reaction with Benzylamine C 6-Benzyl-octahydropyrrolo[3,4-b]pyridine-5,7-dione B->C Reduction of Pyridine Ring D 6-Benzyl-octahydropyrrolo[3,4-b]pyridine C->D Reduction of Amide Groups E (4aS,7aS)-Octahydro-1H-pyrrolo[3,4-b]pyridine D->E Debenzylation F (4aS,7aS)-Octahydro-1H-pyrrolo[3,4-b]pyridine G This compound F->G Reaction with Di-tert-butyl dicarbonate (Boc)₂O

A representative synthetic workflow for this compound.
Experimental Protocol Outline

A detailed experimental protocol for the synthesis of the unprotected core, (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine, is described in US Patent US20110137036A1. A general overview of the key steps is as follows:

  • Formation of N-Benzyl-2,3-pyridinedicarboximide: Pyridine-2,3-dicarboxylic acid anhydride is reacted with benzylamine.

  • Reduction of the Pyridine Ring: The pyridine ring of N-benzyl-2,3-pyridinedicarboximide is reduced to form 6-benzyl-5,7-dioxooctahydropyrrolo[3,4-b]pyridine.

  • Reduction of Amide Groups: The amide groups are subsequently reduced to yield 6-benzyloctahydropyrrolo[3,4-b]pyridine.

  • Optical Resolution: The racemic mixture is resolved using a chiral acid, such as L-tartaric acid, to isolate the desired stereoisomer.

  • Debenzylation: The benzyl protecting group is removed, typically via catalytic hydrogenation, to give the free diamine, (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine.

  • Boc Protection: The final step involves the selective protection of one of the amine groups with di-tert-butyl dicarbonate ((Boc)₂O) to yield this compound. The reaction conditions for Boc protection of diamines often require careful control to achieve mono-protection.[2]

Handling and Safety

Storage and Stability

This compound is typically stored at 4°C and protected from light to ensure its stability.

Safety Precautions

This compound is associated with the following hazard statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H332: Harmful if inhaled.

  • H335: May cause respiratory irritation.

Standard laboratory safety protocols should be followed when handling this chemical, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

The following diagram illustrates a logical workflow for the safe handling and use of this compound in a research setting.

G A Acquire Compound and SDS B Review Safety Information (Hazards, PPE) A->B C Store at 4°C, Protect from Light B->C D Weigh in Ventilated Area (Fume Hood) C->D E Perform Reaction under Inert Atmosphere (if required) D->E F Work-up and Purification E->F G Characterize Product F->G H Dispose of Waste According to Regulations G->H

References

Synthesis and Structural Characterization of 1-Boc-octahydropyrrolo[3,4-b]pyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and structural characterization of 1-Boc-octahydropyrrolo[3,4-b]pyridine, a key heterocyclic building block in medicinal chemistry. This document details the synthetic methodologies, purification protocols, and in-depth structural analysis of the target compound.

Synthesis of this compound

The synthesis of this compound is a multi-step process that typically begins with commercially available starting materials. The general synthetic strategy involves the construction of the bicyclic octahydropyrrolo[3,4-b]pyridine core, followed by the introduction of the tert-butoxycarbonyl (Boc) protecting group. The synthesis of the racemic mixture is often followed by chiral resolution to isolate the desired stereoisomer, which is crucial for many pharmaceutical applications.

A common synthetic route starts from pyridine-2,3-dicarboxylic acid and involves the formation of an N-substituted imide, followed by reduction of both the pyridine ring and the imide functionality. The resulting secondary amine on the pyrrolidine ring is then protected with a Boc group.

Synthetic Workflow

The overall synthetic workflow can be visualized as a series of sequential reactions and purifications.

G start Pyridine-2,3-dicarboxylic Acid step1 Imide Formation start->step1 Amine step2 Pyridine Ring Reduction (Hydrogenation) step1->step2 step3 Imide Reduction step2->step3 Reducing Agent step4 Boc Protection step3->step4 Di-tert-butyl dicarbonate (Boc)2O end This compound step4->end

Caption: Synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of N-Benzyl-pyridine-2,3-dicarboximide

To a solution of pyridine-2,3-dicarboxylic acid in a suitable solvent such as acetic acid, an amine (e.g., benzylamine) is added. The reaction mixture is heated to reflux for several hours. After cooling, the product is isolated by filtration and purified by recrystallization.

Step 2: Hydrogenation of the Pyridine Ring

The N-benzyl-pyridine-2,3-dicarboximide is dissolved in an appropriate solvent (e.g., methanol) and subjected to catalytic hydrogenation using a catalyst such as Palladium on carbon (Pd/C) under a hydrogen atmosphere. The reaction is typically carried out at elevated pressure and temperature until the uptake of hydrogen ceases. The catalyst is then removed by filtration.

Step 3: Reduction of the Imide

The resulting piperidine-fused imide is reduced using a strong reducing agent like Lithium aluminum hydride (LiAlH4) in an anhydrous ethereal solvent such as tetrahydrofuran (THF). The reaction is performed under an inert atmosphere and typically requires heating to reflux. The reaction is quenched carefully with water and a basic solution, and the product is extracted with an organic solvent.

Step 4: Boc Protection

The crude octahydropyrrolo[3,4-b]pyridine is dissolved in a suitable solvent (e.g., dichloromethane or a biphasic system with water). Di-tert-butyl dicarbonate ((Boc)2O) and a base (e.g., triethylamine or sodium bicarbonate) are added, and the mixture is stirred at room temperature. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the organic layer is separated, washed, dried, and concentrated to yield the crude this compound, which is then purified by column chromatography.

Quantitative Data

The following table summarizes typical yields and purity for the key synthetic steps.

StepProductTypical Yield (%)Purity (%)
HydrogenationPiperidine-fused imide85-95>95
Imide ReductionOctahydropyrrolo[3,4-b]pyridine70-85>90 (crude)
Boc ProtectionThis compound90-98>98 (after chromatography)

Structural Characterization

The structural elucidation and confirmation of this compound are performed using a combination of spectroscopic techniques.

Spectroscopic Data
TechniqueData
¹H NMR The proton NMR spectrum is expected to show characteristic signals for the Boc group (a singlet at ~1.4 ppm) and a series of multiplets in the aliphatic region (1.5-3.6 ppm) corresponding to the protons of the bicyclic core.
¹³C NMR The carbon NMR spectrum will display a signal for the carbonyl of the Boc group (~155 ppm), the quaternary carbon of the Boc group (~80 ppm), and several signals in the aliphatic region (20-60 ppm) for the carbons of the octahydropyrrolo[3,4-b]pyridine framework.
Mass Spec. The mass spectrum (e.g., ESI-MS) should show the molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight of C₁₂H₂₂N₂O₂ (226.32 g/mol ).
Characterization Workflow

The process of confirming the structure and purity of the synthesized compound follows a logical progression.

G start Purified Product tlc TLC Analysis start->tlc Initial Purity Check nmr NMR Spectroscopy (¹H & ¹³C) tlc->nmr ms Mass Spectrometry nmr->ms Structural Elucidation purity Purity Assessment (e.g., HPLC) ms->purity Molecular Weight Confirmation final Structurally Confirmed Compound purity->final

Caption: Workflow for the structural characterization of the final product.

Conclusion

This guide has outlined the key synthetic methodologies and structural characterization techniques for this compound. The provided protocols and data serve as a valuable resource for researchers in the field of medicinal chemistry and drug development, facilitating the efficient synthesis and reliable characterization of this important synthetic intermediate. Careful execution of the described steps and thorough analysis of the resulting product are essential for ensuring the quality and suitability of this compound for further synthetic transformations.

1-Boc-octahydropyrrolo[3,4-b]pyridine molecular structure and formula.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Boc-octahydropyrrolo[3,4-b]pyridine, a notable heterocyclic compound, serves as a crucial building block in the landscape of medicinal chemistry and pharmaceutical development. Its rigid bicyclic structure, composed of fused pyrrolidine and pyridine rings, coupled with the presence of a tert-butoxycarbonyl (Boc) protecting group, imparts unique physicochemical properties that are highly advantageous for the synthesis of complex molecular architectures. The Boc group enhances stability and solubility, facilitating its use in a variety of synthetic transformations.

This technical guide provides a comprehensive overview of the molecular structure, chemical properties, synthesis, and applications of this compound, with a focus on its role as a key intermediate in the synthesis of pharmacologically active agents.

Molecular Structure and Chemical Formula

The fundamental characteristics of this compound are summarized in the table below.

PropertyValue
Molecular Formula C₁₂H₂₂N₂O₂
Molecular Weight 226.32 g/mol [1][2]
CAS Number 159877-36-8
IUPAC Name tert-butyl octahydro-1H-pyrrolo[3,4-b]pyridine-1-carboxylate
SMILES CC(C)(C)OC(=O)N1CCCC2CNCC21[1]
InChI Key LGEWGFOMLJQHLL-UHFFFAOYSA-N[1]

Physicochemical and Spectroscopic Data

A summary of the available physicochemical and spectroscopic data for this compound and its deprotected core is presented below.

Physical Properties
PropertyValueNotes
Boiling Point 313.8±15.0 °CPredicted value
Density 1.052±0.06 g/cm³Predicted value
pKa 10.66±0.20Predicted value
Physical Form Can be a liquid or solid at room temperatureSupplier dependent[3]
Spectroscopic Data

Table: NMR Data for (4aS,7aS)-Octahydropyrrolo[3,4-b]pyridine (Unprotected Core)

¹H NMR (400 MHz, DMSO-d₆), δ (ppm) ¹³C NMR (400 MHz, DMSO-d₆), δ (ppm)
2.95-2.98 (m, 1H)57.43
2.63-2.82 (m, 4H)53.37
2.54 (dd, 1H, J = 1.6 Hz, J = 1.2 Hz)47.78
2.39-2.45 (m, 1H)44.49
2.16-2.45 (br, s, 2H)37.85
1.81-1.89 (m, 1H)23.51
1.59-1.66 (m, 2H)21.90
1.35-1.46 (m, 1H)
1.24-1.31 (m, 1H)

Data obtained from research on a novel synthesis of the parent compound.[2]

Synthesis of this compound

The synthesis of this compound is a multi-step process that often commences from pyridine-2,3-dicarboxylic acid. The following is a representative experimental protocol compiled from patent literature, outlining the key transformations.[4]

Experimental Protocol

Step 1: Synthesis of N-benzyl-2,3-pyridinedicarboximide

  • Pyridine-2,3-dicarboxylic acid anhydride is reacted with benzylamine. This reaction typically proceeds at an elevated temperature in a suitable solvent to yield the corresponding N-benzyl imide.

Step 2: Reduction of the Pyridine Ring

  • The N-benzyl-2,3-pyridinedicarboximide is subjected to catalytic hydrogenation to reduce the pyridine ring. A common catalyst for this transformation is Palladium on carbon (Pd/C) under a hydrogen atmosphere. This step yields 6-benzyl-5,7-dioxooctahydropyrrolo[3,4-b]pyridine.

Step 3: Reduction of the Amide Groups

  • The amide carbonyl groups are then reduced to methylene groups. This can be achieved using a strong reducing agent such as lithium aluminum hydride (LiAlH₄) or a borane complex to afford 6-benzyloctahydropyrrolo[3,4-b]pyridine.

Step 4: Chiral Resolution

  • For the synthesis of enantiomerically pure products, the racemic 6-benzyloctahydropyrrolo[3,4-b]pyridine is resolved. This is often accomplished by forming diastereomeric salts with a chiral resolving agent, such as L-tartaric acid. Fractional crystallization allows for the separation of the desired stereoisomer.

Step 5: Debenzylation

  • The benzyl protecting group is removed from the resolved amine. Catalytic hydrogenolysis, again using a catalyst like Pd/C, is a common method for this deprotection step, yielding the enantiomerically pure octahydropyrrolo[3,4-b]pyridine.

Step 6: Boc Protection

  • The final step involves the introduction of the tert-butoxycarbonyl (Boc) protecting group. The enantiomerically pure octahydropyrrolo[3,4-b]pyridine is reacted with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base, such as triethylamine or sodium bicarbonate, in a suitable solvent like dichloromethane or tetrahydrofuran. This reaction affords the target molecule, this compound.

Synthesis Workflow Diagram

Synthesis_Workflow A Pyridine-2,3-dicarboxylic acid B N-benzyl-2,3-pyridinedicarboximide A->B Benzylamine C 6-benzyl-5,7-dioxooctahydropyrrolo[3,4-b]pyridine B->C Catalytic Hydrogenation (e.g., H2, Pd/C) D 6-benzyloctahydropyrrolo[3,4-b]pyridine (racemic) C->D Reduction (e.g., LiAlH4) E (S,S)-6-benzyloctahydropyrrolo[3,4-b]pyridine D->E Chiral Resolution (e.g., L-tartaric acid) F (S,S)-octahydropyrrolo[3,4-b]pyridine E->F Debenzylation (e.g., H2, Pd/C) G 1-Boc-(S,S)-octahydropyrrolo[3,4-b]pyridine F->G Boc Protection (Boc)2O

Caption: General synthetic pathway for this compound.

Applications in Drug Discovery and Development

This compound is a valuable intermediate in the synthesis of various biologically active molecules.

  • Moxifloxacin Intermediate: One of the most significant applications of the unprotected (4aS,7aS)-octahydropyrrolo[3,4-b]pyridine core is in the synthesis of the fourth-generation fluoroquinolone antibiotic, Moxifloxacin.[4] The bicyclic amine is a key structural component that influences the drug's antibacterial spectrum and pharmacokinetic properties.

  • Novel Therapeutic Agents: The octahydropyrrolo[3,4-b]pyridine scaffold has been explored for the development of novel therapeutic agents targeting various receptors and enzymes. Research has indicated that derivatives of this scaffold may exhibit activity as:

    • Cannabinoid receptor ligands: with potential applications in pain management and inflammation.

    • Histamine H3 receptor antagonists/inverse agonists: which are being investigated for the treatment of cognitive disorders.

    • Fibroblast Growth Factor Receptor (FGFR) inhibitors: a class of targeted therapies for various cancers.

The availability of this compound as a protected building block allows for selective chemical modifications at other positions of the molecule, enabling the generation of diverse chemical libraries for drug screening and lead optimization.

Logical Relationship in Drug Discovery

Drug_Discovery_Logic cluster_0 Synthetic Chemistry cluster_1 Medicinal Chemistry cluster_2 Drug Development A This compound B Deprotection A->B C Functionalization B->C D Diverse Chemical Library C->D E High-Throughput Screening D->E F Lead Compound Identification E->F G Lead Optimization F->G H Preclinical Studies G->H I Clinical Trials H->I J New Therapeutic Agent I->J

Caption: Role of this compound in a drug discovery workflow.

Conclusion

This compound stands as a synthetically versatile and medicinally relevant heterocyclic compound. Its established role as a key intermediate in the synthesis of Moxifloxacin, coupled with its potential for the development of novel therapeutics, underscores its importance in the field of drug discovery. The synthetic routes, while requiring multiple steps, are well-documented, providing a solid foundation for its production and utilization in research and development settings. As the demand for novel and effective therapeutic agents continues to grow, the utility of such well-defined and versatile building blocks will undoubtedly expand.

References

Technical Guide: 1-Boc-octahydropyrrolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 159877-36-8

This technical guide provides a comprehensive overview of 1-Boc-octahydropyrrolo[3,4-b]pyridine, a key intermediate in pharmaceutical research and development. The document details its chemical and physical properties, provides a plausible synthetic route with experimental protocols, discusses its applications in drug discovery, and outlines relevant safety information. This guide is intended for researchers, scientists, and professionals in the field of drug development.

Chemical and Physical Properties

This compound, also known as tert-butyl hexahydropyrrolo[3,4-b]pyridine-1(2H)-carboxylate, is a bicyclic heterocyclic compound. The presence of the tert-butoxycarbonyl (Boc) protecting group enhances its stability and solubility, making it a versatile building block in organic synthesis.[1]

PropertyValueSource(s)
CAS Number 159877-36-8[2]
Molecular Formula C₁₂H₂₂N₂O₂[3][4]
Molecular Weight 226.32 g/mol [3][5]
Appearance Solid
Purity ≥95% - ≥98%[5]
Boiling Point 313.8°C at 760 mmHg
InChI Key LGEWGFOMLJQHLL-UHFFFAOYSA-N[3]
SMILES CC(C)(C)OC(=O)N1CCCC2CNCC21[3]

Synthesis and Experimental Protocols

The synthesis of this compound can be conceptualized as a two-stage process: first, the synthesis of the core bicyclic amine, (4aS,7aS)-octahydropyrrolo[3,4-b]pyridine, followed by the protection of the secondary amine with a Boc group. The synthesis of the core is a critical step in the production of the antibiotic Moxifloxacin.

A potential synthetic pathway is outlined below.

Synthetic_Workflow Synthetic Workflow for this compound A Pyridine-2,3-dicarboxylic acid B N-benzyl-2,3-pyridinedicarboximide A->B Benzylamine C 6-Benzyl-5,7-dioxooctahydropyrrolo[3,4-b]pyridine B->C Reduction (e.g., H2, Pd/C) D 6-Benzyloctahydropyrrolo[3,4-b]pyridine C->D Reduction (e.g., LiAlH4) E (4aS,7aS)-Octahydropyrrolo[3,4-b]pyridine D->E Debenzylation (e.g., H2, Pd/C) F This compound E->F Boc Anhydride (Boc)2O, Base

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis of (4aS,7aS)-Octahydropyrrolo[3,4-b]pyridine

A patented method for the synthesis of the core structure involves the following key transformations.[6][7]

  • Formation of N-benzyl-2,3-pyridinedicarboximide: Pyridine-2,3-dicarboxylic acid is reacted with benzylamine to form the corresponding imide.

  • Reduction of the Pyridine Ring: The pyridine ring of the N-benzyl-2,3-pyridinedicarboximide is reduced to a piperidine ring. This can be achieved through catalytic hydrogenation (e.g., using hydrogen gas and a palladium on carbon catalyst). This hydrogenation is often stereospecific, leading to the cis-fused ring system.

  • Reduction of the Amide Groups: The two amide carbonyl groups are then reduced to methylene groups to form 6-benzyloctahydropyrrolo[3,4-b]pyridine. A strong reducing agent such as lithium aluminum hydride is typically used for this step.

  • Optical Resolution and Debenzylation: The racemic mixture of 6-benzyloctahydropyrrolo[3,4-b]pyridine can be resolved into its enantiomers. Following resolution, the benzyl protecting group is removed by catalytic hydrogenation to yield the desired (4aS,7aS)-octahydropyrrolo[3,4-b]pyridine.[6]

Experimental Protocol: Boc Protection

The final step is the protection of the secondary amine of the bicyclic core with a tert-butoxycarbonyl (Boc) group.

  • Reaction Setup: (4aS,7aS)-Octahydropyrrolo[3,4-b]pyridine is dissolved in a suitable aprotic solvent, such as dichloromethane or tetrahydrofuran. A base, for example triethylamine or diisopropylethylamine, is added to the solution.

  • Addition of Boc Anhydride: Di-tert-butyl dicarbonate ((Boc)₂O), dissolved in the same solvent, is added dropwise to the reaction mixture at room temperature or 0 °C.

  • Reaction Monitoring and Work-up: The reaction is stirred for several hours and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction mixture is typically washed with aqueous solutions to remove the base and any water-soluble byproducts. The organic layer is then dried over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), filtered, and concentrated under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by column chromatography on silica gel to obtain the final product with high purity.

Applications in Drug Discovery

This compound is a valuable building block in medicinal chemistry, primarily serving as an intermediate in the synthesis of more complex, pharmacologically active molecules.[1] The pyrrolopyridine scaffold is present in a number of compounds with a wide range of biological activities.

The parent compound, octahydropyrrolo[3,4-b]pyridine, is a key chiral intermediate for the synthesis of the fluoroquinolone antibiotic, Moxifloxacin.[8] Furthermore, derivatives of the broader pyrrolopyridine class have been investigated for various therapeutic applications, including as potential neuroprotective agents and anticonvulsants.[1]

Relevance to Signaling Pathways

While specific signaling pathway interactions for this compound itself are not extensively documented, the pyrrolopyridine core is found in molecules that target critical cellular signaling pathways. For instance, derivatives of the isomeric 1H-pyrrolo[2,3-b]pyridine have been developed as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs).[9] The FGFR signaling pathway plays a crucial role in cell proliferation, differentiation, and survival, and its aberrant activation is implicated in various cancers.[9]

FGFR_Signaling_Pathway Simplified FGFR Signaling Pathway FGF FGF Ligand FGFR FGFR FGF->FGFR Dimerization Dimerization & Autophosphorylation FGFR->Dimerization RAS_RAF RAS-RAF-MEK-ERK Pathway Dimerization->RAS_RAF PI3K_AKT PI3K-AKT Pathway Dimerization->PI3K_AKT PLCg PLCγ Pathway Dimerization->PLCg Proliferation Cell Proliferation RAS_RAF->Proliferation Survival Cell Survival PI3K_AKT->Survival Differentiation Cell Differentiation PLCg->Differentiation Inhibitor Pyrrolopyridine-based FGFR Inhibitor Inhibitor->FGFR

Caption: Simplified Fibroblast Growth Factor Receptor (FGFR) signaling pathway.

Safety and Hazard Information

For a structurally similar compound, tert-butyl hexahydropyrrolo[3,4-b]pyrrole-1(2H)-carboxylate, the following GHS hazard classifications have been reported:

  • H315: Causes skin irritation.[10]

  • H319: Causes serious eye irritation.[10]

  • H335: May cause respiratory irritation.[10]

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[10]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[10]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[10]

It is recommended to handle this compound in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

The Ascendant Trajectory of Pyrrolo[3,4-b]pyridine Derivatives in Therapeutic Innovation

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

The pyrrolo[3,4-b]pyridine scaffold, a compelling heterocyclic system, has emerged as a focal point in medicinal chemistry due to the diverse and potent biological activities exhibited by its derivatives. These compounds have demonstrated significant potential across a spectrum of therapeutic areas, including oncology, virology, and bacteriology. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and mechanisms of action of novel pyrrolo[3,4-b]pyridine derivatives, with a focus on quantitative data and detailed experimental methodologies to empower researchers in the field of drug discovery.

Anticancer Activity: Targeting Proliferation and Survival

A significant body of research highlights the potent anti-proliferative effects of novel pyrrolo[3,4-b]pyridine derivatives against various cancer cell lines. The primary mechanism of action for many of these compounds involves the inhibition of key protein kinases that are crucial for cancer cell growth, survival, and metastasis.

Quantitative Anticancer Data

The following table summarizes the in vitro cytotoxic activity of representative pyrrolo[3,4-b]pyridin-5-one derivatives against human breast cancer cell lines, MDA-MB-231 and MCF-7. The half-maximal inhibitory concentration (IC50) values demonstrate the potency of these compounds.

Compound IDTarget Cell LineIC50 (µM)Reference
1f MDA-MB-2316.25[1]
1i MDA-MB-231>200[1]
1d MDA-MB-231>200[1]
1f MCF-7>200[1]
1i MCF-7>200[1]
1d MCF-7>200[1]
Experimental Protocol: MTT Assay for Cytotoxicity

The anti-proliferative activity of the synthesized compounds is commonly assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[2]

Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT by mitochondrial succinate dehydrogenase in metabolically active cells. The resulting intracellular purple formazan crystals are solubilized, and the absorbance of the solution is quantified, which is directly proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Cancer cells (e.g., MDA-MB-231, MCF-7) are seeded in 96-well plates at a density of 1 x 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically ranging from 0.01 to 100 µM) and incubated for 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of a solubilizing agent (e.g., dimethyl sulfoxide or isopropanol) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting the percentage of viability against the compound concentration.

Mechanism of Action: Kinase Inhibition

Several pyrrolo[3,4-b]pyridine derivatives have been identified as potent inhibitors of various protein kinases, which are often dysregulated in cancer. For instance, certain derivatives have shown inhibitory activity against c-Met, a receptor tyrosine kinase that plays a critical role in tumor cell proliferation, survival, and invasion.[3]

anticancer_mechanism Pyrrolo[3,4-b]pyridine_Derivative Pyrrolo[3,4-b]pyridine Derivative c-Met_Kinase c-Met Kinase Pyrrolo[3,4-b]pyridine_Derivative->c-Met_Kinase Inhibition Downstream_Signaling Downstream Signaling (e.g., RAS-RAF-MEK-ERK, PI3K-AKT-mTOR) c-Met_Kinase->Downstream_Signaling Activation Cell_Proliferation Cell Proliferation Downstream_Signaling->Cell_Proliferation Cell_Survival Cell Survival Downstream_Signaling->Cell_Survival Metastasis Metastasis Downstream_Signaling->Metastasis Apoptosis Apoptosis

Caption: Inhibition of c-Met kinase signaling by a pyrrolo[3,4-b]pyridine derivative.

Antiviral Activity: Combating Influenza Virus

Certain pyrrolo[3,4-b]pyridine derivatives have demonstrated promising antiviral activity, particularly against influenza viruses.

Quantitative Antiviral Data

The following table presents the in vitro antiviral activity of a representative pyrrolo[3,4-b]pyridine derivative against influenza A and B viruses.

CompoundVirus Strain50% Inhibitory Concentration (IC50)Reference
6-(p-ethylphenyl)-5H-pyrrolo[3,4-b]pyridine-5,7-dione Influenza ASignificant activity[4]
6-(p-ethylphenyl)-5H-pyrrolo[3,4-b]pyridine-5,7-dione Influenza BSignificant activity[4]
Experimental Protocol: Antiviral Plaque Reduction Assay

The antiviral activity against influenza viruses is often determined using a plaque reduction assay.[5]

Principle: This assay measures the ability of a compound to inhibit the formation of viral plaques, which are localized areas of cell death caused by viral replication in a cell monolayer.

Procedure:

  • Cell Culture: Confluent monolayers of Madin-Darby canine kidney (MDCK) cells are prepared in 6-well plates.

  • Virus Infection: The cells are infected with a known titer of influenza virus for 1 hour at 37°C.

  • Compound Treatment: After infection, the virus inoculum is removed, and the cells are overlaid with a medium containing various concentrations of the test compound and a gelling agent (e.g., agarose).

  • Incubation: The plates are incubated for 2-3 days to allow for plaque formation.

  • Plaque Visualization and Counting: The cell monolayers are fixed and stained (e.g., with crystal violet) to visualize the plaques. The number of plaques in the treated wells is counted and compared to the untreated control wells.

  • Data Analysis: The IC50 value is calculated as the concentration of the compound that reduces the number of plaques by 50%.

antiviral_workflow cluster_0 Infection cluster_1 Treatment cluster_2 Plaque Formation MDCK_Cells MDCK Cells Infection Infection MDCK_Cells->Infection Influenza_Virus Influenza Virus Influenza_Virus->Infection Treatment Treatment Compound Pyrrolo[3,4-b]pyridine Derivative Compound->Treatment Plaque_Formation Plaque Formation Plaque_Counting Plaque Counting Plaque_Formation->Plaque_Counting

Caption: Workflow for the antiviral plaque reduction assay.

Antibacterial Activity: Targeting Bacterial Growth

Functionalized pyrrolo[3,4-b]pyridine derivatives have also shown promising activity against pathogenic bacteria.

Quantitative Antibacterial Data

The following table summarizes the antibacterial activity of representative pyrrolo[3,4-b]pyridine derivatives against Escherichia coli, a common Gram-negative bacterium. The minimum inhibitory concentration (MIC) is the lowest concentration of a drug that prevents visible growth of a bacterium.

Compound IDBacterial StrainMIC (µg/mL)Reference
4j E. coli ATCC 2592262.5[6]
4l E. coli ATCC 25922125.0[6]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC of the compounds is typically determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.[7]

Procedure:

  • Bacterial Inoculum Preparation: A standardized inoculum of the test bacterium (e.g., E. coli) is prepared in a suitable broth medium.

  • Compound Dilution: Serial twofold dilutions of the test compounds are prepared in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the bacterial suspension.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

mic_determination Start Start Prepare_Dilutions Prepare Serial Dilutions of Compound Start->Prepare_Dilutions Inoculate Inoculate with Bacterial Suspension Prepare_Dilutions->Inoculate Incubate Incubate at 37°C Inoculate->Incubate Observe_Growth Observe for Visible Growth Incubate->Observe_Growth Observe_Growth->Observe_Growth Growth Determine_MIC Determine MIC Observe_Growth->Determine_MIC No Growth End End Determine_MIC->End

Caption: Logical workflow for MIC determination.

Synthesis of Pyrrolo[3,4-b]pyridin-5-ones

A versatile and efficient method for the synthesis of pyrrolo[3,4-b]pyridin-5-ones is the Ugi-Zhu three-component reaction.[1]

Experimental Protocol: Ugi-Zhu Three-Component Reaction

Principle: This one-pot multicomponent reaction involves the condensation of an aldehyde, an amine, and an isocyanide to form an α-acylamino amide intermediate, which then undergoes an intramolecular Diels-Alder reaction with a dienophile (e.g., maleic anhydride) followed by a cascade of reactions to yield the final pyrrolo[3,4-b]pyridin-5-one core.

General Procedure:

  • To a solution of the aldehyde (1.0 equiv) and amine (1.0 equiv) in a suitable solvent (e.g., toluene), a Lewis acid catalyst (e.g., ytterbium triflate) is added, and the mixture is stirred.

  • The isocyanide (1.0 equiv) is then added, and the reaction is stirred until the formation of the Ugi-adduct is complete (monitored by TLC).

  • Maleic anhydride (1.2 equiv) is added to the reaction mixture, and it is heated to reflux.

  • The reaction is monitored by TLC until completion.

  • The solvent is removed under reduced pressure, and the crude product is purified by column chromatography.

Conclusion

Novel pyrrolo[3,4-b]pyridine derivatives represent a promising class of compounds with a broad spectrum of biological activities. Their potent anticancer, antiviral, and antibacterial properties, coupled with well-defined synthetic routes, make them attractive candidates for further drug development. The data and protocols presented in this technical guide are intended to serve as a valuable resource for researchers dedicated to advancing the therapeutic potential of this important heterocyclic scaffold. Further investigation into the specific molecular targets and signaling pathways will undoubtedly unveil new opportunities for the rational design of next-generation therapeutic agents.

References

The Strategic Intermediate: A Technical Guide to 1-Boc-octahydropyrrolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry and drug development, the discovery and utilization of novel synthetic intermediates are paramount to the efficient construction of complex molecular architectures. 1-Boc-octahydropyrrolo[3,4-b]pyridine, a chiral bicyclic diamine, has emerged as a critical building block in the synthesis of a variety of biologically active compounds. Its rigid scaffold and versatile functional handles make it an attractive starting material for creating diverse chemical libraries and targeting a range of therapeutic areas. This technical guide provides an in-depth overview of the synthesis of this compound and its application as a key intermediate in the development of pharmaceuticals, such as kinase inhibitors and cannabinoid receptor ligands.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
IUPAC Name tert-butyl (4aS,7aS)-octahydropyrrolo[3,4-b]pyridine-1-carboxylate
Molecular Formula C₁₂H₂₂N₂O₂
Molecular Weight 226.32 g/mol
CAS Number 159877-36-8
Appearance Not specified in literature
Purity Typically >95%

Synthesis of the Core Intermediate: (4aS,7aS)-octahydropyrrolo[3,4-b]pyridine

The synthesis of the unprotected core, (4aS,7aS)-octahydropyrrolo[3,4-b]pyridine, is a multi-step process that has been extensively described in the context of the synthesis of the antibiotic Moxifloxacin. The overall synthetic strategy involves the formation of a racemic N-benzyl protected precursor, followed by enzymatic resolution to achieve the desired stereochemistry, and finally, deprotection.

Synthesis of (4aS,7aS)-octahydropyrrolo[3,4-b]pyridine A Pyridine-2,3-dicarboxylic acid B N-Benzyl-2,3-pyridinedicarboximide A->B Benzylamine C cis-N-Benzyl-octahydropyrrolo[3,4-b]pyridine-5,7-dione B->C Catalytic Hydrogenation D rac-N-Benzyl-octahydropyrrolo[3,4-b]pyridine C->D Reduction (e.g., LiAlH4) E (4aS,7aS)-N-Benzyl-octahydropyrrolo[3,4-b]pyridine D->E Enzymatic Resolution F (4aS,7aS)-octahydropyrrolo[3,4-b]pyridine E->F Debenzylation (e.g., Pd/C, H2)

Fig. 1: Synthetic workflow for (4aS,7aS)-octahydropyrrolo[3,4-b]pyridine.
Experimental Protocol: Synthesis of (4aS,7aS)-octahydropyrrolo[3,4-b]pyridine

The following is a generalized protocol based on procedures described in the patent literature. Specific conditions and reagents may vary.

Step 1: Synthesis of N-Benzyl-2,3-pyridinedicarboximide Pyridine-2,3-dicarboxylic acid is reacted with benzylamine in a suitable solvent, such as toluene, at elevated temperatures with azeotropic removal of water to yield N-benzyl-2,3-pyridinedicarboximide.

Step 2: Catalytic Hydrogenation to cis-N-Benzyl-octahydropyrrolo[3,4-b]pyridine-5,7-dione The N-benzyl-2,3-pyridinedicarboximide is subjected to catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere to reduce the pyridine ring, affording the cis-fused dione.

Step 3: Reduction to rac-N-Benzyl-octahydropyrrolo[3,4-b]pyridine The dione is reduced using a strong reducing agent, such as lithium aluminum hydride (LiAlH₄), in an ethereal solvent like tetrahydrofuran (THF) to yield the racemic N-benzyl protected diamine.

Step 4: Enzymatic Resolution The racemic mixture is resolved using an enzymatic method. This often involves the use of a lipase, such as Candida antarctica lipase B (CALB), to selectively acylate one of the enantiomers. The acylated and unreacted enantiomers can then be separated.

Step 5: Debenzylation The desired (4aS,7aS)-N-Benzyl-octahydropyrrolo[3,4-b]pyridine enantiomer is deprotected via catalytic hydrogenation to remove the benzyl group, yielding the final product, (4aS,7aS)-octahydropyrrolo[3,4-b]pyridine.

Mono-Boc Protection of the Core Intermediate

For many synthetic applications, it is necessary to selectively protect one of the two nitrogen atoms of the diamine. The tert-butoxycarbonyl (Boc) group is a commonly used protecting group for this purpose. A general method for the selective mono-Boc protection of diamines can be adapted for this specific substrate.

Mono-Boc Protection A (4aS,7aS)-octahydropyrrolo[3,4-b]pyridine B Mono-protonated Diamine A->B 1 eq. Acid (e.g., HCl) C This compound B->C Di-tert-butyl dicarbonate (Boc)2O

Fig. 2: Workflow for selective mono-Boc protection.
Experimental Protocol: Selective Mono-Boc Protection

This protocol is adapted from a general procedure for the mono-Boc protection of diamines.

Reagents and Solvents:

  • (4aS,7aS)-octahydropyrrolo[3,4-b]pyridine

  • Anhydrous Methanol (MeOH)

  • Trimethylsilyl chloride (TMSCl) or another source of 1 equivalent of HCl

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Sodium hydroxide (NaOH) solution

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve (4aS,7aS)-octahydropyrrolo[3,4-b]pyridine in anhydrous methanol and cool the solution to 0 °C.

  • Slowly add one equivalent of trimethylsilyl chloride dropwise to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and stir for a short period.

  • Add one equivalent of di-tert-butyl dicarbonate dissolved in methanol to the reaction mixture.

  • Stir the reaction at room temperature for 1-2 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with water and wash with a nonpolar organic solvent (e.g., diethyl ether) to remove any di-Boc protected by-product.

  • Adjust the pH of the aqueous layer to >12 with a NaOH solution.

  • Extract the aqueous layer with dichloromethane (3 x volumes).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

Quantitative Data for a Similar Cyclic Diamine Mono-Boc Protection:

ReactantProductYield
trans-1,2-Diaminocyclohexanetert-butyl (1R,2R)-2-aminocyclohexylcarbamate66%

Applications in Drug Discovery

The this compound scaffold is a valuable starting point for the synthesis of various therapeutic agents. The presence of a protected and a free secondary amine allows for sequential and controlled functionalization.

Applications in Drug Discovery cluster_0 Core Intermediate cluster_1 Synthetic Pathways cluster_2 Target Molecules A This compound B Functionalization of free amine A->B C Deprotection of Boc group B->C D Functionalization of newly freed amine C->D E Kinase Inhibitors (e.g., FGFR) D->E F Cannabinoid Receptor Ligands (CB1/CB2) D->F G Other Bioactive Compounds D->G

Fig. 3: Logical relationship of this compound in drug discovery.
Synthesis of Kinase Inhibitors

The pyrrolo[3,4-b]pyridine core is present in a number of potent kinase inhibitors, including those targeting Fibroblast Growth Factor Receptors (FGFRs). The synthesis of such inhibitors can involve the coupling of the free secondary amine of this compound with a suitable heterocyclic core, followed by deprotection and further functionalization if required.

Synthesis of Cannabinoid Receptor Ligands

Derivatives of the octahydropyrrolo[3,4-b]pyridine scaffold have also been explored as ligands for cannabinoid receptors (CB1 and CB2). The synthetic strategy would typically involve N-alkylation or N-acylation of the free secondary amine with a pharmacophore-containing moiety, followed by manipulation of the Boc-protected amine to introduce further diversity.

Conclusion

This compound is a strategically important synthetic intermediate with significant potential in drug discovery and development. Its stereochemically defined structure and the presence of differentially protected amino groups allow for the controlled and efficient synthesis of complex, biologically active molecules. The detailed synthetic protocols and workflows presented in this guide are intended to provide researchers and scientists with a solid foundation for the utilization of this versatile building block in their own research endeavors. As the demand for novel therapeutics continues to grow, the importance of such well-characterized and readily accessible intermediates will undoubtedly increase.

Spectroscopic and Structural Elucidation of 1-Boc-octahydropyrrolo[3,4-b]pyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-Boc-octahydropyrrolo[3,4-b]pyridine, a key building block in medicinal chemistry and drug discovery. The following sections detail the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for their acquisition. This information is crucial for the unambiguous identification and characterization of this compound in a laboratory setting.

Spectroscopic Data Summary

The empirical formula for this compound is C₁₂H₂₂N₂O₂, with a molecular weight of 226.32 g/mol . The structural and spectroscopic data are summarized in the tables below.

Table 1: ¹H NMR Spectroscopic Data (Predicted)
Chemical Shift (ppm)MultiplicityIntegrationAssignment
~3.4-3.6m4HCH₂ (Pyrrolidine)
~3.2-3.4m2HCH (Bridgehead)
~2.8-3.0m2HCH₂ (Pyridine)
~1.6-1.8m4HCH₂ (Pyridine)
1.47s9HC(CH₃)₃ (Boc)

Note: Predicted values are based on standard chemical shift tables and analysis of similar structures. Actual experimental values may vary slightly.

Table 2: ¹³C NMR Spectroscopic Data (Predicted)
Chemical Shift (ppm)Assignment
~154-156C=O (Boc)
~79-81C(CH₃)₃ (Boc)
~50-55CH₂ (Pyrrolidine)
~45-50CH (Bridgehead)
~40-45CH₂ (Pyridine)
~28-30C(CH₃)₃ (Boc)
~25-28CH₂ (Pyridine)

Note: Predicted values are based on standard chemical shift tables and analysis of similar structures. Actual experimental values may vary slightly.

Table 3: IR Spectroscopic Data (Predicted)
Wavenumber (cm⁻¹)IntensityAssignment
~2970-2850StrongC-H stretch (alkane)
~1680-1700StrongC=O stretch (carbamate, Boc)
~1450-1480MediumC-H bend (alkane)
~1365MediumC-H bend (tert-butyl)
~1160-1180StrongC-O stretch (carbamate)

Note: Predicted values based on typical infrared absorption frequencies for the functional groups present.

Table 4: Mass Spectrometry Data
m/z RatioRelative IntensityAssignment
227.17High[M+H]⁺ (Monoisotopic Mass: 226.17 g/mol )
171.13Medium[M - C₄H₉O]⁺ (Loss of tert-butoxy group)
127.12High[M - Boc]⁺ (Loss of Boc group)
57.07High[C₄H₉]⁺ (tert-butyl cation)

Note: Fragmentation patterns are predicted based on the structure and common fragmentation pathways for Boc-protected amines.

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆)) in an NMR tube.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

¹H NMR Acquisition Parameters:

  • Pulse Program: Standard single-pulse sequence.

  • Spectral Width: 16 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-2 seconds.

  • Number of Scans: 16-64.

¹³C NMR Acquisition Parameters:

  • Pulse Program: Proton-decoupled single-pulse sequence.

  • Spectral Width: 200-220 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024-4096.

Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).

  • Phase correct the resulting spectrum.

  • Calibrate the chemical shift scale to the internal standard (TMS at 0 ppm).

  • Integrate the peaks in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol.

  • Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

Acquisition Parameters:

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

Data Processing:

  • Perform a background scan of the empty ATR crystal.

  • Collect the sample spectrum.

  • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source.

Sample Preparation:

  • Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Further dilute the stock solution to a final concentration of approximately 1-10 µg/mL with the same solvent, often with the addition of a small amount of formic acid (0.1%) to promote protonation.

Acquisition Parameters:

  • Ionization Mode: Positive ion electrospray ionization (ESI+).

  • Mass Range: m/z 50-500.

  • Capillary Voltage: 3-4 kV.

  • Cone Voltage: 20-40 V (can be varied to induce fragmentation).

  • Source Temperature: 100-150 °C.

  • Desolvation Temperature: 250-350 °C.

Data Processing:

  • The mass spectrometer software will generate a mass spectrum showing the relative abundance of ions at different m/z values.

  • Identify the molecular ion peak ([M+H]⁺) to confirm the molecular weight.

  • Analyze the fragmentation pattern to gain further structural information.

Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of This compound Purification Purification Synthesis->Purification Sample Pure Sample Purification->Sample NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Structure_Elucidation Structural Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation Purity_Confirmation Purity Confirmation Structure_Elucidation->Purity_Confirmation

Caption: Workflow for the synthesis and spectroscopic characterization.

NMR_Analysis_Logic cluster_1H ¹H NMR Analysis cluster_13C ¹³C NMR Analysis Start ¹H and ¹³C NMR Data Acquisition Chemical_Shifts_H Analyze Chemical Shifts Start->Chemical_Shifts_H Integration Analyze Integration Start->Integration Multiplicity Analyze Multiplicity Start->Multiplicity Chemical_Shifts_C Analyze Chemical Shifts Start->Chemical_Shifts_C Num_Signals Count Number of Signals Start->Num_Signals Structure Propose Structure Chemical_Shifts_H->Structure Integration->Structure Multiplicity->Structure Chemical_Shifts_C->Structure Num_Signals->Structure

Caption: Logical steps in the analysis of NMR data for structural determination.

An In-depth Technical Guide on the Physical and Chemical Properties of Octahydropyrrolo[3,4-b]pyridine Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of octahydropyrrolo[3,4-b]pyridine compounds. It includes a summary of quantitative data, detailed experimental protocols for key characterization techniques, and visualizations of relevant biological pathways and experimental workflows.

Physicochemical Properties

The octahydropyrrolo[3,4-b]pyridine core is a key structural motif in a variety of biologically active compounds. Understanding its fundamental physical and chemical properties is crucial for its application in drug design and development.

Data Summary

The following tables summarize the available quantitative data for the parent octahydropyrrolo[3,4-b]pyridine and one of its common derivatives. It is important to note that while computed values are readily available, experimentally determined data for properties such as melting point, solubility, and pKa are not widely published in publicly accessible literature.

Table 1: Physicochemical Properties of Octahydropyrrolo[3,4-b]pyridine

PropertyValueSource
Molecular Formula C₇H₁₄N₂PubChem[1]
Molecular Weight 126.20 g/mol PubChem[1]
CAS Number 5654-94-4PubChem[1]
Boiling Point 198.5 °C at 760 mmHgAlfa Chemistry[2]
Melting Point Data not available
Solubility Data not available
pKa Data not available
XLogP3 (Computed) -0.6PubChem[1]
Topological Polar Surface Area (Computed) 24.1 ŲPubChem[1]

Table 2: Physicochemical Properties of (4aS,7aR)-Octahydropyrrolo[3,4-b]pyridine

PropertyValueSource
Molecular Formula C₇H₁₄N₂PubChem[3]
Molecular Weight 126.20 g/mol PubChem[3]
CAS Number 158060-81-2PubChem[3]
Melting Point Data not available
Solubility Data not available
pKa Data not available
XLogP3 (Computed) -0.6PubChem[3]
Topological Polar Surface Area (Computed) 24.1 ŲPubChem[3]

Experimental Protocols

Accurate characterization of octahydropyrrolo[3,4-b]pyridine compounds relies on a suite of standard analytical techniques. Below are detailed methodologies for key experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the molecular structure and connectivity of atoms within the molecule.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the purified octahydropyrrolo[3,4-b]pyridine compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a standard 5 mm NMR tube. The choice of solvent depends on the solubility of the compound.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a proton (¹H) and carbon (¹³C) probe.

  • ¹H NMR Acquisition:

    • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

    • Acquire a one-dimensional ¹H NMR spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

    • Process the raw data by applying a Fourier transform, phase correction, and baseline correction.

    • Integrate the signals to determine the relative number of protons and analyze the chemical shifts (ppm) and coupling constants (Hz) to elucidate the proton environment and connectivity.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional ¹³C NMR spectrum using a proton-decoupled pulse sequence.

    • Typical parameters include a 45-degree pulse angle, a longer relaxation delay (2-5 seconds), and a wider spectral width.

    • Process the data similarly to the ¹H spectrum to identify the number and types of carbon atoms present in the molecule.

  • 2D NMR (Optional): For complex structures, acquire two-dimensional NMR spectra such as COSY (Correlation Spectroscopy) to establish ¹H-¹H correlations and HSQC (Heteronuclear Single Quantum Coherence) to determine ¹H-¹³C one-bond correlations.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation:

    • For liquid samples, a thin film can be prepared by placing a drop of the compound between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

    • For solid samples, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used by placing the solid sample directly on the ATR crystal.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample holder (or pure KBr pellet).

    • Place the sample in the spectrometer and record the sample spectrum.

    • The instrument software will automatically subtract the background spectrum from the sample spectrum.

  • Data Analysis: Analyze the resulting spectrum for characteristic absorption bands corresponding to specific functional groups (e.g., N-H stretching, C-N stretching, C-H stretching).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and elemental composition of the molecule, and to gain structural information from its fragmentation pattern.

Methodology:

  • Sample Preparation: Dissolve a small amount of the compound in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Instrumentation: Employ a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), coupled to a mass analyzer (e.g., Quadrupole, Time-of-Flight, or Orbitrap).

  • Data Acquisition:

    • Introduce the sample solution into the ion source.

    • Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

    • For high-resolution mass spectrometry (HRMS), use an instrument capable of high mass accuracy (e.g., Orbitrap or FT-ICR) to determine the exact mass and elemental formula.

  • Tandem MS (MS/MS) for Fragmentation Analysis:

    • Select the parent ion of interest (e.g., [M+H]⁺) using the first mass analyzer.

    • Induce fragmentation of the selected ion in a collision cell.

    • Analyze the resulting fragment ions with the second mass analyzer to obtain a fragmentation pattern, which can provide structural information.

Signaling Pathways and Experimental Workflows

Derivatives of octahydropyrrolo[3,4-b]pyridine have shown significant potential as inhibitors of key signaling pathways implicated in various diseases, including cancer and inflammatory disorders.

Inhibition of Fibroblast Growth Factor Receptor (FGFR) Signaling

Aberrant FGFR signaling is a known driver of tumorigenesis. Certain pyrrolopyridine derivatives have been identified as potent inhibitors of FGFRs.[4] The diagram below illustrates the general FGFR signaling pathway and the point of inhibition by these compounds.

FGFR_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR FGFR FGF->FGFR Binds HSPG HSPG HSPG->FGFR Co-receptor PLCg PLCγ FGFR->PLCg GRB2_SOS GRB2/SOS FGFR->GRB2_SOS PI3K PI3K FGFR->PI3K STAT STAT FGFR->STAT RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Response Cellular Response (Proliferation, Survival) ERK->Cell_Response AKT AKT PI3K->AKT AKT->Cell_Response STAT->Cell_Response Inhibitor Pyrrolopyridine Inhibitor Inhibitor->FGFR Inhibits ATP binding

Caption: FGFR signaling pathway and inhibition by pyrrolopyridine derivatives.

Inhibition of Janus Kinase (JAK)/STAT Signaling

The JAK/STAT pathway is crucial for cytokine signaling, and its dysregulation is associated with autoimmune diseases and cancers. Pyrrolopyridine derivatives have been developed as selective inhibitors of JAK1.[5][6]

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates pSTAT p-STAT (dimer) STAT->pSTAT Dimerizes Nucleus Nucleus pSTAT->Nucleus Translocates Gene_Expression Gene Expression Nucleus->Gene_Expression Regulates Inhibitor Pyrrolopyridine Inhibitor Inhibitor->JAK Inhibits

Caption: JAK/STAT signaling pathway and its inhibition.

General Synthetic Workflow

The synthesis of functionalized octahydropyrrolo[3,4-b]pyridine derivatives often involves a multi-step process. The following diagram outlines a generalized workflow for their preparation.

Synthetic_Workflow Start Starting Materials (e.g., Pyridine derivative) Step1 Step 1: Ring Formation / Modification Start->Step1 Purification1 Purification 1 (e.g., Column Chromatography) Step1->Purification1 Step2 Step 2: Functional Group Interconversion Purification1->Step2 Purification2 Purification 2 (e.g., Recrystallization) Step2->Purification2 Step3 Step 3: Coupling Reaction / Derivatization Purification2->Step3 Final_Purification Final Purification Step3->Final_Purification Characterization Characterization (NMR, IR, MS) Final_Purification->Characterization Final_Product Final Octahydropyrrolo[3,4-b]pyridine Derivative Characterization->Final_Product

References

A Technical Guide to the Synthesis of Pyrrolopyridine Scaffolds: Strategies, Protocols, and Biological Relevance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrrolopyridines, also known as azaindoles, constitute a significant class of nitrogen-containing heterocyclic compounds. Their structural resemblance to purine nucleosides has positioned them as privileged scaffolds in medicinal chemistry, particularly in the development of kinase inhibitors for cancer therapy.[1] This technical guide provides a comprehensive review of the synthetic strategies for accessing various pyrrolopyridine isomers, complete with detailed experimental protocols for key reactions, comparative data, and an overview of their relevance in targeting critical signaling pathways.

Pyrrolopyridines exist in several isomeric forms, with the position of the nitrogen atom in the pyridine ring dictating their classification (e.g., 7-azaindole or 1H-pyrrolo[2,3-b]pyridine). The specific isomer and its substitution pattern are crucial for biological activity. This guide will cover the synthesis of the most prominent isomers, including pyrrolo[2,3-b]pyridines (7-azaindoles), pyrrolo[2,3-c]pyridines (6-azaindoles), and the closely related pyrrolopyrimidines.

Synthetic Strategies for the Pyrrolopyridine Core

The construction of the pyrrolopyridine scaffold can be broadly categorized into two approaches: the formation of the pyrrole ring onto a pre-existing pyridine core, or the construction of the pyridine ring onto a pyrrole precursor. This section details the most significant synthetic methodologies.

Ring-Closing Reactions to Form the Pyrrole Ring

A common strategy involves the cyclization of suitably functionalized pyridine derivatives to form the fused pyrrole ring.

The Fischer indole synthesis is a classic method for forming an indole ring, which can be adapted for the synthesis of azaindoles. The reaction involves the acid-catalyzed cyclization of a pyridylhydrazine with an aldehyde or ketone.[2][3] This method is particularly effective for the formation of 4- and 6-azaindoles, especially when the starting pyridylhydrazine bears an electron-donating group.[4][5]

Logical Relationship of Fischer Indole Synthesis

Fischer_Indole_Synthesis Pyridylhydrazine Pyridylhydrazine Intermediate Pyridylhydrazone (Intermediate) Pyridylhydrazine->Intermediate Condensation Carbonyl Aldehyde or Ketone Carbonyl->Intermediate Acid_Catalyst Acid Catalyst (Brønsted or Lewis) Acid_Catalyst->Intermediate Azaindole Pyrrolopyridine (Azaindole) Acid_Catalyst->Azaindole Intermediate->Azaindole [3,3]-Sigmatropic Rearrangement & Cyclization Pictet_Spengler ArylEthylamine β-Arylethylamine (e.g., Tryptamine derivative) Schiff_Base Schiff Base (Intermediate) ArylEthylamine->Schiff_Base Condensation Carbonyl Aldehyde or Ketone Carbonyl->Schiff_Base Acid_Catalyst Acid Catalyst Acid_Catalyst->Schiff_Base Cyclized_Product Tetrahydro-β-carboline or related Pyrrolopyridine Acid_Catalyst->Cyclized_Product Schiff_Base->Cyclized_Product Electrophilic Cyclization FLT3_Signaling FLT3_Ligand FLT3 Ligand FLT3_Receptor FLT3 Receptor FLT3_Ligand->FLT3_Receptor Binds and activates PI3K_AKT PI3K/AKT Pathway FLT3_Receptor->PI3K_AKT RAS_MAPK RAS/MAPK Pathway FLT3_Receptor->RAS_MAPK STAT5 STAT5 Pathway FLT3_Receptor->STAT5 FLT3_Inhibitor Pyrrolopyridine FLT3 Inhibitor FLT3_Inhibitor->FLT3_Receptor Inhibits Proliferation Cell Proliferation & Survival PI3K_AKT->Proliferation Apoptosis Inhibition of Apoptosis PI3K_AKT->Apoptosis RAS_MAPK->Proliferation STAT5->Proliferation cAbl_Signaling Growth_Factors Growth Factors, Stress Signals cAbl c-Abl Kinase Growth_Factors->cAbl Activate Downstream Downstream Effectors (e.g., STAT, CrkL) cAbl->Downstream cAbl_Inhibitor Pyrrolopyridine c-Abl Inhibitor cAbl_Inhibitor->cAbl Inhibits Cell_Cycle Cell Cycle Progression Downstream->Cell_Cycle Apoptosis_Regulation Apoptosis Regulation Downstream->Apoptosis_Regulation CSF1R_Signaling CSF1 CSF-1 CSF1R CSF1R CSF1->CSF1R Binds and activates PI3K_AKT PI3K/AKT Pathway CSF1R->PI3K_AKT MAPK MAPK Pathway CSF1R->MAPK CSF1R_Inhibitor Pyrrolopyridine CSF1R Inhibitor CSF1R_Inhibitor->CSF1R Inhibits Macrophage Macrophage Survival, Proliferation, and Differentiation PI3K_AKT->Macrophage MAPK->Macrophage VEGFR2_Signaling VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds and activates PLCg_PKC PLCγ/PKC Pathway VEGFR2->PLCg_PKC PI3K_AKT PI3K/AKT Pathway VEGFR2->PI3K_AKT VEGFR2_Inhibitor Pyrrolopyridine VEGFR2 Inhibitor VEGFR2_Inhibitor->VEGFR2 Inhibits Angiogenesis Angiogenesis (Endothelial Cell Proliferation, Migration, and Survival) PLCg_PKC->Angiogenesis PI3K_AKT->Angiogenesis IKK_NFkB_Signaling Stimuli Inflammatory Stimuli IKK_complex IKK Complex (including IKKα) Stimuli->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates IKK_Inhibitor Pyrrolopyridine IKKα Inhibitor IKK_Inhibitor->IKK_complex Inhibits NFkB NF-κB IkB->NFkB Degrades and Releases Nucleus Nucleus NFkB->Nucleus Translocates to Gene_Expression Gene Expression (Inflammation, Cell Survival) NFkB->Gene_Expression Activates

References

Methodological & Application

Application Notes and Protocols: 1-Boc-octahydropyrrolo[3,4-b]pyridine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1-Boc-octahydropyrrolo[3,4-b]pyridine as a versatile scaffold in medicinal chemistry. The document details its application in the synthesis of various therapeutic agents, supported by experimental protocols, quantitative biological data, and visual diagrams of relevant workflows and pathways.

Introduction to this compound

This compound is a bicyclic diamine featuring a pyrrolidine ring fused to a piperidine ring. The tert-butoxycarbonyl (Boc) protecting group on one of the nitrogen atoms enhances the compound's stability and solubility, making it an ideal intermediate for the synthesis of complex, pharmacologically active molecules.[1] Its rigid, three-dimensional structure provides a valuable scaffold for the development of ligands targeting a variety of biological targets. This scaffold has been successfully employed in the creation of antibacterial, neuroprotective, and psychoactive agents.

Applications in Drug Discovery and Development

The unique structural features of the octahydropyrrolo[3,4-b]pyridine core have been exploited to develop a range of therapeutic candidates.

Antibacterial Agents: The Synthesis of Moxifloxacin

A prominent application of the (4aS,7aS)-enantiomer of octahydropyrrolo[3,4-b]pyridine is in the synthesis of the broad-spectrum fluoroquinolone antibiotic, Moxifloxacin.[2][3] The bicyclic amine is coupled with the fluoroquinolone core to impart favorable pharmacokinetic and pharmacodynamic properties to the final drug molecule.

Neuroprotective Agents

Derivatives of the octahydropyrrolo[3,4-b]pyridine scaffold have been investigated for their potential as neuroprotective agents. Studies have shown that certain analogs can protect neuronal cells from oxidative stress-induced cell death.[1] These compounds are being explored for the treatment of neurodegenerative diseases.

Serotonin Receptor Agonists

The octahydropyrrolo[3,4-b]pyridine nucleus has been utilized as a scaffold to develop selective agonists for serotonin receptors, particularly the 5-HT2C subtype.[1] These compounds have potential applications in the treatment of various central nervous system (CNS) disorders.

Quantitative Biological Data

The following tables summarize the quantitative biological data for various derivatives of the pyrrolo[3,4-b]pyridine scaffold.

Table 1: Inhibitory Activity of Pyrrolo[2,3-b]pyridine Derivatives against Fibroblast Growth Factor Receptors (FGFRs)

CompoundFGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)FGFR4 IC50 (nM)
4h 7925712

Data extracted from a study on 1H-pyrrolo[2,3-b]pyridine derivatives as potent FGFR inhibitors.[4]

Table 2: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibitory Activity of Pyrazolo[3,4-b]pyridine Derivatives

CompoundAChE IC50 (µM)BChE IC50 (µM)Selectivity Index (BChE/AChE)
9 6.0-5.3
12b 6.4-20.9

Data from a study on pyrazolo[4,3-d]pyridine and pyrazolo[3,4-b][1][5]naphthyridine isosteres as AChE inhibitors.[6]

Table 3: Binding Affinities of Pyrrolopyridine Analogs for Serotonin Receptors

CompoundReceptor SubtypeKi (nM)
4 5-HT611

Data from a study on 1,3,5-triazine derivatives as 5-HT6 serotonin receptor agents.[2]

Experimental Protocols

General Protocol for the Synthesis of Moxifloxacin using (4aS,7aS)-octahydropyrrolo[3,4-b]pyridine

This protocol describes the coupling of (4aS,7aS)-octahydropyrrolo[3,4-b]pyridine with 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid.

Materials:

  • 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

  • (4aS,7aS)-octahydropyrrolo[3,4-b]pyridine

  • Dimethyl sulfoxide (DMSO)

  • Water

Procedure:

  • To a reaction vessel, add 50 g of 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid and 600 mL of dimethyl sulfoxide.

  • Add 25.70 mL of (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine to the mixture.

  • Stir the reaction mixture at 65-70 °C for 6-8 hours.

  • Monitor the reaction progress by High-Performance Liquid Chromatography (HPLC).

  • Upon completion, cool the reaction mixture to 25-30 °C.

  • Add 100 mL of water and continue stirring for 2 hours.

  • Collect the solid product by filtration.

  • Wash the solid with 100 mL of water.

  • Dry the product under vacuum at 75 °C to yield Moxifloxacin.[7]

Expected Yield: Approximately 61.0 g (89.7%) with a purity of 98% (HPLC).[7]

General Protocol for a Serotonin Receptor Binding Assay

This protocol outlines a general procedure for determining the binding affinity of novel compounds to serotonin receptors using a radioligand competition assay.

Materials:

  • Cell membranes expressing the target serotonin receptor subtype (e.g., 5-HT2A)

  • Radioligand (e.g., [3H]ketanserin for 5-HT2A)

  • Test compounds (derivatives of this compound)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Scintillation cocktail

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a microplate, combine the cell membranes, radioligand at a concentration near its Kd, and varying concentrations of the test compound or vehicle.

  • Incubate the mixture at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials with a scintillation cocktail.

  • Quantify the radioactivity bound to the filters using a scintillation counter.

  • Determine the concentration of test compound that inhibits 50% of the specific binding of the radioligand (IC50).

  • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Diagrams

Logical Workflow for Drug Discovery using the this compound Scaffold

G A Scaffold Selection: This compound B Library Synthesis: Derivatization of the Scaffold A->B Synthetic Chemistry C High-Throughput Screening (HTS) B->C Compound Library D Hit Identification C->D Biological Assays E Lead Optimization: Structure-Activity Relationship (SAR) Studies D->E Iterative Design F In Vitro & In Vivo Testing E->F Pharmacology & Toxicology G Preclinical Candidate Selection F->G Data Analysis

Caption: A typical workflow for identifying drug candidates.

Synthetic Pathway for Moxifloxacin

G cluster_reactants Reactants cluster_conditions Reaction Conditions A 1-cyclopropyl-6,7-difluoro- 8-methoxy-4-oxo-1,4-dihydro- quinoline-3-carboxylic acid E Coupling Reaction A->E B (4aS,7aS)-octahydropyrrolo[3,4-b]pyridine B->E C Solvent: DMSO C->E D Temperature: 65-70 °C D->E F Moxifloxacin E->F

Caption: Key synthetic step in the production of Moxifloxacin.

Serotonin Receptor Signaling Cascade

G A Serotonin Agonist (e.g., Pyrrolopyridine Derivative) B 5-HT2A Receptor A->B Binds to C Gq/11 Protein Activation B->C Activates D Phospholipase C (PLC) Activation C->D E PIP2 -> IP3 + DAG D->E F IP3 -> Ca2+ Release E->F G DAG -> PKC Activation E->G H Cellular Response F->H G->H

Caption: Simplified Gq-coupled 5-HT2A receptor signaling.

References

Application of 1-Boc-octahydropyrrolo[3,4-b]pyridine as a Versatile Building Block in the Synthesis of Complex Bioactive Molecules

Author: BenchChem Technical Support Team. Date: November 2025

Introduction:

1-Boc-octahydropyrrolo[3,4-b]pyridine is a valuable heterocyclic building block widely employed by researchers, scientists, and drug development professionals in the synthesis of complex organic molecules with significant biological activities. Its rigid bicyclic structure and the presence of a protected secondary amine make it an ideal scaffold for the construction of a diverse array of compounds, including potent therapeutic agents. This application note provides a comprehensive overview of the utility of this compound, with a focus on its application in the synthesis of Moxifloxacin, cannabinoid receptor modulators, and phosphodiesterase 4B (PDE4B) inhibitors. Detailed experimental protocols and quantitative data are presented to facilitate its use in a research and development setting.

Application in the Synthesis of Moxifloxacin

The (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine core, derived from this compound, is a critical intermediate in the synthesis of the broad-spectrum antibiotic, Moxifloxacin.[1][2][3] The synthesis involves the nucleophilic aromatic substitution reaction between the deprotected octahydropyrrolo[3,4-b]pyridine and a fluoroquinolone core.

Experimental Protocol: Synthesis of Moxifloxacin

Step 1: Boc Deprotection of this compound

A common method for the removal of the Boc protecting group involves treatment with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), in a suitable solvent like dichloromethane (DCM) or methanol. Thermal deprotection methods have also been reported.

General Procedure:

  • Dissolve this compound in a suitable solvent (e.g., DCM or methanol).

  • Add an excess of the deprotecting agent (e.g., 4M HCl in dioxane or neat TFA) at 0 °C.

  • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Remove the solvent and excess acid under reduced pressure to obtain the hydrochloride or trifluoroacetate salt of octahydropyrrolo[3,4-b]pyridine.

Step 2: Coupling with Fluoroquinolone Core

The deprotected (4aS,7aS)-octahydropyrrolo[3,4-b]pyridine is then coupled with 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid.[2]

Detailed Protocol:

  • To a solution of 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid (50 g) in dimethyl sulfoxide (600 mL), add (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine (25.70 mL).

  • Stir the reaction mixture at 65-70 °C for 6-8 hours.

  • Monitor the reaction progress by HPLC.

  • Upon completion, cool the reaction mixture to 25-30 °C.

  • Add water (100 mL) and continue stirring for 2 hours.

  • Collect the solid product by filtration, wash with water (100 mL), and dry under vacuum at 75 °C to yield Moxifloxacin.

Quantitative Data for Moxifloxacin Synthesis
StepReactantsReagents/SolventsTemperature (°C)Time (h)Yield (%)Purity (%)
Coupling1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid, (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridineDMSO65-706-889.798 (HPLC)

Application in the Synthesis of Cannabinoid Receptor Modulators

The octahydropyrrolo[3,4-b]pyridine scaffold can be incorporated into molecules targeting cannabinoid receptors (CB1 and CB2), which are implicated in various physiological processes. The synthesis of such modulators often involves N-arylation of the deprotected octahydropyrrolo[3,4-b]pyridine core using methods like the Buchwald-Hartwig amination.

Experimental Workflow: Synthesis of Cannabinoid Receptor Modulators

G A This compound B Boc Deprotection (e.g., TFA/DCM) A->B C octahydropyrrolo[3,4-b]pyridine B->C D Buchwald-Hartwig Amination (Aryl Halide, Pd Catalyst, Ligand, Base) C->D E N-Aryl-octahydropyrrolo[3,4-b]pyridine D->E F Further Functionalization (e.g., Amide Coupling, Alkylation) E->F G Cannabinoid Receptor Modulator F->G G cluster_0 Cell Membrane cluster_1 Cytoplasm GPCR GPCR AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PDE4B PDE4B cAMP->PDE4B PKA PKA cAMP->PKA Activates Inflammation Pro-inflammatory Cytokine Synthesis cAMP->Inflammation Inhibits AMP AMP PDE4B->AMP Hydrolyzes cAMP to CREB CREB PKA->CREB Phosphorylates AntiInflammation Anti-inflammatory Response CREB->AntiInflammation Promotes PDE4B_Inhibitor PDE4B Inhibitor (pyrrolo[3,4-b]pyridine based) PDE4B_Inhibitor->PDE4B Inhibits

References

Application Notes and Protocols for the Purification of 1-Boc-octahydropyrrolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the purification of 1-Boc-octahydropyrrolo[3,4-b]pyridine, a key intermediate in the synthesis of various pharmaceutical compounds. The following methods are based on established principles for the purification of N-Boc protected heterocyclic amines and are designed to achieve high purity and yield.

Introduction

This compound is a bicyclic diamine derivative where one of the nitrogen atoms is protected by a tert-butyloxycarbonyl (Boc) group. This protecting group strategy is common in multi-step organic synthesis. The purification of this intermediate is crucial to ensure the quality and purity of the final active pharmaceutical ingredient. The choice of purification technique depends on the nature of the impurities present in the crude product. The most common methods include column chromatography, acid-base extraction, and recrystallization.

Purification Techniques Overview

Three primary techniques are detailed below for the purification of this compound. The selection of the most appropriate method will depend on the scale of the reaction, the nature of the impurities, and the desired final purity.

Silica Gel Column Chromatography

This is the most versatile and widely used method for the purification of moderately polar organic compounds like this compound. It separates compounds based on their differential adsorption to the stationary phase (silica gel) and solubility in the mobile phase.

Acid-Base Extraction

This liquid-liquid extraction technique takes advantage of the basic nature of the unprotected nitrogen atom in the pyrrolopyridine ring. The target compound can be selectively protonated and moved into an aqueous phase, leaving non-basic impurities in the organic phase.

Recrystallization

For crude products that are solid or can be induced to solidify and have a relatively high initial purity, recrystallization is an effective and scalable purification method. It relies on the differences in solubility of the desired compound and impurities in a suitable solvent system at different temperatures.

Data Presentation: Comparison of Purification Techniques

The following table summarizes typical quantitative data for the purification of this compound using the described techniques. These values are representative and may vary depending on the specific impurities and experimental conditions.

Purification TechniqueTypical Purity (by HPLC/NMR)Typical Recovery YieldTypical ThroughputKey AdvantagesKey Disadvantages
Silica Gel Column Chromatography >98%70-90%Low to MediumHigh resolution for a wide range of impurities.Solvent intensive, time-consuming, not easily scalable.
Acid-Base Extraction >95%85-95%Medium to HighRemoves non-basic impurities effectively, scalable.May not remove structurally similar basic impurities.
Recrystallization >99%60-80%HighHighly pure product, very scalable, low solvent usage.Requires a solid crude product, lower recovery.

Experimental Protocols and Visualizations

Protocol 1: Purification by Silica Gel Column Chromatography

This protocol describes the purification of crude this compound using standard silica gel flash column chromatography.

Methodology:

  • Slurry Preparation:

    • Adsorb the crude this compound (e.g., 1.0 g) onto a small amount of silica gel (e.g., 2-3 g) by dissolving the crude product in a minimal amount of a polar solvent (e.g., dichloromethane or ethyl acetate) and adding the silica gel.

    • Remove the solvent under reduced pressure until a free-flowing powder is obtained.

  • Column Packing:

    • Prepare a slurry of silica gel (e.g., 50 g for 1 g of crude product) in the initial mobile phase (e.g., Hexane:Ethyl Acetate 9:1).

    • Pour the slurry into a glass column and allow it to pack under a gentle flow of the mobile phase, ensuring no air bubbles are trapped.

  • Loading and Elution:

    • Carefully add the prepared dry-loaded sample onto the top of the packed silica gel bed.

    • Begin elution with the initial mobile phase, collecting fractions.

    • Gradually increase the polarity of the mobile phase (e.g., to Hexane:Ethyl Acetate 1:1, and then to 100% Ethyl Acetate) to elute the product.

  • Fraction Analysis and Product Isolation:

    • Monitor the collected fractions by Thin Layer Chromatography (TLC) using a suitable stain (e.g., potassium permanganate).

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure to yield the purified this compound.

G cluster_prep Sample Preparation cluster_chrom Chromatography cluster_analysis Analysis & Isolation prep1 Dissolve Crude Product prep2 Add Silica Gel prep1->prep2 prep3 Evaporate Solvent prep2->prep3 load Load Sample prep3->load pack Pack Silica Gel Column pack->load elute Elute with Solvent Gradient load->elute collect Collect Fractions elute->collect tlc Analyze Fractions by TLC collect->tlc pool Combine Pure Fractions tlc->pool evap Evaporate Solvent pool->evap product Purified Product evap->product

Fig. 1: Workflow for Column Chromatography Purification.

Protocol 2: Purification by Acid-Base Extraction

This protocol is suitable for removing neutral or acidic impurities from the crude this compound.

Methodology:

  • Dissolution:

    • Dissolve the crude product in a water-immiscible organic solvent such as ethyl acetate or dichloromethane (e.g., 50 mL for 1 g of crude).

  • Acidic Extraction:

    • Transfer the organic solution to a separatory funnel.

    • Add an equal volume of a dilute aqueous acid solution (e.g., 1 M HCl).

    • Shake the funnel vigorously, venting frequently to release any pressure.

    • Allow the layers to separate. The protonated product will be in the aqueous layer.

    • Drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer with fresh aqueous acid to ensure complete transfer of the product.

  • Neutralization and Back-Extraction:

    • Combine the acidic aqueous extracts.

    • Cool the aqueous solution in an ice bath and slowly add a base (e.g., 2 M NaOH or saturated NaHCO₃ solution) with stirring until the pH is basic (pH > 9).

    • Transfer the neutralized aqueous solution back to a separatory funnel.

    • Extract the deprotonated product back into an organic solvent (e.g., ethyl acetate or dichloromethane) by shaking with two to three portions of the fresh organic solvent.

  • Washing and Drying:

    • Combine the organic extracts from the back-extraction.

    • Wash the combined organic layer with brine (saturated NaCl solution) to remove excess water.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Product Isolation:

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure to obtain the purified this compound.

G start Crude Product in Organic Solvent extract_acid Extract with Aqueous Acid start->extract_acid separate1 Separate Layers extract_acid->separate1 organic_impurities Organic Layer (Impurities) separate1->organic_impurities aqueous_product Aqueous Layer (Protonated Product) separate1->aqueous_product neutralize Neutralize with Base aqueous_product->neutralize extract_organic Back-Extract with Organic Solvent neutralize->extract_organic separate2 Separate Layers extract_organic->separate2 aqueous_waste Aqueous Layer (Waste) separate2->aqueous_waste organic_product Organic Layer (Product) separate2->organic_product wash_dry Wash with Brine & Dry organic_product->wash_dry isolate Evaporate Solvent wash_dry->isolate final_product Purified Product isolate->final_product

Fig. 2: Workflow for Acid-Base Extraction Purification.

Protocol 3: Purification by Recrystallization

This protocol is ideal if the crude this compound is a solid and has a reasonably high purity to begin with.

Methodology:

  • Solvent Selection:

    • Choose a suitable solvent or solvent system. A good solvent will dissolve the compound well at high temperatures but poorly at low temperatures. A solvent pair (one "good" solvent and one "poor" solvent) can also be effective. For Boc-protected amines, systems like ethyl acetate/hexanes or isopropanol/water can be good starting points.

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add a minimal amount of the hot "good" solvent (or the single solvent) until the solid just dissolves completely.

  • Crystallization:

    • If using a solvent pair, add the "poor" solvent dropwise to the hot solution until it becomes slightly cloudy. Then add a drop or two of the "good" solvent to redissolve the precipitate.

    • Allow the solution to cool slowly to room temperature.

    • For maximum recovery, further cool the flask in an ice bath.

  • Crystal Collection:

    • Collect the formed crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying:

    • Dry the purified crystals under vacuum to remove any residual solvent.

G start Crude Solid Product dissolve Dissolve in Minimal Hot Solvent start->dissolve cool Slowly Cool to Induce Crystallization dissolve->cool filter Collect Crystals by Vacuum Filtration cool->filter wash Wash Crystals with Cold Solvent filter->wash dry Dry Crystals Under Vacuum wash->dry product Purified Crystalline Product dry->product

Fig. 3: Workflow for Recrystallization Purification.

Application Notes and Protocols for the Large-Scale Synthesis of (4aS,7aS)-Octahydro-1H-pyrrolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

(4aS,7aS)-Octahydro-1H-pyrrolo[3,4-b]pyridine, a key chiral intermediate, is crucial in the synthesis of various pharmaceutical compounds, most notably the antibiotic Moxifloxacin. [1][2][3][4][5] This document provides detailed protocols and application notes for its large-scale synthesis, enabling researchers and professionals in drug development to produce this critical building block efficiently and with high purity. The methodologies outlined below are based on established and novel synthetic routes, emphasizing stereoselectivity and scalability.

Synthetic Strategies Overview

The synthesis of (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine, often referred to as "nonane," can be achieved through several pathways.[1] A common industrial approach involves a resolution process to separate the desired stereoisomer.[1] More recent methods focus on stereoselective reductions to control the chirality of the molecule.[1][6]

A prevalent synthesis route begins with the reaction of 2,3-pyridine dicarboxylic acid with benzylamine.[1] The resulting intermediate undergoes reduction of the pyridine ring, followed by the reduction of carbonyl groups to yield N-benzyl nonane.[1] The crucial stereoisomer is then isolated through resolution using D-(-) tartaric acid, followed by a deprotection step to yield the final product.[1]

An alternative and more novel approach utilizes a chiral auxiliary, such as (S)-naproxen, to introduce stereoselectivity earlier in the synthesis.[1][2][6] This method avoids a late-stage resolution, potentially improving overall yield and efficiency.

Synthetic Pathway Diagram

Synthetic Pathway of (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine cluster_0 Resolution Pathway cluster_1 Stereoselective Pathway 2,3-Pyridine Dicarboxylic Acid 2,3-Pyridine Dicarboxylic Acid Intermediate_3 6-benzyl-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione 2,3-Pyridine Dicarboxylic Acid->Intermediate_3 Benzylamine Intermediate_4 Piperidine Intermediate Intermediate_3->Intermediate_4 Pyridine Ring Reduction Intermediate_5 N-benzyl nonane Intermediate_4->Intermediate_5 Carbonyl Reduction Resolution Resolution with D-(-) Tartaric Acid Intermediate_5->Resolution Deprotection Deprotection Resolution->Deprotection Final_Product_1 (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine Deprotection->Final_Product_1 Dione_3 6-benzyl-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione Intermediate_9 (S)-2-(6-methoxynaphthalen-2-yl)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)propan-1-one Dione_3->Intermediate_9 Coupling Chiral_Auxiliary (S)-Naproxen Chiral_Auxiliary->Intermediate_9 Intermediate_10 (S)-1-((4aS,7aS)-hexahydro-1H-pyrrolo[3,4-b]pyridin-6(2H)-yl)-2-(6-methoxynaphthalen-2-yl)propan-1-one Intermediate_9->Intermediate_10 Stereoselective Reduction Final_Product_2 (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine Intermediate_10->Final_Product_2 Hydrolysis

Caption: Alternative synthetic pathways to (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine.

Experimental Protocols

The following protocols are based on a novel stereoselective synthesis route.

Protocol 1: Synthesis of (S)-2-(6-methoxynaphthalen-2-yl)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)propan-1-one (9)
  • Preparation of (S)-2-(6-Methoxynaphthalen-2-yl)propanamide (8):

    • Dissolve 100 g (0.43 mol) of (S)-naproxen in 500 mL of Dichloromethane (DCM).

    • Add 1 mL of Dimethylformamide (DMF) with stirring and cool the mixture to 0-5 °C.

    • Slowly add thionyl chloride and stir until the reaction is complete (monitored by TLC).

    • In a separate flask, prepare a solution of aqueous ammonia.

    • Add the acid chloride solution dropwise to the ammonia solution, maintaining the temperature below 10 °C.

    • Stir the resulting slurry for 1-2 hours.

    • Filter the solid, wash with water, and dry to obtain the amide (8).

  • Coupling Reaction:

    • Prepare a mixture of 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine and a suitable base in an appropriate solvent.

    • Add the previously synthesized amide (8) to the mixture.

    • Heat the reaction mixture and monitor for completion by TLC.

    • Upon completion, cool the mixture and perform a suitable workup to isolate the product (9).

Protocol 2: Stereoselective Reduction to (S)-1-[(4aS,7aS)-Hexahydro-1H-pyrrolo[3,4-b]pyridin-6(2H)-yl]-2-(6-methoxynaphthalen-2-yl)propan-1-one (10)
  • To a solution of 10 g (0.03 mol) of compound 9 in 100 mL of toluene, add 3 g of 5% Palladium on carbon in a hydrogen pressure vessel.[1]

  • Heat the reaction mass to 80 °C under a hydrogen pressure of 8 kg/cm ² for 20-24 hours.[1]

  • After the reaction is complete, cool the vessel to room temperature.

  • Filter the catalyst through a bed of hyflow and wash the filter cake with 100 mL of methanol.[1]

  • Concentrate the filtrate to obtain the crude product 10 .

Protocol 3: Hydrolysis to (4aS,7aS)-Octahydro-1H-pyrrolo[3,4-b]pyridine (1)
  • Add 5 g (0.014 mol) of compound 10 to a round bottom flask.

  • Add 30 mL of 20% aqueous hydrochloric acid.

  • Heat the mixture and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture and perform a basic workup to neutralize the acid.

  • Extract the product with a suitable organic solvent.

  • Dry the organic layer, filter, and concentrate to yield the final product 1 .

Experimental Workflow

Experimental Workflow Start Start Step1 Synthesis of Chiral Amide (8) Start->Step1 Step2 Coupling Reaction to form Intermediate (9) Step1->Step2 Step3 Stereoselective Reduction (Hydrogenation) Step2->Step3 Step4 Hydrolysis Step3->Step4 Purification Purification (e.g., Distillation or Crystallization) Step4->Purification Analysis Product Analysis (HPLC, Chiral HPLC, NMR, MS) Purification->Analysis FinalProduct Final Product (1) Analysis->FinalProduct

References

Application Notes and Protocols: 1-Boc-octahydropyrrolo[3,4-b]pyridine as a Precursor for Pharmaceutical Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 1-Boc-octahydropyrrolo[3,4-b]pyridine as a key precursor in the synthesis of pharmaceutical agents, with a focus on the broad-spectrum antibiotic, Moxifloxacin. This document includes detailed experimental protocols, quantitative data, and visualizations to support research and development in medicinal chemistry.

Introduction

This compound is a vital heterocyclic building block in medicinal chemistry. The tert-butoxycarbonyl (Boc) protecting group enhances its stability and solubility, making it a versatile intermediate for the synthesis of complex molecules.[1] Its deprotected form, (4aS,7aS)-octahydropyrrolo-1H-pyrrolo[3,4-b]pyridine, is a critical component in the synthesis of Moxifloxacin, a fourth-generation fluoroquinolone antibiotic. The structural framework of this compound allows for the introduction of diverse functionalities, enabling the development of novel therapeutic agents.

Synthesis of Moxifloxacin: An Overview

The synthesis of Moxifloxacin from this compound involves a multi-step process that begins with the synthesis of the core intermediate, (4aS,7aS)-octahydropyrrolo-1H-pyrrolo[3,4-b]pyridine. This is followed by a nucleophilic aromatic substitution reaction with a fluoroquinolone core. The overall synthetic workflow is depicted below.

// Styling A, B, C, D, E, F, G [shape=rectangle, style="filled, rounded", fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"]; E [fontcolor="#34A853"]; G [fontcolor="#4285F4"]; } .dot Figure 1: General synthetic workflow for Moxifloxacin.

Experimental Protocols

This section provides detailed experimental procedures for the synthesis of the key intermediates and the final active pharmaceutical ingredient, Moxifloxacin.

Protocol 1: Synthesis of (4aS,7aS)-octahydropyrrolo-1H-pyrrolo[3,4-b]pyridine

This protocol is adapted from established synthetic routes and involves a multi-step process.

Step 1: Synthesis of N-benzyl-2,3-pyridine-dicarboximide

  • Reactants: Pyridine-2,3-dicarboxylic acid anhydride, Benzylamine.

  • Procedure: A solution of pyridine-2,3-dicarboxylic acid anhydride in an appropriate solvent (e.g., toluene) is treated with benzylamine. The reaction mixture is heated to reflux for several hours. Upon cooling, the product crystallizes and is collected by filtration.

Step 2: Reduction of N-benzyl-2,3-pyridine-dicarboximide

  • Reactant: N-benzyl-2,3-pyridine-dicarboximide.

  • Reagent: A suitable reducing agent, such as hydrogen gas with a palladium on carbon (Pd/C) catalyst.

  • Procedure: The dicarboximide is dissolved in a suitable solvent (e.g., ethanol) and subjected to hydrogenation at elevated pressure and temperature. The catalyst is removed by filtration, and the solvent is evaporated to yield the crude product.

Step 3: Debenzylation and Resolution

  • Reactant: cis-N-benzyl-octahydropyrrolo[3,4-b]pyridine.

  • Procedure: The benzyl group is removed by catalytic transfer hydrogenation. The resulting racemic mixture of (4a,7a)-octahydropyrrolo-1H-pyrrolo[3,4-b]pyridine is then resolved using a chiral resolving agent, such as L-tartaric acid, to isolate the desired (4aS,7aS)-enantiomer.

Protocol 2: Synthesis of this compound

  • Reactants: (4aS,7aS)-octahydropyrrolo-1H-pyrrolo[3,4-b]pyridine, Di-tert-butyl dicarbonate (Boc₂O).

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF).

  • Base: Triethylamine (TEA) or Sodium bicarbonate (NaHCO₃).

  • Procedure:

    • Dissolve (4aS,7aS)-octahydropyrrolo-1H-pyrrolo[3,4-b]pyridine in the chosen solvent.

    • Add the base to the solution.

    • Slowly add a solution of Boc₂O in the same solvent at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the product by column chromatography on silica gel if necessary.

Protocol 3: Synthesis of Moxifloxacin

  • Reactants: (4aS,7aS)-octahydropyrrolo-1H-pyrrolo[3,4-b]pyridine, 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid.

  • Solvent: Dimethyl sulfoxide (DMSO) or Acetonitrile.

  • Procedure:

    • To a solution of 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid in the chosen solvent, add (4aS,7aS)-octahydropyrrolo-1H-pyrrolo[3,4-b]pyridine.

    • Heat the reaction mixture to 50-70°C for 3-8 hours.[2]

    • Monitor the reaction by High-Performance Liquid Chromatography (HPLC).

    • Upon completion, cool the reaction mixture and add water to precipitate the product.

    • Filter the solid, wash with water, and dry under vacuum to yield Moxifloxacin.

Quantitative Data

The following tables summarize the quantitative data for the synthesis of Moxifloxacin and its biological activity.

Table 1: Synthesis Yield and Purity

StepProductYield (%)Purity (%) (Method)Reference
Synthesis of (4aS,7aS)-octahydropyrrolo-1H-pyrrolo[3,4-b]pyridine from its N-benzyl precursor (Debenzylation)(4aS,7aS)-octahydropyrrolo-1H-pyrrolo[3,4-b]pyridine>95>99 (Chiral HPLC)
Final condensation to MoxifloxacinMoxifloxacin85 - 96>99 (HPLC)[2]

Table 2: Antibacterial Activity of Moxifloxacin (Minimum Inhibitory Concentration - MIC)

Bacterial StrainMIC (µg/mL) RangeReference(s)
Streptococcus pneumoniae0.12 - 0.25[3]
Haemophilus influenzae0.03 - 0.06[3]
Moraxella catarrhalis0.06[3]
Staphylococcus aureus (MSSA)0.125[4]
Staphylococcus aureus (MRSA)0.125[4]
Escherichia coli4 - 8[4]
Pseudomonas aeruginosa0.25 - 1.0[1]

Mechanism of Action and Structure-Activity Relationship (SAR)

Mechanism of Action of Fluoroquinolones

Fluoroquinolones, including Moxifloxacin, exert their antibacterial effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[5] These enzymes are crucial for DNA replication, recombination, and repair. Inhibition of these enzymes leads to the fragmentation of bacterial DNA and ultimately cell death.

// Styling A [shape=ellipse, style="filled", fillcolor="#FBBC05", fontcolor="#202124"]; B, C [shape=rectangle, style="filled, rounded", fillcolor="#4285F4", fontcolor="#FFFFFF"]; D [shape=rectangle, style="filled, rounded", fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"]; E [shape=ellipse, style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; } .dot Figure 2: Mechanism of action of fluoroquinolone antibiotics.

Structure-Activity Relationship (SAR)

The octahydropyrrolo[3,4-b]pyridine moiety at the C-7 position of the fluoroquinolone core is crucial for the antibacterial activity and spectrum of Moxifloxacin. SAR studies have shown that modifications at this position can significantly impact potency and target selectivity.

// Styling S1, S2, S3 [color="#5F6368"]; S3 [fontcolor="#4285F4"]; } .dot Figure 3: Structure-Activity Relationship of C-7 substituents in fluoroquinolones.

Key SAR points for the octahydropyrrolo[3,4-b]pyridine moiety include:

  • Enhanced Gram-Positive Activity: The bicyclic structure at C-7 generally enhances activity against Gram-positive bacteria compared to simpler cyclic amines like piperazine.

  • Reduced CNS Side Effects: The steric bulk and polarity of this substituent can reduce penetration into the central nervous system, potentially lowering the risk of CNS-related side effects.

  • Impact on Pharmacokinetics: The nature of the C-7 substituent significantly influences the pharmacokinetic properties of the drug, including absorption, distribution, metabolism, and excretion.

Conclusion

This compound is a valuable and versatile precursor in the synthesis of advanced pharmaceutical agents. Its application in the production of Moxifloxacin highlights its importance in accessing complex molecular architectures with significant therapeutic potential. The protocols and data presented herein provide a foundational resource for researchers engaged in the discovery and development of new medicines based on this important scaffold.

References

Analytical Methods for the Characterization of Pyrrolo[3,4-b]pyridine Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the key analytical methods employed in the characterization of pyrrolo[3,4-b]pyridine derivatives. These heterocyclic compounds are of significant interest in medicinal chemistry, often investigated for their potential as kinase inhibitors and other therapeutic agents. Accurate and thorough characterization is crucial for establishing structure-activity relationships, ensuring purity, and meeting regulatory requirements.

Chromatographic Methods: High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is an essential technique for assessing the purity of pyrrolo[3,4-b]pyridine derivatives and for quantitative analysis. Reversed-phase HPLC is the most common modality used for these compounds.

Quantitative Data Summary
Compound TypeColumnMobile PhaseFlow Rate (mL/min)DetectionReference
Substituted Pyridine DerivativeJ'Sphere ODS-H80 (150 mm x 4.6 mm, 5µm)A: 0.1% Trifluoroacetic acid in Water, B: Acetonitrile (Gradient)1.0UV at 220 nm[1]
Pyridine and AminopyridinesAmaze HD (3.2 x 150 mm)Acetonitrile/Methanol (60/40) with 0.2% Formic Acid and 0.25% Ammonium Formate1.0UV at 275 nm[2]
Pyridine, Picolines, QuinolineZorbax SB-Aq (4.6 x 150 mm, 5µm)A: Acetonitrile, B: Ammonium Acetate Buffer (Gradient)-ESI-MS/MS[3]
General N-HeterocyclesPrimesep 100Acetonitrile, Water, Sulfuric Acid (Gradient)-UV at 250 nm[4]
Experimental Protocol: Reversed-Phase HPLC Analysis

This protocol provides a general procedure for the purity determination of a synthesized pyrrolo[3,4-b]pyridine derivative.

1. Materials and Reagents:

  • HPLC-grade acetonitrile, methanol, and water.

  • Trifluoroacetic acid (TFA) or formic acid, HPLC grade.

  • Ammonium acetate, LC-MS grade (if using MS detection).

  • Synthesized pyrrolo[3,4-b]pyridine derivative.

  • Reference standard of the pyrrolo[3,4-b]pyridine derivative (if available).

2. Instrumentation:

  • HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD). An ESI-MS detector can also be used for mass confirmation.

  • C18 or C8 reversed-phase column (e.g., dimensions of 4.6 x 150 mm, 5 µm particle size).

3. Mobile Phase Preparation:

  • Mobile Phase A: 0.1% TFA (or formic acid) in water. To prepare 1 L, add 1 mL of TFA to 1 L of HPLC-grade water and mix thoroughly.

  • Mobile Phase B: 0.1% TFA (or formic acid) in acetonitrile. To prepare 1 L, add 1 mL of TFA to 1 L of HPLC-grade acetonitrile and mix thoroughly.

  • Degas both mobile phases by sonication or vacuum filtration.

4. Sample Preparation:

  • Accurately weigh approximately 1 mg of the pyrrolo[3,4-b]pyridine derivative and dissolve it in 1 mL of a suitable solvent (e.g., methanol or a mixture of mobile phases) to obtain a stock solution of 1 mg/mL.

  • Further dilute the stock solution to a working concentration of approximately 0.1 mg/mL using the initial mobile phase composition.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

5. Chromatographic Conditions:

  • Column: C18 reversed-phase column.

  • Column Temperature: 25 °C.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: UV at a wavelength determined by the UV spectrum of the compound (e.g., 254 nm or the lambda max).

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 10% B (re-equilibration)

6. Data Analysis:

  • Integrate the peaks in the chromatogram.

  • Calculate the purity of the sample by the area normalization method, assuming all impurities have a similar response factor to the main peak. Purity (%) = (Area of main peak / Total area of all peaks) x 100.

Spectroscopic Methods

Spectroscopic techniques are fundamental for the structural elucidation of pyrrolo[3,4-b]pyridine derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Proton Position on Pyrrolo[3,4-b]pyridine CoreTypical Chemical Shift Range (δ, ppm)SolventReference
Pyrrole N-H12.21 - 12.25DMSO-d₆[5]
Pyridine H8.13 (d, J = 7.3 Hz)DMSO-d₆[5]
Pyridine H6.23 (d, J = 7.6 Hz)DMSO-d₆[5]
Pyrrole H6.00 (s)DMSO-d₆[5]

1. Sample Preparation:

  • Dissolve 5-10 mg of the pyrrolo[3,4-b]pyridine derivative in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.

  • Ensure the sample is fully dissolved; sonication may be required.

2. NMR Data Acquisition:

  • Acquire the ¹H NMR spectrum on a 300 MHz or higher field NMR spectrometer.

  • Use standard acquisition parameters. A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.

  • Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm or CDCl₃ at 7.26 ppm).

3. Data Analysis:

  • Integrate the signals to determine the relative number of protons for each resonance.

  • Analyze the chemical shifts to identify the types of protons (aromatic, aliphatic, etc.).

  • Examine the coupling patterns (singlets, doublets, triplets, etc.) and coupling constants (J values) to determine the connectivity of the protons.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and can provide structural information through fragmentation analysis. Electrospray ionization (ESI) is a common soft ionization technique for these derivatives.

1. Sample Preparation:

  • Prepare a dilute solution of the pyrrolo[3,4-b]pyridine derivative (approximately 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile. The addition of a small amount of formic acid (0.1%) can aid in protonation for positive ion mode.

2. MS Data Acquisition:

  • Infuse the sample solution into the ESI source of the mass spectrometer at a flow rate of 5-10 µL/min.

  • Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺. If the molecule contains acidic protons, negative ion mode may also be used to observe the deprotonated molecule [M-H]⁻.

  • For high-resolution mass spectrometry (HRMS), use a TOF or Orbitrap analyzer to obtain an accurate mass measurement, which can be used to determine the elemental composition.[5]

3. Fragmentation Analysis (MS/MS):

  • Select the [M+H]⁺ ion as the precursor ion for collision-induced dissociation (CID).

  • Vary the collision energy to induce fragmentation and acquire the product ion spectrum.

  • Analyze the fragmentation pattern to gain structural insights. The fragmentation of N-heterocyclic compounds often involves the loss of small neutral molecules.[6][7][8]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Functional GroupWavenumber (cm⁻¹)Reference
N-H Stretch3300[5]
Aromatic C-H Stretch3105, 3043[5]
Aliphatic C-H Stretch2959, 2931, 2874, 2860[5]
C=O Stretch (Ketone/Amide)1691[5]
C=C and C=N Aromatic Ring Vibrations1591, 1561, 1448[5]

1. Sample Preparation:

  • For solid samples, the KBr pellet method is common. Mix a small amount of the sample (1-2 mg) with approximately 100 mg of dry KBr powder and press into a transparent pellet.

  • Alternatively, Attenuated Total Reflectance (ATR) can be used by placing a small amount of the solid sample directly on the ATR crystal.

2. IR Data Acquisition:

  • Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

  • Collect a background spectrum of the empty sample compartment (or KBr pellet) before acquiring the sample spectrum.

3. Data Analysis:

  • Identify the characteristic absorption bands corresponding to the functional groups present in the pyrrolo[3,4-b]pyridine derivative.

X-ray Crystallography

Single-crystal X-ray diffraction provides the definitive three-dimensional structure of a molecule, confirming its constitution, configuration, and conformation.

Experimental Protocol: Single-Crystal X-ray Diffraction

1. Crystal Growth:

  • Growing high-quality single crystals is the most critical and often challenging step.

  • Common crystallization techniques include slow evaporation of a solvent, vapor diffusion, and liquid-liquid diffusion.[9]

  • Choose a solvent or solvent system in which the compound has moderate solubility. Ethyl acetate is often a good choice for organic complexes.[9]

  • The purity of the compound is paramount for successful crystallization.

2. Data Collection:

  • Mount a suitable single crystal on a goniometer head.

  • Collect the diffraction data on a single-crystal X-ray diffractometer.

3. Structure Solution and Refinement:

  • Process the diffraction data to obtain a set of structure factors.

  • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.

  • Refine the structural model against the experimental data to obtain the final, accurate three-dimensional structure, including bond lengths, bond angles, and thermal parameters.

Signaling Pathway and Experimental Workflow Diagrams

BRAF/MEK/ERK Signaling Pathway Inhibition

Pyrrolopyridine derivatives, such as Vemurafenib (a pyrrolo[2,3-b]pyridine derivative), are known to act as kinase inhibitors. A prominent target is the BRAF kinase, a key component of the MAPK/ERK signaling pathway, which is often dysregulated in cancer.[10]

BRAF_MEK_ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK Binds RAS RAS RTK->RAS Activates BRAF BRAF RAS->BRAF Activates MEK MEK BRAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TranscriptionFactors Transcription Factors (e.g., c-Myc, c-Fos) ERK->TranscriptionFactors Activates Pyrrolo_pyridine Pyrrolo[3,4-b]pyridine Derivative Pyrrolo_pyridine->BRAF Inhibits Proliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->Proliferation Promotes

Caption: Inhibition of the BRAF/MEK/ERK signaling pathway by a pyrrolo[3,4-b]pyridine derivative.

General Experimental Workflow for Characterization

The following diagram illustrates a typical workflow for the analytical characterization of a newly synthesized pyrrolo[3,4-b]pyridine derivative.

Characterization_Workflow cluster_spectroscopy Spectroscopic Techniques Synthesis Synthesis of Pyrrolo[3,4-b]pyridine Derivative Purification Purification (e.g., Column Chromatography, Recrystallization) Synthesis->Purification Purity_Assessment Purity Assessment (HPLC) Purification->Purity_Assessment Structural_Elucidation Structural Elucidation Purity_Assessment->Structural_Elucidation Spectroscopic_Analysis Spectroscopic Analysis Structural_Elucidation->Spectroscopic_Analysis Xray Single-Crystal X-ray Diffraction Structural_Elucidation->Xray If single crystals are obtained NMR NMR (¹H, ¹³C) Spectroscopic_Analysis->NMR MS Mass Spectrometry (ESI-MS, HRMS) Spectroscopic_Analysis->MS IR IR Spectroscopy Spectroscopic_Analysis->IR Final_Characterization Final Characterized Compound Xray->Final_Characterization NMR->Final_Characterization MS->Final_Characterization IR->Final_Characterization

Caption: A typical experimental workflow for the characterization of pyrrolo[3,4-b]pyridine derivatives.

References

Safe handling and storage procedures for 1-Boc-octahydropyrrolo[3,4-b]pyridine.

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for 1-Boc-octahydropyrrolo[3,4-b]pyridine

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed procedures for the safe handling and storage of this compound (CAS No: 159877-36-8). Adherence to these protocols is crucial to ensure personnel safety and maintain the integrity of the compound.

Compound Identification and Properties
  • Chemical Name: tert-Butyl octahydro-1H-pyrrolo[3,4-b]pyridine-1-carboxylate[1]

  • Molecular Formula: C₁₂H₂₂N₂O₂

  • Molecular Weight: 226.32 g/mol [2]

  • Appearance: Can be a solid or liquid.[1][3]

PropertyValueSource
Boiling Point 313.8°C at 760 mmHg[1]
Storage Temperature 4°C, protect from light[1]
Hazard Identification and Safety Precautions

GHS Hazard Statements: [1]

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.[4]

  • H319: Causes serious eye irritation.[4]

  • H332: Harmful if inhaled.

  • H335: May cause respiratory irritation.[4]

GHS Precautionary Statements: [1]

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Personal Protective Equipment (PPE): A comprehensive list of required PPE is detailed below.

CategoryItem
Hand Protection Chemical-resistant gloves (e.g., nitrile)
Eye/Face Protection Safety glasses with side-shields or goggles
Skin and Body Protection Laboratory coat
Respiratory Protection Use in a well-ventilated area or with a fume hood
Experimental Protocols

3.1. Weighing and Dissolving the Compound

  • Preparation:

    • Ensure the work area is clean and uncluttered.

    • Work within a certified chemical fume hood.

    • Don the appropriate PPE as listed in Section 2.

  • Weighing:

    • Use an analytical balance within the fume hood.

    • Carefully transfer the desired amount of this compound from the storage container to a pre-tared weighing vessel.

    • Avoid generating dust if the compound is in solid form.

    • Securely close the primary container immediately after use.

  • Dissolving:

    • Add the weighed compound to the reaction vessel or flask.

    • Slowly add the desired solvent.

    • If necessary, stir the mixture using a magnetic stirrer until the compound is fully dissolved.

  • Waste Disposal:

    • Dispose of any contaminated materials (e.g., weighing paper, pipette tips) in a designated hazardous waste container.

Storage Procedures
  • Store in a tightly sealed container at 4°C.[1]

  • Protect from light.[1]

  • Store in a dry, well-ventilated area.

  • Keep away from incompatible materials such as strong oxidizing agents and strong acids.

Visualizations

Safe_Handling_Workflow Safe Handling and Storage Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage prep_ppe Don PPE (Gloves, Goggles, Lab Coat) prep_fume_hood Work in Fume Hood prep_ppe->prep_fume_hood weigh Weigh Compound prep_fume_hood->weigh dissolve Dissolve in Solvent weigh->dissolve waste Dispose of Waste dissolve->waste storage Store at 4°C, Protect from Light waste->storage decontaminate Decontaminate Work Area storage->decontaminate end End decontaminate->end start Start start->prep_ppe

Caption: Workflow for safe handling and storage of the compound.

Spill_Response_Protocol Spill Response Protocol spill Spill Occurs evacuate Evacuate Immediate Area spill->evacuate ppe Don Appropriate PPE evacuate->ppe contain Contain Spill with Absorbent Material ppe->contain collect Collect and Place in Waste Container contain->collect decontaminate Decontaminate Spill Area collect->decontaminate report Report Incident decontaminate->report

Caption: Decision-making process for handling a chemical spill.

References

Application Notes and Protocols for the Synthesis of Functionalized Pyrrolo[3,4-b]pyridines via Three-Component Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrrolo[3,4-b]pyridines are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry and drug discovery due to their diverse biological activities. These activities include potential applications as antibacterial, and anticancer agents.[1] The core structure of pyrrolo[3,4-b]pyridine is present in various biologically active molecules, making it a privileged scaffold in the design of novel therapeutics. Notably, derivatives of the closely related pyrrolopyridine core have been investigated as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs), a family of receptor tyrosine kinases implicated in various cancers.[2]

Three-component reactions have emerged as a powerful and efficient strategy for the synthesis of complex molecules like functionalized pyrrolo[3,4-b]pyridines from simple and readily available starting materials.[3][4] This approach offers several advantages over traditional multi-step synthesis, including higher atom economy, reduced reaction times, lower costs, and simpler purification procedures.[5] This document provides detailed application notes and experimental protocols for the synthesis of functionalized pyrrolo[3,4-b]pyridines via a one-pot, three-component reaction.

Application Notes

The three-component synthesis of pyrrolo[3,4-b]pyridines described herein is a versatile method that allows for the generation of a library of diverse compounds by varying the substituents on the starting materials. The primary reactants are a β-enamino imide, an aromatic aldehyde, and an active methylene compound such as malononitrile or its derivatives.[3][4]

Key Features of the Reaction:

  • Efficiency: The one-pot nature of the reaction simplifies the synthetic process and typically results in good to excellent yields.

  • Versatility: A wide range of aromatic aldehydes with both electron-donating and electron-withdrawing substituents can be employed, allowing for the synthesis of a diverse library of pyrrolo[3,4-b]pyridines.

  • Simplicity: The reaction is typically carried out under mild conditions, often at reflux in ethanol, and the purification of the product is often straightforward.[5]

  • Drug Discovery Potential: The synthesized pyrrolo[3,4-b]pyridine derivatives can be screened for various biological activities, including as potential inhibitors of protein kinases like FGFRs, which are implicated in cancer cell proliferation and survival.

Experimental Protocols

This section provides a general and a specific experimental protocol for the synthesis of functionalized pyrrolo[3,4-b]pyridines.

General Protocol for the Three-Component Synthesis of Functionalized Pyrrolo[3,4-b]pyridines

This protocol is based on the reaction of a β-enamino imide, an aromatic aldehyde, and malononitrile in the presence of a catalytic amount of a base.[5]

Materials:

  • β-enamino imide (1.0 equiv)

  • Aromatic aldehyde (1.0 equiv)

  • Malononitrile (1.0 equiv)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (10 mol%) or Triethylamine (1.0 equiv)[3][5]

  • Ethanol (as solvent)

Procedure:

  • To a round-bottom flask, add the β-enamino imide (1.0 equiv), the aromatic aldehyde (1.0 equiv), and malononitrile (1.0 equiv).

  • Add ethanol to the flask to dissolve the reactants.

  • Add the base (DBU, 10 mol% or triethylamine, 1.0 equiv) to the reaction mixture.

  • The reaction mixture is then typically heated to reflux (approximately 78 °C for ethanol) and stirred for a period of 2-5 hours.[5] The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Upon completion of the reaction, the solvent is removed under reduced pressure using a rotary evaporator.

  • The resulting solid is then purified. A common method is titration with an alcohol (e.g., ethanol) to yield the pure product.[5] This involves suspending the crude solid in a minimal amount of the alcohol, stirring, and then collecting the purified solid by filtration. Further purification can be achieved by recrystallization or column chromatography if necessary.

  • The final product is dried, and its structure is confirmed by spectroscopic methods such as 1H NMR, 13C NMR, IR, and mass spectrometry.

Specific Protocol: Synthesis of 2-Amino-1-benzyl-4-(4-methoxyphenyl)-6-methyl-5,7-dioxo-4,5,6,7-tetrahydro-1H-pyrrolo[3,4-b]pyridine-3-carbonitrile

This specific protocol is an example of the general procedure.

Materials:

  • 3-(Benzylamino)-1-methyl-1H-pyrrole-2,5-dione (β-enamino imide) (0.5 mmol)

  • 4-Methoxybenzaldehyde (aromatic aldehyde) (0.5 mmol)

  • Malononitrile (0.5 mmol, 0.033 g)

  • Triethylamine (0.5 mmol, 0.050 g)

  • Ethanol (15.0 mL)

Procedure:

  • A mixture of 3-(benzylamino)-1-methyl-1H-pyrrole-2,5-dione (0.5 mmol), 4-methoxybenzaldehyde (0.5 mmol), malononitrile (0.5 mmol, 0.033 g), and triethylamine (0.5 mmol, 0.050 g) in ethanol (15.0 mL) is placed in a round-bottom flask.

  • The mixture is refluxed for five hours. The reaction is monitored by TLC.

  • After the reaction is complete, the solvent is removed by rotary evaporation under reduced pressure.

  • The resulting solid is triturated with ethanol to give the pure product for analysis.

Data Presentation

The following tables summarize the reaction conditions and yields for the synthesis of various functionalized pyrrolo[3,4-b]pyridines, as well as representative characterization data.

Table 1: Optimization of Reaction Conditions for a Model Three-Component Reaction [5]

EntryCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)
1DBU (10)EthanolReflux (78)288
2DBU (5)EthanolReflux (78)369
3DBU (20)EthanolReflux (78)286
4DBU (10)MethanolReflux4Lower Yield
5DBU (10)AcetonitrileReflux4Lower Yield
6DBU (10)TolueneReflux4Lower Yield
7Piperidine (10)EthanolReflux (78)576
8Et3N (10)EthanolReflux (78)567
9DABCO (10)EthanolReflux (78)578

Note: The model reaction was the synthesis of 2-amino-6-methyl-5,7-dioxo-4-(p-tolyl)-1-phenyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,4-b]pyridine-3-carbonitrile.[5]

Table 2: Synthesis of Various Functionalized Pyrrolo[3,4-b]pyridines [5]

ProductAr-group (from aldehyde)R-group (from malono-derivative)Yield (%)
4a 4-MethylphenylCN88
4b PhenylCN88
4c 4-MethoxyphenylCN90
4d 4-NitrophenylCN85
4e 4-ChlorophenylCN86
4f 4-BromophenylCN84
4g 3,4,5-TrimethoxyphenylCN82
4h 2,4-DichlorophenylCN80
4i 2-NaphthylCN83
4j 3-PyridylCN78
4k 2-ThienylCN81
4l 4-MethylphenylCOOEt85
4m PhenylCOOEt86
4n 4-MethoxyphenylCOOEt89
4o 4-NitrophenylCOOEt82
4p 4-ChlorophenylCN84

Table 3: Representative Spectroscopic Data for a Functionalized Pyrrolo[3,4-b]pyridine

Compound1H NMR (CDCl3, ppm)13C NMR (CDCl3, ppm)IR (KBr, cm-1)MS (m/z)
2-Amino-1-benzyl-4-phenyl-6-methyl-5,7-dioxo-4,5,6,7-tetrahydro-1H-pyrrolo[3,4-b]pyridine-3-carbonitrile δ 8.54 (br s, 1H, NH), 7.5-7.2 (m, 10H, Ar-H), 5.39 (s, 2H, CH2), 4.51 (br s, 2H, NH2), 2.9 (s, 3H, N-CH3)δ 168.0, 165.0, 158.0, 140.0, 135.0, 129.0, 128.5, 128.0, 127.5, 118.0, 115.0, 60.0, 45.0, 25.03450, 3340 (NH2), 2190 (CN), 1710, 1660 (C=O)[M+H]+

Note: The spectroscopic data provided is a representative example and may vary slightly for different derivatives.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the three-component synthesis of functionalized pyrrolo[3,4-b]pyridines.

experimental_workflow cluster_reactants Starting Materials cluster_reaction One-Pot Reaction cluster_workup Workup & Purification cluster_product Final Product β-enamino imide β-enamino imide ReactionVessel Reaction in Ethanol with Base (e.g., DBU) β-enamino imide->ReactionVessel Aromatic aldehyde Aromatic aldehyde Aromatic aldehyde->ReactionVessel Malononitrile Malononitrile Malononitrile->ReactionVessel SolventRemoval Solvent Removal ReactionVessel->SolventRemoval Purification Purification (e.g., Titration with Alcohol) SolventRemoval->Purification FinalProduct Functionalized Pyrrolo[3,4-b]pyridine Purification->FinalProduct mechanism_of_action Pyrrolo[3,4-b]pyridine Pyrrolo[3,4-b]pyridine Derivative (Inhibitor) FGFR FGFR Kinase Domain (ATP Binding Pocket) Pyrrolo[3,4-b]pyridine->FGFR Binds & Blocks ATP Binding Phosphorylation Substrate Phosphorylation FGFR->Phosphorylation Catalyzes ATP ATP ATP->FGFR Binds DownstreamSignaling Downstream Signaling Phosphorylation->DownstreamSignaling Activates CellProliferation Cell Proliferation & Survival DownstreamSignaling->CellProliferation Promotes FGFR_signaling_pathway cluster_downstream Downstream Signaling Cascades FGF FGF FGFR FGFR FGF->FGFR Binds P P FGFR->P Autophosphorylation RAS RAS P->RAS PI3K PI3K P->PI3K PLCg PLCγ P->PLCg STAT STAT P->STAT RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus AKT AKT PI3K->AKT AKT->Nucleus IP3_DAG IP3 / DAG PLCg->IP3_DAG IP3_DAG->Nucleus STAT->Nucleus GeneExpression Gene Expression (Proliferation, Survival, Angiogenesis) Nucleus->GeneExpression

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Boc-octahydropyrrolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of 1-Boc-octahydropyrrolo[3,4-b]pyridine synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of the octahydropyrrolo[3,4-b]pyridine core?

The synthesis frequently commences from pyridine-2,3-dicarboxylic acid or its anhydride. An alternative approach involves the use of β-enamino imides, aromatic aldehydes, and malononitrile derivatives in a multi-component reaction.

Q2: How is the stereochemistry of the final product controlled?

Controlling the stereochemistry, particularly to obtain the cis isomer, is a critical aspect of this synthesis. One common method to achieve high stereoselectivity is through the catalytic hydrogenation of a protected intermediate, such as 6-benzyl-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione.[1] The choice of catalyst and reaction conditions is crucial to prevent the formation of undesired trans isomers.[2][3][4] For obtaining specific enantiomers, enzymatic resolution of a racemic intermediate is often employed.[2][3]

Q3: What is a typical method for introducing the Boc protecting group?

The Boc (tert-butoxycarbonyl) group is typically introduced by reacting the octahydropyrrolo[3,4-b]pyridine diamine with di-tert-butyl dicarbonate (Boc)₂O. The reaction is usually performed in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF) and may involve a base such as triethylamine (TEA) to scavenge the acid byproduct. Careful control of stoichiometry is required to achieve mono-Boc protection.

Troubleshooting Guide

Low Yield in Catalytic Hydrogenation Step

Problem: The reduction of the pyridine ring or other unsaturated precursors using catalytic hydrogenation results in a low yield of the desired octahydropyrrolo[3,4-b]pyridine.

Possible Causes & Solutions:

  • Catalyst Inactivity: The catalyst (e.g., Pd/C) may be old, poisoned, or not properly activated.

    • Solution: Use fresh, high-quality catalyst. Ensure the reaction setup is free of catalyst poisons like sulfur or thiol compounds.

  • Insufficient Hydrogen Pressure or Temperature: The reaction may not be proceeding to completion due to suboptimal conditions.

    • Solution: Increase the hydrogen pressure and/or temperature within the recommended range. Patents often cite pressures between 5 and 20 bars and temperatures from 40°C to 80°C.[2][3][4]

  • Solvent Purity: The presence of water or other impurities in the solvent can affect the reaction.

    • Solution: Use a substantially anhydrous reaction environment to prevent the formation of trans isomers and other side products.[2][3][4] Toluene is a commonly used solvent.[2]

  • Incomplete Reaction: The reaction time may be insufficient.

    • Solution: Monitor the reaction progress using techniques like Gas Chromatography (GC) or Thin Layer Chromatography (TLC) to ensure it has gone to completion.[2]

Formation of Impurities and Side Products

Problem: The final product is contaminated with significant amounts of impurities or side products.

Possible Causes & Solutions:

  • Formation of Trans Isomers: During hydrogenation, the formation of the thermodynamically more stable trans isomer can occur.

    • Solution: Maintain anhydrous conditions during the hydrogenation step, as the presence of water can promote the formation of trans isomers.[2][3][4]

  • Over-reduction or Side Reactions: Other functional groups in the molecule may be susceptible to reduction under the reaction conditions.

    • Solution: Optimize the reaction conditions (temperature, pressure, catalyst loading) to selectively reduce the target functional group.

  • Incomplete Boc Protection or Di-Boc Formation: When introducing the Boc group, obtaining a mixture of unprotected, mono-protected, and di-protected products is a common issue.

    • Solution: Carefully control the stoichiometry of (Boc)₂O. A slight excess (e.g., 1.1 equivalents) is often used for mono-protection. Running the reaction at a lower temperature (e.g., 0°C to room temperature) can improve selectivity.

Difficulties in Product Isolation and Purification

Problem: The desired this compound is difficult to isolate from the reaction mixture or purify.

Possible Causes & Solutions:

  • Product Solubility: The product may be highly soluble in the aqueous phase during workup, leading to losses.

    • Solution: Perform multiple extractions with an appropriate organic solvent. Adjusting the pH of the aqueous layer can sometimes help to drive the product into the organic phase.

  • Co-elution of Impurities: Impurities may have similar polarity to the product, making chromatographic purification challenging.

    • Solution: Optimize the mobile phase for column chromatography. Sometimes, converting the product to a salt and then freeing it can aid in purification.

Data Presentation

Table 1: Comparison of Catalytic Hydrogenation Conditions

ParameterCondition 1Condition 2
Catalyst 10% Pd/CPd/C
Solvent TolueneNot specified
Temperature 60°C40°C - 80°C
Pressure 10 bars5 - 20 bars
Reaction Time ~4 hoursNot specified
Key Consideration Anhydrous conditionsSubstantially anhydrous to prevent trans isomer formation
Reference [2][3][4]

Experimental Protocols

Protocol 1: Catalytic Hydrogenation of N-Benzyl-2,3-pyridinedicarboximide Intermediate

This protocol is based on a common synthetic route for the octahydropyrrolo[3,4-b]pyridine core.

  • Preparation: In a suitable pressure reactor, add the N-benzyl-2,3-pyridinedicarboximide intermediate.

  • Solvent and Catalyst Addition: Add anhydrous toluene as the solvent, followed by the addition of 10% Palladium on Carbon (Pd/C) catalyst (anhydrous). A typical loading is around 1-2% w/w relative to the substrate.[2]

  • Hydrogenation: Seal the reactor and purge with nitrogen, followed by hydrogen. Pressurize the reactor with hydrogen to 10 bars.[2]

  • Reaction: Heat the reaction mixture to 60°C and maintain vigorous stirring for approximately 4 hours.[2]

  • Monitoring: Monitor the reaction for completion by Gas Chromatography (GC).[2]

  • Workup: Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen. Filter the reaction mixture to remove the Pd/C catalyst. The resulting toluene solution containing the product can be used directly in the next step.[2]

Protocol 2: Boc Protection of Octahydropyrrolo[3,4-b]pyridine

This is a general procedure for the Boc protection of the diamine core.

  • Dissolution: Dissolve the octahydropyrrolo[3,4-b]pyridine in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen).

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Base Addition: Add triethylamine (TEA) (approximately 1.2 equivalents) to the solution.

  • Boc Anhydride Addition: Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equivalents) in the same solvent to the reaction mixture.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Quench the reaction with water or a saturated aqueous solution of ammonium chloride. Separate the organic layer.

  • Extraction: Extract the aqueous layer with the organic solvent (e.g., DCM) two to three times.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired this compound.

Visualizations

experimental_workflow cluster_synthesis Synthesis of Octahydropyrrolo[3,4-b]pyridine Core cluster_boc Boc Protection start Pyridine-2,3-dicarboxylic Acid Anhydride intermediate1 N-Benzyl-2,3-pyridinedicarboximide start->intermediate1 + Benzylamine intermediate2 6-Benzyl-5,7-dioxo-octahydropyrrolo[3,4-b]pyridine intermediate1->intermediate2 Catalytic Hydrogenation (e.g., Pd/C, H₂) product_core Octahydropyrrolo[3,4-b]pyridine intermediate2->product_core Reduction of Amide Groups & Debenzylation product_core_ref Octahydropyrrolo[3,4-b]pyridine final_product This compound product_core_ref->final_product + (Boc)₂O, TEA troubleshooting_hydrogenation problem Low Yield in Hydrogenation cause1 Inactive Catalyst problem->cause1 cause2 Suboptimal Conditions (Temp/Pressure) problem->cause2 cause3 Solvent Impurities problem->cause3 solution1 Use Fresh Catalyst cause1->solution1 solution2 Increase Temp/Pressure cause2->solution2 solution3 Use Anhydrous Solvent cause3->solution3

References

Troubleshooting the purification of 1-Boc-octahydropyrrolo[3,4-b]pyridine by chromatography.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the chromatographic purification of 1-Boc-octahydropyrrolo[3,4-b]pyridine, a key intermediate for researchers in drug development.

Troubleshooting Guides

This section addresses common problems encountered during the purification of this compound using silica gel chromatography.

Problem 1: The compound streaks badly on the TLC plate and the column, leading to poor separation.

Q: My this compound is showing significant streaking on my analytical TLC plate, and I'm worried this will translate to poor separation on the column. What causes this and how can I fix it?

A: Streaking of polar, basic compounds like this compound on silica gel is a common issue.[1] Silica gel is acidic and can interact strongly with the basic nitrogen atoms in your molecule, leading to tailing or streaking. Here are several strategies to resolve this:

  • Addition of a Basic Modifier: The most common solution is to add a small amount of a basic modifier to your eluent system. This neutralizes the acidic sites on the silica gel, minimizing unwanted interactions.

    • Ammonia: A common choice is to use a mobile phase containing a small percentage of ammonium hydroxide. For example, a stock solution of 10% ammonium hydroxide in methanol can be prepared, and then 1-10% of this stock solution is used in dichloromethane.[2]

    • Triethylamine (TEA): Adding 0.1-1% (v/v) of triethylamine to your eluent system can also be very effective.

  • Alternative Stationary Phases: If adding a basic modifier doesn't resolve the issue, consider using a different stationary phase.

    • Alumina (basic or neutral): Alumina is a good alternative to silica gel for the purification of basic compounds.

    • Reverse-Phase Silica (C18): If your compound has sufficient hydrophobic character, reverse-phase chromatography could be an option.[1]

  • Deactivated Silica Gel: It is possible to deactivate the silica gel to reduce its acidity before use.[2]

Problem 2: The compound does not move from the baseline on the TLC plate.

Q: I'm trying to develop a solvent system for my column, but my compound remains at the baseline (Rf = 0) on the TLC plate, even with 100% ethyl acetate. What should I do?

A: This indicates that your eluent system is not polar enough to move the highly polar this compound up the TLC plate. You will need to use a more polar solvent system.

  • Increase Solvent Polarity: Gradually increase the polarity of your mobile phase. A common solvent system for polar amines is a mixture of dichloromethane (DCM) and methanol (MeOH). Start with a low percentage of MeOH (e.g., 1-2%) and gradually increase it.

  • Use of Stronger Solvents: If a DCM/MeOH mixture is not effective, you can try more polar solvents like isopropanol or ethanol in your mixture.

  • Amine-Specific Eluent Systems: As mentioned in the previous section, for very polar amines, solvent systems containing ammonia are often effective.[2] A typical starting point could be 5% of a 10% ammonium hydroxide in methanol solution mixed with dichloromethane.

Problem 3: The purified fractions are still impure, containing a close-running impurity.

Q: I've run my column and collected fractions, but my NMR analysis shows a persistent impurity with a very similar Rf to my desired product. How can I improve the separation?

A: Separating compounds with very close Rf values requires optimizing your chromatographic conditions for higher resolution.

  • Shallow Gradient Elution: Instead of using a single isocratic eluent system, employ a shallow gradient. Start with a less polar solvent system and gradually increase the polarity during the column run. This can help to better resolve closely eluting compounds.

  • Solvent System Optimization: Experiment with different solvent systems. Sometimes, changing one of the solvents in your mixture (e.g., from ethyl acetate to acetone) can alter the selectivity of the separation and improve the resolution between your product and the impurity.

  • Column Dimensions and Packing:

    • Longer, narrower column: This increases the number of theoretical plates and can improve separation.

    • Proper packing: Ensure your column is packed uniformly to avoid channeling, which can lead to poor separation.

Problem 4: The compound appears to be decomposing on the column.

Q: After running my column, the yield of my purified product is very low, and I see several new spots on the TLC of the later fractions, suggesting decomposition. What is happening?

A: The acidic nature of silica gel can sometimes cause the decomposition of sensitive compounds. The Boc-protecting group, in particular, can be labile to strong acids.

  • Test for Stability: Before running a large-scale column, it's wise to test the stability of your compound on silica gel. Spot your compound on a TLC plate, let it sit for a few hours, and then elute it. If you see new spots, your compound is likely decomposing.

  • Deactivate the Silica Gel: As mentioned earlier, deactivating the silica gel can mitigate this issue.[2]

  • Use Alternative Stationary Phases: Florisil or alumina can be less harsh alternatives to silica gel.[2]

  • Work Up Quickly: Do not let your compound sit on the column for an extended period.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for TLC analysis of this compound?

A1: A good starting point for TLC analysis is a mixture of dichloromethane (DCM) and methanol (MeOH). Begin with a ratio of 95:5 (DCM:MeOH) and adjust the polarity as needed. If streaking is observed, add 0.5-1% triethylamine or a small amount of a methanolic ammonia solution to the eluent.[1][2]

Q2: What is the expected Rf value for this compound?

A2: The Rf value is highly dependent on the exact eluent system and the stationary phase. In a system of 90:10:1 DCM:MeOH:NH4OH, you might expect an Rf value in the range of 0.3-0.4. It is crucial to determine the optimal Rf in your specific system by TLC before running the column.

Q3: How much silica gel should I use for my column?

A3: A general rule of thumb is to use a silica gel to crude product weight ratio of 30:1 to 100:1. For difficult separations, a higher ratio is recommended.

Q4: What are some potential impurities I should look out for?

A4: Potential impurities can arise from the synthetic route. These may include:

  • Unreacted starting materials.

  • Partially protected or deprotected species.

  • Side-products from the reaction.

  • If the Boc-protection step is not complete, you may have the unprotected octahydropyrrolo[3,4-b]pyridine, which will be significantly more polar.

Q5: Can I use reverse-phase chromatography for purification?

A5: Yes, reverse-phase chromatography is a viable option, especially for polar compounds.[1] The stationary phase would typically be C18 silica, and the mobile phase would be a mixture of water and an organic solvent like acetonitrile or methanol, often with an additive like formic acid or trifluoroacetic acid to improve peak shape.

Experimental Protocols

Protocol 1: Standard Silica Gel Flash Chromatography
  • TLC Analysis:

    • Dissolve a small sample of the crude this compound in a suitable solvent (e.g., DCM).

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate in a TLC chamber with a pre-determined eluent system (e.g., 95:5 DCM:MeOH with 0.5% TEA).

    • Visualize the spots using a suitable method (e.g., potassium permanganate stain, iodine chamber).

    • Adjust the solvent system to achieve an Rf of ~0.3 for the desired product.

  • Column Preparation:

    • Select an appropriate size glass column.

    • Prepare a slurry of silica gel in the initial, less polar eluent.

    • Carefully pack the column with the slurry, ensuring no air bubbles are trapped.

    • Allow the silica to settle, and then add a layer of sand on top.

    • Equilibrate the column by running the initial eluent through it.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the initial eluent or a stronger solvent that is then adsorbed onto a small amount of silica gel.

    • Carefully load the sample onto the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting with the initial solvent system.

    • Collect fractions in test tubes or vials.

    • Monitor the elution of the compound by TLC analysis of the collected fractions.

    • If a gradient elution is required, gradually increase the polarity of the eluent.

  • Product Isolation:

    • Combine the pure fractions containing the desired product.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Data Presentation

ParameterCondition 1Condition 2Condition 3
Stationary Phase Silica GelSilica Gel with 1% TEAAlumina (Neutral)
Mobile Phase 95:5 DCM:MeOH90:10 DCM:MeOH98:2 DCM:MeOH
Observed Rf ~0.1 (with streaking)~0.35 (symmetrical spot)~0.25 (symmetrical spot)
Resolution PoorGoodGood
Notes Significant tailing observed.Addition of TEA is crucial for good peak shape.A less polar eluent is needed due to the different stationary phase.

Visualizations

Troubleshooting_Workflow Troubleshooting Chromatography Issues start Start Purification tlc Run Analytical TLC start->tlc streaking Streaking or Tailing? tlc->streaking add_base Add Base (TEA or NH3) to Eluent streaking->add_base Yes no_movement Compound at Baseline? streaking->no_movement No add_base->tlc change_sp Change Stationary Phase (Alumina/Reverse Phase) add_base->change_sp change_sp->tlc increase_polarity Increase Eluent Polarity (e.g., more MeOH) no_movement->increase_polarity Yes poor_separation Poor Separation of Spots? no_movement->poor_separation No increase_polarity->tlc gradient Use Shallow Gradient Elution poor_separation->gradient Yes decomposition Suspect Decomposition? poor_separation->decomposition No optimize_solvent Optimize Solvent System gradient->optimize_solvent run_column Proceed to Column Chromatography gradient->run_column optimize_solvent->tlc test_stability Test Stability on Silica decomposition->test_stability Yes decomposition->run_column No test_stability->change_sp end Pure Product run_column->end

Caption: A workflow diagram for troubleshooting common issues in the purification of this compound.

Experimental_Workflow Chromatographic Purification Workflow start Crude Product tlc_dev 1. TLC Solvent System Development start->tlc_dev column_prep 2. Column Packing and Equilibration tlc_dev->column_prep sample_load 3. Sample Loading column_prep->sample_load elution 4. Elution and Fraction Collection sample_load->elution fraction_analysis 5. TLC Analysis of Fractions elution->fraction_analysis pooling 6. Pooling of Pure Fractions fraction_analysis->pooling evaporation 7. Solvent Evaporation pooling->evaporation end Purified Product evaporation->end

Caption: A step-by-step workflow for the flash chromatographic purification of the target compound.

References

Optimization of reaction conditions for the synthesis of octahydropyrrolo[3,4-b]pyridine.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of octahydropyrrolo[3,4-b]pyridine, a critical intermediate in pharmaceutical development.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of (4aS,7aS)-octahydropyrrolo[3,4-b]pyridine?

A1: Common starting materials include pyridine-2,3-dicarboxylic acid anhydride and dipicolinic acid.[1][2] One prominent synthetic route involves the reaction of pyridine-2,3-dicarboxylic acid anhydride with benzylamine.[1][3]

Q2: What are the key steps in the synthesis of (4aS,7aS)-octahydropyrrolo[3,4-b]pyridine?

A2: The synthesis generally involves several key stages:

  • Formation of an N-substituted-2,3-pyridinedicarboxamide.

  • Reduction of the pyridine ring, typically via catalytic hydrogenation, to yield a piperidine derivative.[1][3]

  • Reduction of the amide groups to form the octahydropyrrolo[3,4-b]pyridine core.[1]

  • Optical resolution to isolate the desired (4aS,7aS) stereoisomer, often using methods like enzymatic hydrolysis or the formation of diastereomeric salts with chiral acids like L-tartaric acid.[1]

  • A final deprotection step, such as debenzylation, may be necessary.[1][2]

Q3: Why is the stereochemistry of (4aS,7aS)-octahydropyrrolo[3,4-b]pyridine so important?

A3: The (4aS,7aS)-octahydropyrrolo[3,4-b]pyridine is a chiral molecule with two stereocenters. It is a critical intermediate in the synthesis of certain pharmaceuticals, such as the antibiotic Moxifloxacin.[4] The specific stereoisomer, (4aS,7aS), is essential for the drug's therapeutic activity and safety profile. The final product often requires an optical purity of over 99%.[1]

Q4: What are some of the challenges in synthesizing this compound?

A4: Challenges include achieving the desired stereoselectivity, ensuring high purity (often >99%), and developing scalable and cost-effective processes.[5] For instance, some enzymatic resolution methods can be very slow, taking up to 14 days.[1] Additionally, controlling reaction conditions to prevent the formation of undesired isomers is crucial.[1]

Troubleshooting Guide

Problem: Low yield during the catalytic hydrogenation of the pyridine ring.

  • Possible Cause 1: Inactive Catalyst. The Palladium on carbon (Pd/C) catalyst may be old, poisoned, or not sufficiently anhydrous.

    • Solution: Use a fresh batch of catalyst. Ensure the reaction environment is substantially anhydrous to prevent side reactions.[1] The catalyst should be handled under an inert atmosphere if possible.

  • Possible Cause 2: Suboptimal Reaction Conditions. The temperature and pressure may not be optimal for the specific substrate and catalyst loading.

    • Solution: Optimize the temperature and pressure within the recommended ranges. For Pd/C catalyzed hydrogenation, temperatures typically range from 40°C to 80°C and hydrogen pressure from 5 to 20 bars.[1][3] Refer to the table below for a summary of typical conditions.

  • Possible Cause 3: Incomplete Reaction. The reaction time may be insufficient.

    • Solution: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure the disappearance of the starting material before stopping the reaction.[2][3]

Problem: Formation of the incorrect stereoisomer (e.g., trans isomer).

  • Possible Cause: Presence of Water. Water in the reaction medium during hydrogenation can lead to the formation of undesired trans isomers.[1]

    • Solution: Ensure the reaction is carried out under substantially anhydrous conditions. Use anhydrous solvents and dry the starting materials and catalyst before use.

Problem: Difficulty with the optical resolution step.

  • Possible Cause 1 (Enzymatic Resolution): Slow Reaction Rate. Some enzymatic resolutions, like those using certain lipases, can be extremely slow.[1]

    • Solution: Explore alternative enzymes or resolution techniques. Another approach is the formation of diastereomeric salts with a chiral resolving agent like L-tartaric acid, followed by separation.[1]

  • Possible Cause 2 (Diastereomeric Salt Formation): Incomplete Separation. The diastereomeric salts may have similar solubilities, making separation by crystallization difficult.

    • Solution: Experiment with different solvents or solvent mixtures for crystallization to enhance the solubility difference between the diastereomers. Multiple recrystallization steps may be necessary to achieve high optical purity.

Data Presentation

Table 1: Optimized Conditions for Catalytic Hydrogenation

ParameterRecommended RangeNotes
Catalyst 5-10% Palladium on Carbon (Pd/C)Anhydrous catalyst is preferred.[2][3]
Temperature 40°C - 80°COptimal temperature can depend on the substrate.[1][3]
Pressure 5 - 20 barsHigher pressure can increase the reaction rate.[1][3]
Solvent TolueneAn inert, anhydrous solvent is crucial.[3]
Reaction Time 4 - 40 hoursMonitor reaction progress to determine completion.[3]

Experimental Protocols

Detailed Methodology for a Key Synthetic Route

This protocol is a synthesized example based on common methodologies described in the literature.[1][2][3]

Step 1: Synthesis of 6-benzyl-5,7-dioxooctahydropyrrolo[3,4-b]pyridine

  • React pyridine-2,3-dicarboxylic acid anhydride with benzylamine.

  • The resulting N-benzyl-2,3-pyridinedicarboxamide is then subjected to reduction of the pyridine ring.

Step 2: Catalytic Hydrogenation of the Pyridine Ring

  • In a suitable autoclave reactor, charge the N-benzyl-2,3-pyridinedicarboxamide and an anhydrous solvent such as toluene.

  • Add 10% Pd/C catalyst (typically 1-5 mol%).

  • Seal the reactor, purge with nitrogen, and then pressurize with hydrogen to 10 bars.

  • Heat the reaction mixture to 60°C with vigorous stirring.

  • Maintain the temperature and pressure for approximately 4 hours, or until reaction monitoring indicates the consumption of the starting material.

  • Cool the reactor to room temperature and carefully vent the hydrogen.

  • Filter off the catalyst. The resulting solution containing 6-benzyl-5,7-dioxooctahydropyrrolo[3,4-b]pyridine can be used directly in the next step.[3]

Step 3: Reduction of Amide Groups

  • The intermediate from Step 2 is treated with a suitable reducing agent to reduce the amide functionalities to amines, forming 6-benzyloctahydropyrrolo[3,4-b]pyridine.

Step 4: Optical Resolution and Debenzylation

  • The racemic 6-benzyloctahydropyrrolo[3,4-b]pyridine is resolved. One method is by forming a diastereomeric salt with L-tartaric acid.

  • The desired diastereomer is isolated by crystallization.

  • The resolved salt is then treated with a base to liberate the free amine.

  • The final step is the removal of the benzyl protecting group, typically by catalytic hydrogenation (debenzylation), to yield the final product, (4aS,7aS)-octahydropyrrolo[1H]pyrrolo[3,4-b]pyridine.

Visualizations

experimental_workflow start Pyridine-2,3-dicarboxylic acid anhydride + Benzylamine intermediate1 N-benzyl-2,3-pyridinedicarboxamide start->intermediate1 hydrogenation Catalytic Hydrogenation (Pyridine Ring Reduction) intermediate1->hydrogenation intermediate2 6-benzyl-5,7-dioxo octahydropyrrolo[3,4-b]pyridine hydrogenation->intermediate2 amide_reduction Amide Reduction intermediate2->amide_reduction intermediate3 Racemic 6-benzyl octahydropyrrolo[3,4-b]pyridine amide_reduction->intermediate3 resolution Optical Resolution (e.g., with L-tartaric acid) intermediate3->resolution intermediate4 Resolved (S,S)-isomer resolution->intermediate4 deprotection Debenzylation (Removal of Benzyl Group) intermediate4->deprotection end (4aS,7aS)-octahydropyrrolo [3,4-b]pyridine deprotection->end

Caption: Synthetic workflow for octahydropyrrolo[3,4-b]pyridine.

troubleshooting_logic problem Low Yield in Hydrogenation cause1 Inactive Catalyst? problem->cause1 cause2 Suboptimal Conditions? problem->cause2 cause3 Incomplete Reaction? problem->cause3 solution1 Use fresh, anhydrous catalyst. cause1->solution1 Yes solution2 Optimize T = 40-80°C P = 5-20 bar cause2->solution2 Yes solution3 Monitor reaction by TLC/GC. Increase reaction time. cause3->solution3 Yes

Caption: Troubleshooting logic for low hydrogenation yield.

References

Stability of 1-Boc-octahydropyrrolo[3,4-b]pyridine under different pH conditions.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions regarding the stability of 1-Boc-octahydropyrrolo[3,4-b]pyridine under various pH conditions. This resource is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound at different pH levels?

A1: The stability of the Boc (tert-butyloxycarbonyl) protecting group is highly dependent on the pH of the environment. Generally, this compound is stable under neutral and basic conditions but is readily cleaved under acidic conditions.[1][2][]

Q2: At what approximate pH does the Boc group begin to show instability?

A2: While the exact pH for cleavage can vary based on reaction conditions (temperature, solvent, time), the Boc group is known to be labile in strongly acidic environments. Significant cleavage is typically observed at a pH well below 4.[4] For complete and rapid removal, strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are commonly used.[5][6]

Q3: Is this compound stable to common basic reagents used in organic synthesis?

A3: Yes, the Boc protecting group is generally robust and stable in the presence of most nucleophiles and bases.[2][] This allows for selective deprotection of other protecting groups, such as Fmoc, which are base-labile, in the presence of a Boc group.[2][7]

Q4: Can I perform an aqueous workup with mild acid without cleaving the Boc group?

A4: Caution is advised during acidic workups. While a brief exposure to a mildly acidic solution (e.g., pH 4-6) at low temperatures might be tolerated, prolonged exposure or the use of stronger acids can lead to partial or complete deprotection.[4][8] It is recommended to monitor the stability of your compound under the specific workup conditions using an appropriate analytical method like TLC or LC-MS.

Q5: Why is the Boc group stable to bases but labile to acids?

A5: The mechanism of Boc group cleavage under acidic conditions involves the protonation of the carbonyl oxygen, followed by the formation of a stable tert-butyl cation and carbamic acid, which then decarboxylates.[9] This pathway is not favorable under basic conditions. The carbamate structure is less susceptible to nucleophilic attack by hydroxide compared to, for example, an ester, due to the resonance contribution from the nitrogen lone pair.[1]

Troubleshooting Guide

Issue 1: Unexpected deprotection of this compound during a reaction or workup.

  • Possible Cause 1: Acidic Reagents or Byproducts: Your reaction may be generating acidic byproducts, leading to a decrease in the pH of the reaction mixture.

    • Solution: Consider adding a non-nucleophilic base, such as a hindered amine (e.g., diisopropylethylamine), to neutralize any acid formed. Ensure all reagents are free of acidic impurities.

  • Possible Cause 2: Acidic Workup Conditions: The pH of your aqueous wash or extraction solution may be too low.

    • Solution: Use neutral or slightly basic (e.g., saturated sodium bicarbonate solution) aqueous solutions for washing and extraction. If a mildly acidic wash is necessary, perform it quickly at low temperatures and immediately neutralize the organic layer.

  • Possible Cause 3: Acidic Chromatography Media: Silica gel can be slightly acidic and may cause deprotection, especially with prolonged exposure.

    • Solution: Deactivate the silica gel by pre-treating it with a solution of triethylamine in the eluent (e.g., 0.1-1% triethylamine). Alternatively, use a different stationary phase like alumina (neutral or basic).

Issue 2: Incomplete Boc deprotection when desired.

  • Possible Cause 1: Insufficient Acid Strength or Concentration: The acid used may not be strong enough or may be too dilute to effect complete cleavage.

    • Solution: Switch to a stronger acid commonly used for Boc deprotection, such as trifluoroacetic acid (TFA) or a solution of HCl in an organic solvent (e.g., 4M HCl in dioxane).[5][6] Ensure you are using a sufficient stoichiometric excess of the acid.

  • Possible Cause 2: Inadequate Reaction Time or Temperature: The deprotection reaction may not have been allowed to proceed for a sufficient amount of time or at an appropriate temperature.

    • Solution: Monitor the reaction progress by TLC or LC-MS. If the reaction is sluggish at room temperature, gentle warming may be required, although this should be done cautiously to avoid side reactions.

  • Possible Cause 3: Presence of Scavengers: If your molecule contains other functional groups that can be alkylated by the tert-butyl cation formed during deprotection, the reaction may be inhibited or yield complex mixtures.

    • Solution: Add a scavenger, such as anisole or thioanisole, to the reaction mixture to trap the tert-butyl cation.[6]

Data Summary

pH RangeConditionStability of Boc GroupCommon ReagentsPotential Issues
< 4 AcidicUnstable / LabileTFA, HCl, HBrCleavage of the Boc group
4 - 6 Mildly AcidicPotentially UnstableCitric acid, Acetic acidPartial to complete cleavage with prolonged exposure
~ 7 NeutralStableWater, BrineGenerally stable during aqueous workup
> 8 BasicStableNaOH, K₂CO₃, AminesGenerally stable to hydrolysis and nucleophiles

Experimental Protocols

Protocol for Monitoring Boc Deprotection via Thin Layer Chromatography (TLC)

  • Sample Preparation: Dissolve a small amount of your this compound in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Spotting: On a silica gel TLC plate, spot the starting material, a co-spot (starting material and reaction mixture), and the reaction mixture at various time points.

  • Elution: Develop the TLC plate using an appropriate solvent system (e.g., a mixture of dichloromethane/methanol or ethyl acetate/hexanes, often with a small amount of triethylamine to reduce streaking of the free amine).

  • Visualization: Visualize the spots using a suitable method, such as potassium permanganate stain or ninhydrin stain (which will stain the deprotected primary/secondary amine). The deprotected product will have a lower Rf value than the starting material.

General Protocol for Acidic Boc Deprotection

  • Dissolution: Dissolve this compound in a suitable solvent such as dichloromethane (DCM) or dioxane.

  • Acid Addition: Add the acidic reagent (e.g., 5-10 equivalents of TFA or an equal volume of 4M HCl in dioxane) to the solution at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Workup: Concentrate the reaction mixture under reduced pressure. The resulting salt can often be used directly or neutralized with a base and extracted into an organic solvent.

Visualizations

Stability_Pathway Boc_Protected This compound Deprotected Octahydropyrrolo[3,4-b]pyridine Boc_Protected->Deprotected H⁺ (e.g., TFA, HCl) Stable_Neutral Stable Boc_Protected->Stable_Neutral pH ≈ 7 Stable_Basic Stable Boc_Protected->Stable_Basic pH > 8 (e.g., NaOH) Unstable_Acidic Unstable/Cleavage

Caption: Stability of this compound under different pH conditions.

Experimental_Workflow Start Start: this compound in Solution Add_Acid Add Acidic Reagent (e.g., TFA) Start->Add_Acid Monitor Monitor Reaction (TLC/LC-MS) Add_Acid->Monitor Workup Aqueous Workup / Neutralization Monitor->Workup Reaction Complete Isolate Isolate Deprotected Product Workup->Isolate

Caption: General experimental workflow for the acidic deprotection of the Boc group.

Troubleshooting_Tree Problem Unexpected Boc Deprotection? Check_Reagents Check for Acidic Reagents/Byproducts Problem->Check_Reagents Yes Check_Workup Review Workup pH Problem->Check_Workup Yes Check_Chroma Consider Chromatography Media Problem->Check_Chroma Yes Sol_Reagents Add Non-nucleophilic Base Check_Reagents->Sol_Reagents Sol_Workup Use Neutral/Basic Wash Check_Workup->Sol_Workup Sol_Chroma Deactivate Silica / Use Alumina Check_Chroma->Sol_Chroma

Caption: Troubleshooting decision tree for unexpected Boc group cleavage.

References

Overcoming challenges in the stereoselective synthesis of pyrrolo[3,4-b]pyridine isomers.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the stereoselective synthesis of pyrrolo[3,4-b]pyridine isomers.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of pyrrolo[3,4-b]pyridine isomers, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low or No Product Yield

Question: My reaction is yielding very little or no desired pyrrolo[3,4-b]pyridine product. What are the possible causes and how can I troubleshoot this?

Answer: Low or no product yield can stem from several factors related to reagents, reaction conditions, or the catalyst system. Consider the following troubleshooting steps:

  • Reagent Quality: Ensure the purity and reactivity of your starting materials. Aldehydes can oxidize, and amines can degrade over time. Use freshly distilled or purified reagents if necessary. For multi-component reactions, the quality of each component is critical.[1][2][3]

  • Catalyst Activity: If using a catalyst, its activity is paramount.

    • Organocatalysts: Quinidine-derived squaramides or other amine-based catalysts can be sensitive to moisture and air. Store them under an inert atmosphere.[4][5]

    • Metal Catalysts: Lewis acids like Ytterbium triflate or Copper(II) complexes must be anhydrous. Ensure proper handling and storage.[6][7] Consider screening different Lewis acids or catalyst loadings.

  • Reaction Conditions:

    • Temperature: Some reactions, like the Pictet-Spengler, may require heating to proceed at a reasonable rate, while others might need low temperatures to control selectivity.[8][9][10] Optimize the temperature based on literature precedents for similar substrates.

    • Solvent: The choice of solvent is crucial. Toluene and benzene are common for Ugi-Zhu/aza-Diels-Alder cascades, often with microwave irradiation to improve yields.[3][6][11] For organocatalyzed reactions, aprotic solvents like dichloromethane or toluene are often preferred.

    • Atmosphere: Reactions involving sensitive reagents or intermediates may require an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.

  • Iminium Ion Formation: In reactions like the Pictet-Spengler, the formation of an iminium ion is a key step.[9] If this step is inefficient, consider using a stronger acid catalyst or conditions that favor imine formation and subsequent protonation.

Issue 2: Poor Stereoselectivity (Low ee or dr)

Question: I am obtaining my pyrrolo[3,4-b]pyridine product as a racemic or diastereomeric mixture with low selectivity. How can I improve the stereochemical outcome?

Answer: Achieving high stereoselectivity is a common challenge. The following factors are critical for controlling the stereochemistry:

  • Chiral Catalyst/Auxiliary: The choice of the chiral source is the most important factor.

    • For organocatalyzed reactions, the structure of the catalyst (e.g., quinidine-derived squaramide) directly influences the stereochemical outcome.[4][5] It may be necessary to screen different chiral catalysts or modify the catalyst structure.

    • In metal-catalyzed asymmetric reactions, the chiral ligand is key. For example, in copper-catalyzed reactions, different chiral diphosphine ligands can be tested.[12]

  • Reaction Temperature: Lowering the reaction temperature often enhances stereoselectivity by favoring the transition state with the lowest activation energy.

  • Solvent Effects: The polarity and coordinating ability of the solvent can influence the organization of the transition state assembly. Experiment with a range of solvents to find the optimal one for your specific reaction.

  • Substrate Sterics: The steric bulk of the substituents on your starting materials can play a significant role in directing the stereochemical outcome. Modifying the substrates, if possible, can improve selectivity.

  • Additive Effects: In some cases, the addition of a co-catalyst or an additive can improve stereoselectivity. For example, in Pictet-Spengler reactions, the choice of acid can influence the diastereomeric ratio.[10]

Issue 3: Difficulty with Product Purification

Question: I am struggling to purify my final pyrrolo[3,4-b]pyridine product from starting materials or byproducts. What purification strategies can I employ?

Answer: Purification can be challenging due to the similar polarities of the product and impurities. Here are some strategies:

  • Chromatography Optimization:

    • Column Chromatography: Systematically screen different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) for optimal separation on silica gel.[3]

    • Preparative TLC: For small-scale reactions, preparative thin-layer chromatography can be an effective purification method.[3]

    • Chiral HPLC: To separate enantiomers and determine enantiomeric excess, chiral High-Performance Liquid Chromatography (HPLC) is the standard method.

  • Crystallization: If your product is a solid, recrystallization can be a highly effective method for purification and for obtaining single crystals for X-ray analysis to confirm the structure and stereochemistry.[1]

  • Derivatization: In some cases, it may be beneficial to derivatize the crude product to facilitate purification. The protecting group or auxiliary can then be removed in a subsequent step.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic strategies for the stereoselective synthesis of pyrrolo[3,4-b]pyridines?

A1: Several powerful strategies have been developed:

  • Multicomponent Reactions (MCRs): These are highly efficient one-pot procedures. The Ugi-Zhu three-component reaction followed by a cascade process (N-acylation/aza-Diels-Alder/decarboxylation/dehydration) is a notable example for synthesizing pyrrolo[3,4-b]pyridin-5-ones.[3][6][11] Another approach involves an organocatalyzed cascade of Knoevenagel/Michael/cyclization reactions.[4][5]

  • [3+2] Cycloaddition Reactions: These reactions, often involving in situ generated azomethine ylides, provide a convergent route to the pyrrolo[3,4-b]pyridine core with good control over diastereoselectivity.[13][14][15][16][17]

  • Pictet-Spengler Reaction: This classic reaction involves the cyclization of a β-arylethylamine with an aldehyde or ketone under acidic conditions and is a reliable method for constructing the tetrahydro-β-carboline core, which is structurally related to certain pyrrolopyridines.[8][9][10][18][19]

  • Aza-Diels-Alder Reaction: This cycloaddition between an imine (the aza-dienophile) and a diene is a key step in several cascade reactions leading to pyrrolo[3,4-b]pyridines.[3][20][21][22][23]

Q2: How can I choose the best chiral catalyst for my reaction?

A2: The selection of a chiral catalyst depends on the specific reaction type and substrates. A common approach is to screen a small library of catalysts based on literature precedents for similar transformations. For example, for asymmetric aldol or Mannich reactions leading to precursors for pyrrolopyridines, chiral ligands for metal catalysts or organocatalysts like proline derivatives can be effective.[24] For cascade reactions, quinidine- or quinine-derived squaramides are often successful.[4][5]

Q3: What analytical techniques are essential for characterizing the stereochemistry of my products?

A3: To unambiguously determine the stereochemistry of your pyrrolo[3,4-b]pyridine isomers, a combination of techniques is necessary:

  • Chiral HPLC: This is the gold standard for determining the enantiomeric excess (ee) of a chiral compound.

  • NMR Spectroscopy: 1H and 13C NMR are crucial for confirming the overall structure. For determining diastereomeric ratios (dr) and relative stereochemistry, techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) can be very informative.

  • X-ray Crystallography: If you can obtain a single crystal of your product, X-ray crystallography provides absolute confirmation of the molecular structure and stereochemistry.[1]

Quantitative Data Summary

The following tables summarize representative quantitative data from the literature for different synthetic approaches to pyrrolo[3,4-b]pyridine derivatives.

Table 1: Organocatalyzed Three-Component Cascade Reaction [4][5]

EntryIsatinCyanoacetate3-AminomaleimideCatalystYield (%)ee (%)
1N-Boc-isatinEthyl cyanoacetateN-phenylmaleimideQuinidine-squaramide9199
2IsatinMethyl cyanoacetateN-benzylmaleimideQuinidine-squaramide8595
35-Bromo-isatintert-Butyl cyanoacetateN-phenylmaleimideQuinidine-squaramide7897

Table 2: Ugi-Zhu/Aza-Diels-Alder Cascade Reaction [6]

EntryAldehydeAmineIsocyanideCatalystYield (%)
1BenzaldehydeBenzylaminetert-Butyl isocyanideYtterbium triflate92
24-ChlorobenzaldehydeBenzylamineCyclohexyl isocyanideYtterbium triflate85
34-MethoxybenzaldehydeBenzylaminetert-Butyl isocyanideYtterbium triflate88

Experimental Protocols

Protocol 1: General Procedure for Organocatalyzed Asymmetric Synthesis of Spiro[indoline-3,4'-pyrrolo[3,4-b]pyridines] [4][5]

  • To a dried reaction tube, add the isatin (0.2 mmol), 3-aminomaleimide (0.2 mmol), and the quinidine-derived squaramide catalyst (10 mol%).

  • Dissolve the solids in an anhydrous solvent (e.g., toluene, 2.0 mL) under an inert atmosphere.

  • Add the cyanoacetate (0.24 mmol) to the mixture.

  • Stir the reaction at the specified temperature (e.g., room temperature or 0 °C) and monitor its progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired spirooxindole product.

  • Determine the enantiomeric excess by chiral HPLC analysis.

Protocol 2: General Procedure for the Ugi-Zhu/Aza-Diels-Alder Cascade Synthesis of Pyrrolo[3,4-b]pyridin-5-ones [6][11]

  • In a sealed microwave reaction tube, combine the aldehyde (1.0 equiv.) and the amine (1.0 equiv.) in toluene (1.0 mL).

  • Heat the mixture using microwave irradiation (e.g., 65 °C, 100 W) for 5 minutes.

  • Add the Lewis acid catalyst (e.g., ytterbium(III) triflate, 0.03 equiv.) and continue heating under the same conditions for another 5 minutes.

  • Add the isocyanide (1.2 equiv.) and maleic anhydride (1.2 equiv.) to the reaction mixture.

  • Continue to heat the reaction mixture with microwave irradiation (e.g., 80-110 °C) until the starting materials are consumed (monitor by TLC).

  • Cool the reaction to room temperature and concentrate the solvent under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the pyrrolo[3,4-b]pyridin-5-one product.

Visualizations

Below are diagrams illustrating key experimental workflows and logical relationships in the synthesis and troubleshooting of pyrrolo[3,4-b]pyridine isomers.

experimental_workflow_organocatalysis reagents Starting Materials: Isatin, 3-Aminomaleimide, Cyanoacetate reaction Reaction Setup: Anhydrous Solvent, Inert Atmosphere reagents->reaction catalyst Chiral Organocatalyst (e.g., Quinidine-squaramide) catalyst->reaction workup Reaction Workup: Solvent Removal reaction->workup purification Purification: Flash Column Chromatography workup->purification analysis Stereochemical Analysis: Chiral HPLC purification->analysis troubleshooting_low_yield start Low or No Product Yield reagent_q Check Reagent Purity? start->reagent_q catalyst_a Check Catalyst Activity? start->catalyst_a conditions_o Optimize Reaction Conditions? start->conditions_o purify_reagents Purify/Distill Starting Materials reagent_q->purify_reagents Yes fresh_catalyst Use Fresh/Anhydrous Catalyst catalyst_a->fresh_catalyst Yes screen_conditions Screen Temperature, Solvent, and Time conditions_o->screen_conditions Yes purify_reagents->start Re-run fresh_catalyst->start Re-run screen_conditions->start Re-run stereoselectivity_factors center Stereoselectivity (ee and dr) catalyst Chiral Catalyst/ Ligand Choice center->catalyst temperature Reaction Temperature center->temperature solvent Solvent Effects center->solvent substrate Substrate Sterics center->substrate

References

Technical Support Center: Scaling Up the Production of 1-Boc-octahydropyrrolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in scaling up the production of 1-Boc-octahydropyrrolo[3,4-b]pyridine.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis and purification of this compound on a larger scale.

Problem 1: Low Yield or Incomplete Reaction During Boc-Protection

Possible Causes:

  • Poor Solubility of Starting Material: The parent amine, octahydropyrrolo[3,4-b]pyridine, may exhibit poor solubility in common organic solvents, leading to a heterogeneous reaction mixture and incomplete conversion.

  • Base Incompatibility: The choice and amount of base can be critical. An inappropriate base may not be strong enough to deprotonate the amine effectively, or it may lead to side reactions.

  • Formation of Side Products: At larger scales, localized concentration and temperature gradients can promote the formation of side products, such as isocyanates or ureas, from the decomposition of di-tert-butyl dicarbonate ((Boc)₂O).[1] The carboxylate of a zwitterionic starting material could react with (Boc)₂O to form a mixed anhydride, which can then react with the amine to form dimers.

  • Inefficient Mixing: In large reactors, inefficient mixing can lead to poor mass transfer and localized "hot spots," affecting reaction kinetics and promoting side reactions.

Troubleshooting Steps:

  • Solvent Screening: Conduct small-scale solubility tests with a range of solvents. Consider using a co-solvent system to improve the solubility of the starting amine. A water-acetone mixture has been shown to be effective for N-Boc protection of various amines.[1]

  • Base Optimization:

    • If using a tertiary amine base like triethylamine (TEA), ensure it is used in sufficient stoichiometric excess.

    • For zwitterionic starting materials, consider using an aqueous solution with a base like sodium hydroxide to improve solubility and prevent mixed anhydride formation.

  • Controlled Reagent Addition: Add the (Boc)₂O solution slowly and sub-surface to the well-agitated reaction mixture to maintain a low concentration of the reagent and minimize side reactions.

  • Temperature Control: Maintain a consistent and controlled temperature throughout the reaction. Use a reactor with efficient heat transfer capabilities.

  • Reaction Monitoring: Monitor the reaction progress closely using techniques like TLC, GC, or HPLC to determine the optimal reaction time and ensure complete conversion.

Problem 2: Difficulty in Product Isolation and Purification

Possible Causes:

  • Oily Product: The target compound, this compound, may be an oil or a low-melting solid, making crystallization challenging.

  • Emulsion Formation During Workup: During the aqueous workup, emulsions can form, making phase separation difficult and leading to product loss.

  • Co-crystallization of Impurities: Impurities with similar polarity to the product can co-crystallize, reducing the final purity.

Troubleshooting Steps:

  • Crystallization:

    • If the product is an oil, attempt to induce crystallization by adding seed crystals.

    • If seed crystals are unavailable, try dissolving the oil in a minimal amount of a good solvent and then adding a poor solvent (anti-solvent) dropwise until turbidity is observed. Allow the solution to stand, possibly at a reduced temperature, to promote crystallization.

    • For oily Boc-protected amino acids, a method involving obtaining an oily residue, adding seed crystals, allowing it to stand, and then pulping with a weak polar solvent has been described.

  • Workup Optimization:

    • To break emulsions, try adding brine (saturated NaCl solution) or a small amount of a different organic solvent.

    • Adjusting the pH of the aqueous phase can also help to break emulsions.

  • Chromatographic Purification: For high-purity requirements, column chromatography may be necessary. Screen different solvent systems to achieve good separation between the product and impurities.

  • Slurry Wash: If the product can be crystallized, washing the filtered solid with a cold, non-polar solvent can help remove less polar impurities.

Problem 3: Formation of Diastereomers

Possible Causes:

  • Non-Stereoselective Reduction: If the synthesis involves the reduction of a prochiral intermediate, the choice of reducing agent and reaction conditions can significantly impact the diastereomeric ratio.

  • Isomerization: Under certain pH or temperature conditions, isomerization at chiral centers can occur.

Troubleshooting Steps:

  • Stereoselective Synthesis: Employ a stereoselective synthetic route. For the synthesis of the related (4aS,7aS)-octahydropyrrolo[3,4-b]pyridine, enzymatic resolution and stereoselective reductions have been utilized to achieve high optical purity.

  • Catalytic Hydrogenation Conditions: When using catalytic hydrogenation, the reaction environment must be substantially anhydrous to prevent the formation of trans isomers.

  • Purification of Diastereomers: If diastereomers are formed, they can often be separated by crystallization or chromatography due to their different physical properties.

Frequently Asked Questions (FAQs)

Synthesis & Process Chemistry

Q1: What are the key safety concerns when scaling up the synthesis of this compound?

A1: Key safety concerns include:

  • Handling of Pyridine and its Derivatives: Pyridine is a flammable liquid and can be harmful if inhaled, swallowed, or absorbed through the skin. Ensure adequate ventilation and use appropriate personal protective equipment (PPE).

  • Use of Thionyl Chloride: If thionyl chloride is used in the synthesis of precursors, be aware of its hazardous nature. Its use in MTBE is particularly hazardous on a large scale due to solvent decomposition and the release of isobutylene gas. A safer alternative is using thionyl chloride with a catalytic amount of DMF in toluene.

  • Exothermic Reactions: The Boc-protection reaction can be exothermic. Ensure the reactor has adequate cooling capacity to control the temperature, especially during the addition of (Boc)₂O.

  • Static Discharge: When handling flammable solvents in large quantities, ensure all equipment is properly grounded to prevent static discharge, which could be an ignition source.

Q2: What are the typical starting materials and synthetic routes for this compound?

A2: A common synthetic approach involves the synthesis of the octahydropyrrolo[3,4-b]pyridine core followed by N-Boc protection. The core can be synthesized from pyridine-2,3-dicarboxylic acid through a series of reductions and cyclizations. The final step is the reaction of the free amine with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a suitable base.

Q3: How can I monitor the progress of the Boc-protection reaction at a large scale?

A3: In-process controls (IPCs) are crucial for monitoring reaction progress at scale. Common techniques include:

  • Thin-Layer Chromatography (TLC): A quick and simple method for qualitative monitoring.

  • Gas Chromatography (GC): Useful for monitoring the disappearance of volatile starting materials and the appearance of the product.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the conversion of starting material to product and can also detect the formation of impurities.

Purification & Quality Control

Q4: What is the expected purity of this compound after initial workup, and what are the common impurities?

A4: The purity after initial workup can vary depending on the success of the reaction and workup. Common impurities may include:

  • Unreacted octahydropyrrolo[3,4-b]pyridine.

  • Di-Boc protected product (if excess (Boc)₂O is used).

  • Side products from the decomposition of (Boc)₂O.

  • Residual solvents.

According to ICH guidelines, impurities should be identified and characterized if they are present above a certain threshold (typically >0.1%).[2]

Q5: What analytical techniques are recommended for determining the purity of the final product?

A5: A combination of analytical techniques is recommended for comprehensive purity assessment:

  • HPLC: To determine the percentage purity and quantify impurities.

  • GC-MS: To identify and quantify volatile impurities and residual solvents.

  • NMR (¹H and ¹³C): To confirm the structure of the product and identify any structural isomers or major impurities.

  • LC-MS: For the identification of non-volatile impurities.[]

Q6: What are the best practices for crystallization of this compound at a large scale?

A6: For large-scale crystallization:

  • Solvent Selection: Choose a solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below.

  • Controlled Cooling: Implement a slow and controlled cooling profile to promote the growth of large, pure crystals. Rapid cooling can lead to the trapping of impurities.

  • Seeding: Use seed crystals to control the crystal form and size distribution.

  • Agitation: Use appropriate agitation to ensure good heat and mass transfer without causing excessive secondary nucleation or crystal breakage.

Data Summary

Table 1: Reaction Parameters for a Related Synthesis of (4aS,7aS)-octahydropyrrolo[3,4-b]pyridine (Illustrative)

ParameterValue/ConditionSource
Step Catalytic Hydrogenation US20110137036A1
Catalyst10% Pd/C (anhydrous)US20110137036A1
SolventTolueneUS20110137036A1
Temperature60°CUS20110137036A1
Pressure10 barsUS20110137036A1
Reaction Time~4 hoursUS20110137036A1
MonitoringGCUS20110137036A1
Step Workup/Extraction US20110137036A1
pH AdjustmentBring to pH 8 with 30% NaOHUS20110137036A1
Extraction SolventEthyl acetateUS20110137036A1

Note: This data is for a related compound and should be used as a starting point for process development for this compound.

Experimental Protocols

Illustrative Protocol for Boc-Protection of an Amine

This is a general protocol and should be optimized for the specific substrate and scale.

  • Reactor Setup: Charge a clean, dry, and inerted reactor with octahydropyrrolo[3,4-b]pyridine and a suitable solvent (e.g., dichloromethane, THF, or a water/acetone mixture).

  • Base Addition: Add a suitable base (e.g., triethylamine or aqueous NaOH).

  • Cooling: Cool the reaction mixture to the desired temperature (e.g., 0-5°C).

  • Reagent Addition: Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) in the reaction solvent to the cooled mixture while maintaining the temperature.

  • Reaction: Allow the reaction to warm to room temperature and stir until the reaction is complete, as monitored by an appropriate in-process control (e.g., HPLC or TLC).

  • Workup:

    • Quench the reaction with water or a mild acidic solution.

    • Separate the organic and aqueous phases.

    • Wash the organic phase with brine.

    • Dry the organic phase over a suitable drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Isolation:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by crystallization from a suitable solvent system or by column chromatography.

Visualizations

experimental_workflow cluster_synthesis Synthesis Stage cluster_workup Workup Stage cluster_purification Purification Stage A Reactor Setup: Amine + Solvent B Base Addition A->B C Cooling (0-5°C) B->C D (Boc)₂O Addition C->D E Reaction & Monitoring D->E F Quenching E->F G Phase Separation F->G H Washing G->H I Drying H->I J Concentration I->J K Crystallization / Chromatography J->K L Final Product K->L

Caption: General experimental workflow for the synthesis and purification of this compound.

troubleshooting_logic cluster_problem Problem Identification cluster_cause Potential Causes cluster_solution Troubleshooting Actions P1 Low Yield C1 Incomplete Reaction P1->C1 C2 Side Reactions P1->C2 P2 Purification Difficulty C3 Product is Oily P2->C3 C4 Emulsion in Workup P2->C4 P3 Impurity Detected C5 Starting Material Impurity P3->C5 C6 Process-Related Impurity P3->C6 S1 Optimize Reaction Conditions C1->S1 C2->S1 S3 Develop Crystallization Protocol C3->S3 S2 Improve Workup Procedure C4->S2 S6 Source High-Purity Starting Material C5->S6 S5 Characterize Impurity C6->S5 S4 Chromatographic Purification S5->S1

Caption: Logical relationship diagram for troubleshooting common issues in the scale-up process.

References

Technical Support Center: Synthesis of cis-Octahydropyrrolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of cis-octahydropyrrolo[3,4-b]pyridine, a key intermediate in the manufacturing of pharmaceuticals such as Moxifloxacin.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of cis-octahydropyrrolo[3,4-b]pyridine and its derivatives.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield in Catalytic Hydrogenation - Inactive or poisoned catalyst (e.g., Pd/C).- Insufficient hydrogen pressure or temperature.- Presence of impurities in the starting material or solvent that inhibit the catalyst.- Non-anhydrous reaction environment leading to side reactions or formation of trans isomers.[1]- Use fresh, high-quality catalyst. Consider pre-activation if necessary.- Optimize hydrogen pressure (e.g., 8-30 bar) and temperature (e.g., 60-85°C) as specified in the protocol.[2][3]- Ensure all starting materials and solvents are pure and dry.- Conduct the reaction under strictly anhydrous conditions.[1]
Poor Enantiomeric Excess in Optical Resolution - Inefficient resolving agent (e.g., D-tartaric acid).- Suboptimal conditions for diastereomeric salt formation and crystallization.- Incomplete enzymatic resolution or enzyme inhibition.- For resolution with tartaric acid, ensure precise stoichiometric amounts and control cooling rates during crystallization.[4]- When using enzymatic resolution (e.g., Pig Liver Esterase), carefully control pH (e.g., pH 6) and temperature (e.g., 25°C). Monitor the reaction progress by HPLC to determine the optimal reaction time.[2]- Consider alternative chiral auxiliaries like L-proline or naproxen for stereoselective reduction or synthesis.[3][5]
Incomplete Reaction or Slow Reaction Rate - Insufficient reaction time or temperature.- Low catalyst loading or activity.- For enzymatic reactions, substrate or product inhibition.- Monitor the reaction progress using appropriate analytical techniques (e.g., GC, HPLC, TLC) to ensure completion.- Increase reaction temperature or time as tolerated by the substrates and products. For example, some hydrogenations are run for 9-24 hours.[2][3]- Optimize catalyst loading. For Pd/C, loadings of 5-10% (w/w) are reported.[3]- For enzymatic reactions, consider sequential addition of substrate or removal of product if inhibition is a factor.
Formation of Trans Diastereoisomer - Presence of moisture in the catalytic hydrogenation step.[1]- Epimerization under harsh reaction conditions (e.g., strongly acidic or basic).- Ensure the use of anhydrous solvents and reagents for the hydrogenation step.[1]- Purify the cis isomer from the trans isomer by recrystallization. For example, using MTBE can help in isolating the cis diastereoisomer as the trans isomer may remain in the mother liquor.[2]
Difficulties in Product Isolation and Purification - Incomplete extraction from the aqueous phase.- Formation of emulsions during workup.- Co-elution of impurities during chromatography.- Adjust the pH of the aqueous phase to ensure the product is in its free base form for efficient extraction with an organic solvent (e.g., ethyl acetate).[2]- To break emulsions, add brine or filter through a pad of celite.- The final product can often be purified by vacuum distillation.[4]

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic strategies for obtaining enantiomerically pure (4aS,7aS)-octahydropyrrolo[3,4-b]pyridine?

A1: The most prevalent strategies start from pyridine-2,3-dicarboxylic acid. One common approach involves reaction with benzylamine, followed by reduction of the pyridine ring and subsequent reduction of the amide groups. The resulting racemic N-benzyl intermediate is then resolved using a chiral acid like D-(-)-tartaric acid, followed by debenzylation.[3][4] An alternative and more direct method involves stereoselective reduction of an intermediate dione using a chiral auxiliary such as L-proline.[3] Enzymatic resolution of a diester intermediate using lipases or esterases is another effective method to achieve high optical purity.[2][4]

Q2: How can I avoid the formation of the undesired trans isomer during the synthesis?

A2: The formation of the trans isomer is often a problem during the catalytic hydrogenation step to reduce the pyridine ring. A key factor to control is the presence of water. Running the hydrogenation in a substantially anhydrous environment is crucial to favor the formation of the cis isomer.[1]

Q3: What are the typical reaction conditions for the catalytic hydrogenation of the pyridine ring intermediate?

A3: Typical conditions involve using a Palladium on carbon (Pd/C) catalyst. The reaction is generally performed in a solvent like toluene or methanol at elevated temperatures, ranging from 60°C to 85°C, and under hydrogen pressure, typically between 8 and 30 bar.[1][2][3] Reaction times can vary from 5 to 24 hours depending on the specific substrate and conditions.[3]

Q4: Are there any "greener" or more sustainable synthetic routes available?

A4: Yes, new synthetic routes are being developed with a focus on sustainability.[6] One such approach involves the use of a recoverable and reusable chiral auxiliary, such as naproxen.[5] Additionally, enzymatic resolutions are considered a greener alternative to classical chemical resolutions as they are highly selective and operate under mild conditions.[2]

Q5: My enzymatic resolution is very slow. How can I improve the reaction rate?

A5: Slow reaction rates in enzymatic resolutions can be due to several factors. For instance, a transesterification reaction using lipase from Candida antarctica was reported to take 14 days.[2] To improve the rate, ensure optimal pH and temperature for the specific enzyme being used. Enzyme concentration can also be increased. If substrate or product inhibition is occurring, a fed-batch or continuous flow process might be beneficial. It is also important to ensure the enzyme is active; using a fresh batch or a different supplier may help.

Quantitative Data Summary

The following table summarizes quantitative data from various synthetic routes for comparison.

ParameterRoute 1: Stereoselective Reduction[3]Route 2: Enzymatic Resolution[2]Route 3: Hydrogenation of (V)[1]
Key Reagents 6-benzyl-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione, L-proline, Pd/C, H₂cis-1-acetylpiperidine-2,3-dimethyldicarboxylate, Pig Liver EsteraseToluene solution of intermediate (V), Pd/C, H₂
Solvent Toluene50 mM phosphate buffer (pH 6)Toluene
Temperature 80-85 °C25 °C60 °C
Pressure 8 kg/cm ² (approx. 7.8 bar)Atmospheric10 bar
Reaction Time 9-10 hours~36 hours~4 hours
Overall Yield Not explicitly stated for the final product, but a 3-step process to an intermediate reported a 65.3% total yield.[2]Not explicitly stated for the final product.Not explicitly stated.
Optical Purity Aims for high stereoselectivity.>99%Not specified.

Experimental Protocols

Route 1: Stereoselective Reduction using L-Proline[3]
  • Hydrogenation of 6-benzyl-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione:

    • To a hydrogen vessel, add 50 g (0.21 mol) of 6-benzyl-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione and 250 mL of toluene.

    • Add 29 g (0.252 mol) of L-proline and stir for 10 minutes.

    • Add 3.5 g (7% w/w) of Palladium on carbon (Pd/C).

    • Continue stirring for 15-30 minutes.

    • Warm the mixture to 70°C under 7-8 kg/cm ² hydrogen pressure for 5-6 hours.

    • Further warm the reaction mass to 80-85°C under 8 kg/cm ² hydrogen pressure for 9-10 hours.

    • After completion, cool the reaction to room temperature.

    • Separate the catalyst by filtration and wash it with 100 mL of toluene.

    • The resulting filtrate contains the hydrogenated product.

Route 2: Enzymatic Resolution[2]
  • Enzymatic Hydrolysis:

    • In a thermostated vial at 25°C, dissolve 1 g of cis-1-acetylpiperidine-2,3-dimethyldicarboxylate in 10 mL of a 50 mM phosphate buffered solution at pH 6.

    • Add 100 mg of Pig Liver Esterase (PLE).

    • Stir the reaction at 25°C for approximately 36 hours.

    • Maintain the pH at 6 by the controlled addition of 0.1 M NaOH solution.

    • Monitor the progress of the reaction by chiral HPLC.

  • Work-up and Isolation:

    • Once the reaction is complete, bring the aqueous phase to pH 8 with 30% NaOH.

    • Extract the mixture three times with 500 mL of ethyl acetate. The desired diester enantiomer will be in the organic phase, while the monoacid of the other enantiomer remains in the aqueous phase.

    • Combine the organic phases and process further to isolate the desired product.

Visualizations

Synthetic_Pathway_1 cluster_0 Classical Resolution Route Pyridine-2,3-dicarboxylic acid Pyridine-2,3-dicarboxylic acid N-benzyl-imide N-benzyl-imide Pyridine-2,3-dicarboxylic acid->N-benzyl-imide Benzylamine N-benzyl-cis-piperidine N-benzyl-cis-piperidine N-benzyl-imide->N-benzyl-cis-piperidine Catalytic Hydrogenation Racemic N-benzyl-product Racemic N-benzyl-product N-benzyl-cis-piperidine->Racemic N-benzyl-product Amide Reduction Diastereomeric Salts Diastereomeric Salts Racemic N-benzyl-product->Diastereomeric Salts D-Tartaric Acid Enantiopure N-benzyl-product Enantiopure N-benzyl-product Diastereomeric Salts->Enantiopure N-benzyl-product Crystallization cis-Octahydropyrrolo[3,4-b]pyridine cis-Octahydropyrrolo[3,4-b]pyridine Enantiopure N-benzyl-product->cis-Octahydropyrrolo[3,4-b]pyridine Debenzylation

Caption: Classical synthetic route via resolution with a chiral acid.

Synthetic_Pathway_2 cluster_1 Stereoselective Reduction Route Pyridine Dione Intermediate Pyridine Dione Intermediate Chiral Intermediate Chiral Intermediate Pyridine Dione Intermediate->Chiral Intermediate L-Proline, H₂, Pd/C (Stereoselective Hydrogenation) cis-Octahydropyrrolo[3,4-b]pyridine cis-Octahydropyrrolo[3,4-b]pyridine Chiral Intermediate->cis-Octahydropyrrolo[3,4-b]pyridine Further Reductions & Deprotection

Caption: Stereoselective synthesis using a chiral auxiliary.

Synthetic_Pathway_3 cluster_2 Enzymatic Resolution Route Racemic Diester Intermediate Racemic Diester Intermediate Enantiopure Diester Enantiopure Diester Racemic Diester Intermediate->Enantiopure Diester Pig Liver Esterase (Enzymatic Hydrolysis) cis-Octahydropyrrolo[3,4-b]pyridine cis-Octahydropyrrolo[3,4-b]pyridine Enantiopure Diester->cis-Octahydropyrrolo[3,4-b]pyridine Chemical Transformations

Caption: Synthesis involving an enzymatic resolution step.

References

Preventing the degradation of 1-Boc-octahydropyrrolo[3,4-b]pyridine during storage.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on preventing the degradation of 1-Boc-octahydropyrrolo[3,4-b]pyridine during storage. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of degradation for this compound during storage?

A1: The degradation of this compound is primarily caused by four factors: acidic hydrolysis, exposure to elevated temperatures, light exposure (photodegradation), and contact with oxidizing agents. The tert-butoxycarbonyl (Boc) protecting group is particularly susceptible to cleavage under acidic conditions.

Q2: What are the ideal storage conditions for solid this compound?

A2: For optimal stability, solid this compound should be stored in a tightly sealed, opaque container in a refrigerator at 2-8°C, under an inert atmosphere (e.g., argon or nitrogen), and in a desiccator to protect from moisture.

Q3: How should I store solutions of this compound?

A3: Solutions are generally less stable than the solid material. If storage in solution is necessary, use an aprotic, anhydrous solvent and store at -20°C or -80°C in a tightly sealed vial under an inert atmosphere. Minimize freeze-thaw cycles, as these can accelerate degradation.

Q4: I see a new, more polar spot on the TLC plate of my stored compound. What could it be?

A4: A new, more polar spot is likely the de-Boc-protected compound, octahydropyrrolo[3,4-b]pyridine. This is a common degradation product resulting from the cleavage of the Boc group. To confirm, you can co-spot your sample with a known standard of the de-protected compound if available.

Q5: My once-colorless solid has developed a yellowish tint. Is this a sign of degradation?

A5: A change in color, such as the development of a yellowish tint, can be an indicator of degradation. This may be due to the formation of minor impurities or oxidation products. It is recommended to re-analyze the purity of the compound using methods like HPLC or LC-MS.

Troubleshooting Guides

Issue 1: Unexpected Peaks in HPLC/LC-MS Analysis

Symptoms:

  • Appearance of a new peak with a shorter retention time than the parent compound.

  • A decrease in the area of the main peak corresponding to this compound.

Possible Causes:

  • Acidic Hydrolysis: Traces of acid in the storage container or from the environment can cleave the Boc group, leading to the formation of the more polar, free amine, which typically has a shorter retention time in reverse-phase HPLC.

  • Thermal Degradation: Storage at temperatures above the recommended range can lead to the formation of various degradation products.

  • Oxidation: Exposure to air can result in the formation of N-oxide or other oxidation products.

Solutions:

  • Confirm Identity of Impurity: If possible, use mass spectrometry to identify the mass of the new peak. A mass difference of 100.12 amu (mass of the Boc group) strongly suggests de-protection.

  • Review Storage Conditions: Ensure the compound is stored under the recommended conditions (refrigerated, inert atmosphere, desiccated).

  • Use High-Purity Solvents and Vials: When preparing solutions, use anhydrous, aprotic solvents and store in vials that have been properly cleaned and dried to eliminate any acidic residues.

Issue 2: Inconsistent Results in Experiments

Symptoms:

  • Reduced yield in subsequent synthetic steps where the Boc-protected nitrogen is crucial for the reaction outcome.

  • Variability in biological assay results.

Possible Causes:

  • Partial Degradation: The compound may have partially degraded, leading to a lower effective concentration of the starting material. The primary degradation product, the free amine, may interfere with the intended reaction or biological assay.

Solutions:

  • Purity Re-assessment: Before use, always re-assess the purity of the stored compound, especially if it has been stored for an extended period. A quick TLC or HPLC analysis can provide a good indication of its integrity.

  • Purification: If degradation is observed, the material may need to be re-purified, for example, by column chromatography, to remove the degradation products before use.

Data on Stability

While specific quantitative stability data for this compound is not extensively published, the following tables provide illustrative data based on the general behavior of Boc-protected heterocyclic amines under various stress conditions.

Table 1: Effect of Temperature on the Stability of Solid this compound (Storage for 6 months)

Storage Temperature (°C)Purity (%)Appearance
-20>99White solid
4>98White solid
25 (Room Temperature)~95Off-white to pale yellow solid
40~90Yellowish solid

Table 2: Effect of Storage Atmosphere on the Stability of Solid this compound at 4°C (Storage for 12 months)

AtmospherePurity (%)
Inert (Argon/Nitrogen)>98
Air~96

Table 3: Stability of this compound in Solution (10 mg/mL in Dichloromethane) at 4°C

Storage DurationPurity (%)
1 day>99
1 week~97
1 month~92

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method

This protocol outlines a general method for assessing the purity of this compound and detecting its primary degradant.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid). A typical gradient could be 10% to 90% acetonitrile over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the compound in the mobile phase at a concentration of approximately 1 mg/mL.

Protocol 2: Forced Degradation Study

This study is designed to intentionally degrade the sample to identify potential degradation products and establish the stability-indicating nature of the analytical method.

  • Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl in a 1:1 mixture of acetonitrile and water. Heat at 60°C for 24 hours. Neutralize with an equivalent amount of NaOH before HPLC analysis.

  • Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH in a 1:1 mixture of acetonitrile and water. Heat at 60°C for 24 hours. Neutralize with an equivalent amount of HCl before HPLC analysis.

  • Oxidative Degradation: Dissolve the compound in a 1:1 mixture of acetonitrile and water containing 3% hydrogen peroxide. Keep at room temperature for 24 hours.

  • Thermal Degradation: Store the solid compound in an oven at 80°C for 7 days.

  • Photodegradation: Expose a solution of the compound (in a photostable solvent like acetonitrile) to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

Visualizations

Degradation_Pathway A This compound B Octahydropyrrolo[3,4-b]pyridine (Deprotected) A->B  Acid / Heat   C Oxidized Products (e.g., N-oxide) A->C  Oxidizing Agents / Air   D Other Thermal Degradants A->D  High Temperature   Troubleshooting_Workflow Start Observe unexpected analytical result (e.g., new HPLC peak) CheckMass Check mass of new peak (Mass difference of 100.12 amu?) Start->CheckMass Deprotection Likely de-Boc degradation product CheckMass->Deprotection Yes OtherDeg Possible other degradation (oxidation, thermal) CheckMass->OtherDeg No ReviewStorage Review storage conditions (Temp, Atmosphere, Light) Deprotection->ReviewStorage OtherDeg->ReviewStorage RePurify Re-purify compound before use ReviewStorage->RePurify

Validation & Comparative

Comparative analysis of different synthetic methods for 1-Boc-octahydropyrrolo[3,4-b]pyridine.

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the efficient synthesis of chiral intermediates is a critical aspect of the therapeutic agent pipeline. 1-Boc-octahydropyrrolo[3,4-b]pyridine, a key building block in the synthesis of various pharmaceuticals, presents a synthetic challenge due to its bicyclic structure and stereochemical complexity. This guide provides a comparative analysis of three distinct synthetic methodologies for its precursor, (4aS,7aS)-octahydropyrrolo[3,4-b]pyridine, followed by a standard protocol for the final Boc-protection step. The methods evaluated are a classical resolution approach, a modern enzymatic resolution technique, and a novel chiral auxiliary-based synthesis.

Comparative Data of Synthetic Routes

The following table summarizes the key quantitative parameters for the three primary synthetic routes to (4aS,7aS)-octahydropyrrolo[3,4-b]pyridine, providing a clear comparison of their efficiencies and resource requirements.

ParameterMethod 1: Classical ResolutionMethod 2: Enzymatic ResolutionMethod 3: Chiral Auxiliary
Starting Materials Pyridine-2,3-dicarboxylic acid, Benzylamine, D-(-)-Tartaric AcidDimethyl 2,3-pyridinedicarboxylate6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine, (S)-Naproxen
Key Reagents Pd/C, LiAlH₄Candida antarctica lipase B (CAL-B)Pd/C, NaBH₄
Overall Yield ModerateHighHigh
Chiral Purity >99%>99%98.93%
Key Advantages Well-established methodologyHigh enantioselectivity, mild reaction conditionsHigh yield, recovery and reuse of chiral auxiliary
Key Disadvantages Multiple steps, use of hazardous reagents (LiAlH₄)Requires specific enzyme, longer reaction times for enzymatic stepRequires stoichiometric use of a chiral auxiliary

Synthetic Pathway Overview

The three distinct synthetic pathways for obtaining the core structure, (4aS,7aS)-octahydropyrrolo[3,4-b]pyridine, are illustrated below. Each route employs a different strategy to achieve the desired stereochemistry.

cluster_0 Method 1: Classical Resolution cluster_1 Method 2: Enzymatic Resolution cluster_2 Method 3: Chiral Auxiliary Pyridine-2,3-dicarboxylic acid Pyridine-2,3-dicarboxylic acid N-Benzyl-2,3-pyridinedicarboximide N-Benzyl-2,3-pyridinedicarboximide Pyridine-2,3-dicarboxylic acid->N-Benzyl-2,3-pyridinedicarboximide Benzylamine cis-N-Benzyl-octahydropyrrolo[3,4-b]pyridine-5,7-dione cis-N-Benzyl-octahydropyrrolo[3,4-b]pyridine-5,7-dione N-Benzyl-2,3-pyridinedicarboximide->cis-N-Benzyl-octahydropyrrolo[3,4-b]pyridine-5,7-dione H₂, Pd/C rac-N-Benzyl-octahydropyrrolo[3,4-b]pyridine rac-N-Benzyl-octahydropyrrolo[3,4-b]pyridine cis-N-Benzyl-octahydropyrrolo[3,4-b]pyridine-5,7-dione->rac-N-Benzyl-octahydropyrrolo[3,4-b]pyridine LiAlH₄ (4aS,7aS)-N-Benzyl-octahydropyrrolo[3,4-b]pyridine (4aS,7aS)-N-Benzyl-octahydropyrrolo[3,4-b]pyridine rac-N-Benzyl-octahydropyrrolo[3,4-b]pyridine->(4aS,7aS)-N-Benzyl-octahydropyrrolo[3,4-b]pyridine D-(-)-Tartaric Acid (4aS,7aS)-Octahydropyrrolo[3,4-b]pyridine (4aS,7aS)-Octahydropyrrolo[3,4-b]pyridine (4aS,7aS)-N-Benzyl-octahydropyrrolo[3,4-b]pyridine->(4aS,7aS)-Octahydropyrrolo[3,4-b]pyridine H₂, Pd/C Dimethyl 2,3-pyridinedicarboxylate Dimethyl 2,3-pyridinedicarboxylate rac-cis-Dimethyl 1-acetylpiperidine-2,3-dicarboxylate rac-cis-Dimethyl 1-acetylpiperidine-2,3-dicarboxylate Dimethyl 2,3-pyridinedicarboxylate->rac-cis-Dimethyl 1-acetylpiperidine-2,3-dicarboxylate 1. H₂, Pd/C 2. Ac₂O (2S,3R)-Dimethyl 1-acetylpiperidine-2,3-dicarboxylate (2S,3R)-Dimethyl 1-acetylpiperidine-2,3-dicarboxylate rac-cis-Dimethyl 1-acetylpiperidine-2,3-dicarboxylate->(2S,3R)-Dimethyl 1-acetylpiperidine-2,3-dicarboxylate CAL-B (4aR,7aS)-1-Acetylhexahydrofuro[3,4-b]pyridin-5,7-dione (4aR,7aS)-1-Acetylhexahydrofuro[3,4-b]pyridin-5,7-dione (2S,3R)-Dimethyl 1-acetylpiperidine-2,3-dicarboxylate->(4aR,7aS)-1-Acetylhexahydrofuro[3,4-b]pyridin-5,7-dione 1. HCl 2. Ac₂O (4aR,7aS)-1-Acetylhexahydrofuro[3,4-b]pyridin-5,7-dione->(4aS,7aS)-Octahydropyrrolo[3,4-b]pyridine Multi-step 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine (S)-2-(6-methoxynaphthalen-2-yl)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)propan-1-one (S)-2-(6-methoxynaphthalen-2-yl)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)propan-1-one 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine->(S)-2-(6-methoxynaphthalen-2-yl)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)propan-1-one (S)-Naproxen deriv. (S)-1-[(4aS,7aS)-Hexahydro-1H-pyrrolo[3,4-b]pyridin-6(2H)-yl]-2-(6-methoxynaphthalen-2-yl)propan-1-one (S)-1-[(4aS,7aS)-Hexahydro-1H-pyrrolo[3,4-b]pyridin-6(2H)-yl]-2-(6-methoxynaphthalen-2-yl)propan-1-one (S)-2-(6-methoxynaphthalen-2-yl)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)propan-1-one->(S)-1-[(4aS,7aS)-Hexahydro-1H-pyrrolo[3,4-b]pyridin-6(2H)-yl]-2-(6-methoxynaphthalen-2-yl)propan-1-one H₂, Pd/C (S)-1-[(4aS,7aS)-Hexahydro-1H-pyrrolo[3,4-b]pyridin-6(2H)-yl]-2-(6-methoxynaphthalen-2-yl)propan-1-one->(4aS,7aS)-Octahydropyrrolo[3,4-b]pyridine Hydrolysis

Caption: Comparative workflows of three synthetic routes to (4aS,7aS)-octahydropyrrolo[3,4-b]pyridine.

Experimental Protocols

Method 1: Classical Resolution

This multi-step synthesis relies on the formation of a racemic intermediate followed by classical resolution using a chiral resolving agent.

  • Synthesis of N-Benzyl-2,3-pyridinedicarboximide: Pyridine-2,3-dicarboxylic acid is reacted with benzylamine to form the corresponding imide.

  • Reduction of the Pyridine Ring: The pyridine ring of the imide is catalytically hydrogenated using Palladium on carbon (Pd/C) to yield cis-N-Benzyl-octahydropyrrolo[3,4-b]pyridine-5,7-dione.

  • Reduction of the Amide Groups: The dione is reduced using a strong reducing agent such as lithium aluminum hydride (LiAlH₄) to afford racemic N-Benzyl-octahydropyrrolo[3,4-b]pyridine.

  • Optical Resolution: The racemate is resolved by forming a diastereomeric salt with D-(-)-tartaric acid. The desired (4aS,7aS)-enantiomer is isolated through fractional crystallization.

  • Debenzylation: The benzyl protecting group is removed by catalytic hydrogenation to yield (4aS,7aS)-octahydropyrrolo[3,4-b]pyridine.

Method 2: Enzymatic Resolution

This method introduces chirality early in the synthetic sequence through an enzymatic kinetic resolution.

  • Preparation of the Racemic Diester: Dimethyl 2,3-pyridinedicarboxylate is first hydrogenated and then acetylated to produce rac-cis-dimethyl 1-acetylpiperidine-2,3-dicarboxylate.

  • Enzymatic Hydrolysis: The racemic diester is subjected to enzymatic hydrolysis using Candida antarctica lipase B (CAL-B). The enzyme selectively hydrolyzes one enantiomer, allowing for the separation of the desired (2S,3R)-diester.

  • Cyclization and further transformation: The enantiomerically enriched diester is then converted through a series of steps, including hydrolysis, cyclization to a furo-pyridine intermediate, and subsequent reactions to form the final product, (4aS,7aS)-octahydropyrrolo[3,4-b]pyridine.

Method 3: Chiral Auxiliary

This approach utilizes a chiral auxiliary to direct the stereochemical outcome of the reaction.[1][2]

  • Coupling with Chiral Auxiliary: 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine is coupled with an activated derivative of (S)-Naproxen to form a diastereomeric amide.[1]

  • Diastereoselective Reduction: The pyridine ring of the naproxen amide is hydrogenated over Pd/C. The chiral auxiliary directs the hydrogenation to predominantly form the (4aS,7aS) diastereomer. This reaction is typically carried out at 80°C under 8 kg/cm ² of hydrogen pressure for 20-24 hours.[1]

  • Removal of Chiral Auxiliary: The naproxen auxiliary is removed by hydrolysis to give (4aS,7aS)-octahydropyrrolo[3,4-b]pyridine with a reported yield of 96% and a chiral purity of 98.93%.[1] The chiral auxiliary can be recovered and reused.[1]

Final Step: N-Boc Protection

The final step in the synthesis of the target molecule is the protection of the secondary amine with a tert-butoxycarbonyl (Boc) group. This is a standard procedure in organic synthesis.

(4aS,7aS)-Octahydropyrrolo[3,4-b]pyridine (4aS,7aS)-Octahydropyrrolo[3,4-b]pyridine This compound This compound (4aS,7aS)-Octahydropyrrolo[3,4-b]pyridine->this compound Di-tert-butyl dicarbonate (Boc)₂O, Base (e.g., Et₃N), Solvent (e.g., CH₂Cl₂)

Caption: N-Boc protection of the synthesized bicyclic amine.

Experimental Protocol for N-Boc Protection

To a solution of (4aS,7aS)-octahydropyrrolo[3,4-b]pyridine (1.0 eq) in a suitable solvent such as dichloromethane (CH₂Cl₂) is added a base, for example, triethylamine (Et₃N, 1.2 eq). The solution is cooled to 0 °C, and di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) is added portion-wise. The reaction mixture is allowed to warm to room temperature and stirred for several hours until completion, as monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography to afford this compound in high yield (typically >90%).

References

Comparative Analysis of the Biological Activity of 1-Boc-octahydropyrrolo[3,4-b]pyridine Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comparative analysis of the biological activity of analogs of 1-Boc-octahydropyrrolo[3,4-b]pyridine, a versatile heterocyclic scaffold. Due to a lack of publicly available, direct structure-activity relationship (SAR) data for this compound itself, this document focuses on the biological activities of structurally related pyrrolopyridine and similar heterocyclic compounds. The data presented herein is intended to provide researchers, scientists, and drug development professionals with a valuable reference for exploring the potential of this chemical space in various therapeutic areas.

The octahydropyrrolo[3,4-b]pyridine core is a key structural motif in medicinal chemistry, serving as a building block for compounds targeting a range of biological entities, most notably cannabinoid and histamine receptors. The following sections will detail the biological activities of various analogs, present quantitative data in tabular format, describe the experimental protocols used to generate this data, and provide visualizations of relevant pathways and workflows.

Cannabinoid Receptor Modulators

Pyrrolopyridine derivatives have been investigated for their potential to modulate cannabinoid receptors, which are implicated in pain, inflammation, and various neurological disorders. While direct analogs of this compound with reported cannabinoid receptor activity are not extensively documented in peer-reviewed literature, patents and studies on related pyridine-based ligands provide strong evidence for the potential of this scaffold in targeting the endocannabinoid system.

A key patent highlights novel pyrrolopyridine derivatives for the treatment of pain through modulation of cannabinoid receptor activity.[1] Further research into pyridine-based ligands has identified potent and selective modulators of the cannabinoid type 2 (CB2) receptor, a promising target for therapeutic intervention without the psychoactive effects associated with CB1 receptor activation.

Table 1: In Vitro Binding Affinity of Pyridine-Based Analogs at Human Cannabinoid Receptors
Compound IDStructureKi (hCB2) [nM]Selectivity (hCB1/hCB2)
Compound 3 Fluorinated pyridine derivative6~700
[11C]RSR-056 Pyridine-based PET radioligand--

Data extracted from a study on pyridine-based ligands for PET imaging of CB2 receptors.[2]

Histamine H3 Receptor Antagonists

The histamine H3 receptor, primarily expressed in the central nervous system, is a key target for the treatment of neurological and psychiatric disorders. The pyrrolopyridine scaffold and its bioisosteres have been explored for their potential as H3 receptor antagonists. Research in this area has led to the discovery of potent antagonists with various heterocyclic cores.

Table 2: In Vitro Binding Affinity of Pyrrolopyrimidine Analogs at the Human Histamine H3 Receptor
Compound IDStructurepKi (hH3R)
Compound with bipiperidine warhead Pyrrolo[2,3-d]pyrimidine derivative6.90

Data from a study on novel histamine H3 receptor ligands with a pyrrolo[2,3-d]pyrimidine scaffold.

Broader Biological Activities of Pyrrolopyridine Isomers

To provide a wider context of the therapeutic potential of the pyrrolopyridine scaffold, the biological activities of various isomers are summarized below.

Table 3: Overview of Biological Activities of Pyrrolopyridine Isomers
Pyrrolopyridine IsomerBiological Activity
Pyrrolo[3,4-c]pyridine Analgesic, Sedative, Antidiabetic, Antimycobacterial, Antiviral, Antitumor
Pyrazolo[3,4-b]pyridine CDK1 Inhibition (Antitumor)
Perhydropyrrolo[3,4-c]pyridine Anticholinergic, Ganglionic Blocking
1H-pyrrolo[2,3-b]pyridine Fibroblast Growth Factor Receptor (FGFR) Inhibition

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for analogs of this compound.

Cannabinoid Receptor Binding Assay (Radioligand Displacement)

This assay determines the affinity of a test compound for the cannabinoid receptors (CB1 and CB2) by measuring its ability to displace a radiolabeled ligand.

  • Membrane Preparation: Membranes from cells stably expressing either human CB1 or CB2 receptors are used.

  • Incubation: The cell membranes are incubated with a known concentration of a radiolabeled cannabinoid ligand (e.g., [3H]CP-55,940) and varying concentrations of the test compound.

  • Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.

  • Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity bound to the filters is quantified using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation.

Histamine H3 Receptor Binding Assay (Radioligand Displacement)

This assay measures the affinity of a test compound for the histamine H3 receptor.

  • Membrane Preparation: Membranes from cells stably expressing the human H3 receptor are prepared.

  • Incubation: The membranes are incubated with a specific radioligand for the H3 receptor (e.g., [3H]Nα-methylhistamine) in the presence of varying concentrations of the test compound.

  • Equilibrium and Separation: Similar to the cannabinoid receptor binding assay, the reaction is allowed to reach equilibrium, followed by rapid filtration to separate bound and free radioligand.

  • Quantification and Data Analysis: The radioactivity is measured, and the IC50 and Ki values are calculated to determine the binding affinity of the test compound.

Visualizations

The following diagrams illustrate key concepts and workflows relevant to the biological evaluation of this compound analogs.

Caption: Key modification points on the pyrrolopyridine scaffold for SAR studies.

experimental_workflow cluster_workflow Radioligand Binding Assay Workflow start Start: Compound Synthesis membrane_prep Membrane Preparation (hCB1/hCB2 or hH3R expressing cells) start->membrane_prep incubation Incubation (Membranes + Radioligand + Test Compound) membrane_prep->incubation filtration Rapid Filtration (Separation of Bound vs. Free Ligand) incubation->filtration quantification Scintillation Counting (Quantify Bound Radioactivity) filtration->quantification analysis Data Analysis (Calculate IC50 and Ki values) quantification->analysis end End: Determine Binding Affinity analysis->end

Caption: Workflow for a typical radioligand binding assay.

signaling_pathway cluster_pathway Histamine H3 Receptor Antagonism H3_Antagonist H3 Receptor Antagonist H3_Receptor Presynaptic H3 Autoreceptor H3_Antagonist->H3_Receptor Blocks Histamine_Release Increased Histamine Release H3_Receptor->Histamine_Release Inhibits Inhibition Neurotransmitter_Modulation Modulation of other Neurotransmitters (e.g., ACh, DA) Histamine_Release->Neurotransmitter_Modulation Leads to Therapeutic_Effect Potential Therapeutic Effect in CNS Disorders Neurotransmitter_Modulation->Therapeutic_Effect Results in

Caption: Simplified signaling pathway of H3 receptor antagonism.

References

A Comparative Guide to Purity Validation of 1-Boc-octahydropyrrolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for validating the purity of 1-Boc-octahydropyrrolo[3,4-b]pyridine, a key building block in pharmaceutical synthesis. The primary focus is on High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS), with a comparative analysis against other common techniques.

Introduction

This compound is a valuable intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Ensuring its purity is critical for the successful development of safe and effective drugs. This guide details a robust HPLC-MS method for purity determination and compares its performance with alternative methods such as Quantitative Nuclear Magnetic Resonance (qNMR), Gas Chromatography-Mass Spectrometry (GC-MS), and Elemental Analysis.

Experimental Workflow for HPLC-MS Purity Validation

The following diagram illustrates the typical workflow for the purity validation of this compound using HPLC-MS.

G cluster_prep Sample & Standard Preparation cluster_analysis HPLC-MS Analysis cluster_data Data Processing & Purity Calculation prep_sample Dissolve this compound in Diluent hplc HPLC Separation (C18 Reverse-Phase) prep_sample->hplc Inject Sample prep_std Prepare Certified Reference Standard Solution prep_std->hplc Inject Standard ms Mass Spectrometry Detection (ESI+) hplc->ms Eluent integrate Integrate Chromatographic Peaks ms->integrate identify Identify Impurities by Mass-to-Charge Ratio integrate->identify calculate Calculate Purity (% Area) integrate->calculate

Caption: Workflow for HPLC-MS purity analysis.

Detailed Experimental Protocol: HPLC-MS Method

This section provides a detailed protocol for the purity validation of this compound using a reverse-phase HPLC-MS method.

1. Instrumentation and Columns

  • HPLC System: A high-performance liquid chromatography system equipped with a quaternary pump, autosampler, and column oven.

  • Mass Spectrometer: A single quadrupole or triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size) is suitable for separating the analyte from potential impurities.

2. Reagents and Materials

  • Solvents: HPLC-grade acetonitrile and water.

  • Additives: Formic acid (0.1% v/v) is commonly added to the mobile phase to improve peak shape and ionization efficiency.

  • Sample Diluent: A mixture of water and acetonitrile (e.g., 50:50 v/v).

  • Sample: this compound.

3. Chromatographic Conditions

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program:

    Time (min) %A %B
    0.0 95 5
    15.0 5 95
    20.0 5 95
    20.1 95 5

    | 25.0 | 95 | 5 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 5 µL

  • Sample Concentration: Approximately 1 mg/mL

4. Mass Spectrometer Settings

  • Ionization Mode: Electrospray Ionization, Positive (ESI+)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 120 °C

  • Desolvation Temperature: 350 °C

  • Scan Range: m/z 50 - 500

  • Expected Ion: [M+H]⁺ for this compound (C₁₂H₂₂N₂O₂) is approximately m/z 227.17.

5. Data Analysis

  • Purity is typically calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

  • Impurity identification can be performed by analyzing the mass spectra of the minor peaks. Potential impurities could include the de-Boc-protected compound (octahydropyrrolo[3,4-b]pyridine, [M+H]⁺ ≈ m/z 127.12), starting materials, or by-products from the synthesis.

Comparison of Purity Validation Methods

The following table compares the HPLC-MS method with other common techniques for purity assessment of this compound.

Parameter HPLC-MS Quantitative NMR (qNMR) GC-MS Elemental Analysis (CHN)
Principle Separation by chromatography, detection by mass spectrometry.Signal intensity is directly proportional to the number of nuclei.Separation of volatile compounds by chromatography, detection by mass spectrometry.Combustion of the sample to determine the percentage of C, H, and N.
Primary Use Purity assessment, impurity profiling, and quantification.Absolute quantification and structural confirmation.Purity assessment of volatile and thermally stable compounds.Determination of elemental composition and bulk purity.
Sample Requirement Small (µg to mg).Relatively large (mg).Small (µg to mg), requires volatilization.Small (mg).
Destructive? YesNoYesYes
Typical Accuracy HighVery HighHighHigh (typically within ±0.4%).[1][2]
LOD/LOQ Low (ng to pg range)Higher than HPLC-MSLow for volatile compounds.Not applicable for impurity detection.
Throughput HighModerateHighLow
Advantages - High sensitivity and selectivity.- Provides molecular weight information.- Suitable for a wide range of compounds.- Non-destructive.- Provides absolute quantification without a reference standard for the analyte.- Gives structural information.[3][4][5]- Excellent for volatile impurities.- Confirms elemental composition.- Assesses bulk sample purity.
Limitations - Destructive.- Requires reference standards for accurate quantification.- Lower sensitivity than MS methods.- Requires more sample.- Complex mixtures can be difficult to analyze.- Not suitable for non-volatile or thermally labile compounds like this compound.[6][7]- Does not provide information on the nature of impurities.- Insensitive to impurities with similar elemental composition.[8][9]

Conclusion

For the comprehensive purity validation of this compound, HPLC-MS stands out as a highly effective and versatile method. It offers an excellent balance of sensitivity, selectivity, and the ability to provide molecular weight information for both the main compound and its impurities.

While qNMR is a powerful tool for absolute quantification and structural confirmation, its lower sensitivity might not be ideal for detecting trace impurities. GC-MS is generally unsuitable for this compound due to its low volatility. Elemental Analysis serves as a complementary technique to confirm the elemental composition and bulk purity but is not effective for identifying and quantifying individual impurities.

Therefore, a combination of HPLC-MS for impurity profiling and quantification, supplemented by qNMR for absolute purity assessment and elemental analysis for confirmation of elemental composition, would represent the most rigorous approach for the quality control of this compound in a drug development setting.

References

A Comparative Guide to Catalysts for the Asymmetric Synthesis of Octahydropyrrolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: November 2025

The asymmetric synthesis of octahydropyrrolo[3,4-b]pyridine and its derivatives is a critical area of research in medicinal chemistry and drug development, as this scaffold is a core component of various biologically active molecules, including the antibiotic moxifloxacin.[1][2] Achieving high stereoselectivity in the synthesis of this bicyclic amine is paramount. This guide provides a comparative overview of prominent catalytic systems employed for this purpose, with a focus on performance metrics and experimental methodologies.

The primary strategies for introducing chirality into the octahydropyrrolo[3,4-b]pyridine core involve metal-catalyzed cycloadditions and organocatalytic approaches. Key catalysts in these domains include chiral copper amide complexes and N-heterocyclic carbenes (NHCs), each offering distinct advantages in terms of efficiency and stereocontrol.

Performance Comparison of Catalytic Systems

The selection of a catalyst for the asymmetric synthesis of octahydropyrrolo[3,4-b]pyridine derivatives is dictated by factors such as enantiomeric excess (ee%), diastereomeric ratio (dr), chemical yield, and the mildness of reaction conditions. Below is a summary of the performance of leading catalytic systems based on available experimental data.

Catalyst SystemSubstratesYield (%)ee%drCatalyst Loading (mol%)Temp. (°C)Time (h)Ref.
Chiral Copper Amide Schiff base of glycine methyl ester + N-phenylmaleimide9596>99:10.01-4018[3]
(CuHMDS/FeSulphos)Schiff base of glycine methyl ester + Methyl vinyl ketone999895:50.1-4018[3]
N-Heterocyclic Carbene (NHC) (E)-2-(2-formylphenyl)acrylonitrile + 3-aminopyrazoleHigh96-99N/ANot specifiedN/AN/A[4]
Chiral Bis(imidazolidine)pyridine-Cu(OTf)₂ Glycine imino ester + trans-β-nitrostyrene9599>20:1 endo5024
Chiral Rh(III) Complex 5-aminopyrazole + α,β-unsaturated 2-acyl imidazole81-9885-99N/A0.05-14012-24[5]

Note: Data for NHC and Rh(III) catalysts are for the synthesis of structurally related pyrrolo[3,4-b]pyridine or pyrazolo[3,4-b]pyridine analogues, as specific data for the saturated octahydro core was limited in the search results.

Detailed Catalyst System Analysis

Chiral Copper Amide Catalysis

Highly efficient asymmetric [3+2] cycloadditions have been achieved using a chiral copper amide system, specifically copper hexamethyldisilazide (CuHMDS) in conjunction with the FeSulphos ligand.[3] This system demonstrates significantly higher reactivity compared to traditional copper triflate/triethylamine systems, allowing for remarkably low catalyst loadings.[3]

Experimental Protocol: Asymmetric [3+2] Cycloaddition using Chiral CuHMDS

  • Catalyst Preparation (in situ): In a flame-dried Schlenk tube under an argon atmosphere, CuOTf·0.5toluene (0.011 mmol) and FeSulphos (0.011 mmol) are dissolved in dry toluene (1.0 mL). The mixture is stirred at room temperature for 30 minutes. KHMDS (0.010 mmol) is then added, and the mixture is stirred for another 30 minutes.

  • Reaction: The reaction vessel is cooled to -40 °C. A solution of the Schiff base (e.g., from glycine methyl ester and benzophenone, 10 mmol) in toluene is added, followed by the slow addition of the electrophile (e.g., N-substituted maleimide, 11 mmol).

  • Work-up and Purification: The reaction is stirred at -40 °C for 18 hours. Upon completion (monitored by TLC), the reaction is quenched with saturated aqueous NH₄Cl. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated under reduced pressure. The residue is purified by silica gel column chromatography to afford the desired octahydropyrrolo[3,4-b]pyridine derivative.

Catalytic Cycle

The proposed catalytic cycle for the CuHMDS-catalyzed [3+2] cycloaddition is depicted below. The chiral CuHMDS acts as a Brønsted base to deprotonate the Schiff base, forming a chiral copper enolate. This intermediate then reacts with the electrophile, followed by protonolysis to release the product and regenerate the active catalyst.[3]

Catalytic Cycle for CuHMDS-catalyzed [3+2] Cycloaddition cluster_cycle Catalytic Cycle A Chiral CuHMDS + Schiff Base (1a) B Chiral Cu Enolate (B) A->B Deprotonation C Cu-Pyrrolidine Intermediate (C) B->C + Maleimide (2a) D Product + Regenerated CuHMDS C->D + H-HMDS Product Octahydropyrrolo[3,4-b]pyridine D->Product SchiffBase Schiff Base SchiffBase->A Maleimide Maleimide Maleimide->B

Caption: Proposed catalytic cycle for the chiral CuHMDS-catalyzed reaction.

N-Heterocyclic Carbene (NHC) Organocatalysis

N-Heterocyclic carbenes have emerged as powerful organocatalysts for various asymmetric transformations. In the context of pyrrolo[3,4-b]pyridine synthesis, NHCs have been successfully employed in the atroposelective synthesis of these scaffolds, achieving excellent enantioselectivities (96-99% ee).[4] This method is particularly valuable for creating axially chiral products. While the cited example focuses on achieving C-N axial chirality, the underlying activation modes of NHCs can be adapted for the construction of stereocenters in the saturated octahydro- core.

The general workflow for such a synthesis involves the reaction of an aldehyde and an amine-containing substrate in the presence of a chiral NHC catalyst and an oxidant.

General Workflow for NHC-Catalyzed Synthesis Start Starting Materials (e.g., Enal, Aminopyrazole) Mixing Mixing with Chiral NHC Precursor and Base in Solvent Start->Mixing Reaction [3+3] Annulation Reaction (Oxidant may be required) Mixing->Reaction Purification Work-up and Chromatographic Purification Reaction->Purification Product Chiral Pyrrolo[3,4-b]pyridine Derivative Purification->Product

Caption: General experimental workflow for NHC-catalyzed synthesis.

Conclusion

Both chiral metal complexes and organocatalysts present viable and effective routes for the asymmetric synthesis of the octahydropyrrolo[3,4-b]pyridine scaffold.

  • The chiral copper amide (CuHMDS/FeSulphos) system is exceptionally efficient for [3+2] cycloaddition reactions, offering high yields and excellent stereoselectivity at very low catalyst loadings.[3] Its primary advantage lies in its high reactivity and turnover number.

  • N-Heterocyclic carbenes provide a powerful metal-free alternative, demonstrating outstanding enantioselectivity in the synthesis of pyrrolo[3,4-b]pyridine derivatives.[4] This approach is particularly noteworthy for its ability to construct challenging stereochemical features like axial chirality.

The choice between these catalytic systems will depend on the specific substitution pattern of the target molecule, the desired type of stereocontrol (central vs. axial chirality), and considerations regarding metal contamination in the final product. For large-scale synthesis, the extremely low loading of the copper catalyst makes it an economically attractive option. Conversely, for applications where metal-free conditions are paramount, NHC catalysis is the superior choice. Further research into broadening the substrate scope for these catalysts will continue to enhance their utility in the synthesis of complex pharmaceutical agents.

References

Benchmarking the Efficacy of Novel Pyrrolo[3,4-b]pyridine-Based TRK Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of a novel pyrazolo[3,4-b]pyridine-based inhibitor, designated as C03, against established first-generation Tropomyosin Receptor Kinase (TRK) inhibitors, Larotrectinib and Entrectinib. The data presented herein is compiled from publicly available research to facilitate an objective evaluation of their potential therapeutic efficacy.

Introduction to TRK Inhibition

Tropomyosin receptor kinases (TRKs) are a family of receptor tyrosine kinases (TRKA, TRKB, TRKC) that play a crucial role in neuronal development and function.[1] Chromosomal rearrangements involving the NTRK genes can lead to the formation of TRK fusion proteins, which are oncogenic drivers in a wide range of adult and pediatric cancers.[2] The development of TRK inhibitors has marked a significant advancement in precision oncology, offering a targeted therapeutic approach for patients with TRK fusion-positive tumors.[3]

This guide focuses on a new pyrazolo[3,4-b]pyridine derivative, C03, and benchmarks its in vitro potency against the FDA-approved drugs Larotrectinib and Entrectinib.

Comparative Efficacy Data

The following tables summarize the in vitro inhibitory activities of C03 and its comparators against TRK kinases and cancer cell lines.

Table 1: Biochemical Kinase Inhibitory Potency

CompoundTarget KinaseIC50 (nM)Citation(s)
C03 (New Pyrrolo[3,4-b]pyridine-based Inhibitor) TRKA56[4]
Larotrectinib (Alternative)TRKA/B/C5-11[5]
Entrectinib (Alternative)TRKA1.7[6]
TRKB~3[4]
TRKC~5[4]

Table 2: Cellular Antiproliferative Activity

CompoundCell LineCancer TypeIC50 (µM)Citation(s)
C03 (New Pyrrolo[3,4-b]pyridine-based Inhibitor) Km-12Colon Cancer0.304[4]
Entrectinib (Alternative)IMS-M2 (ETV6-NTRK3+)Acute Myeloid Leukemia<0.001[7]

Experimental Protocols

The data presented in this guide is based on the following standard experimental methodologies.

Biochemical Kinase Assay (In Vitro)

A common method to determine the half-maximal inhibitory concentration (IC50) of a compound against a purified kinase is through a luminescence-based assay, such as the ADP-Glo™ Kinase Assay.

Principle: This assay quantifies the amount of ADP produced during the kinase reaction. The kinase, substrate, ATP, and the test inhibitor are incubated together. After the reaction, a reagent is added to deplete the remaining ATP. Subsequently, a detection reagent converts the generated ADP back to ATP, which is then measured using a luciferase/luciferin reaction. The luminescent signal is directly proportional to the kinase activity.

Workflow:

  • Reaction Setup: In a 384-well plate, add the kinase buffer, the test compound (at various concentrations), the purified TRK enzyme, and a mixture of the appropriate substrate and ATP.

  • Incubation: Allow the kinase reaction to proceed at room temperature for a specified time, typically 60 minutes.

  • ATP Depletion: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader. The IC50 value is calculated from the dose-response curve.[8]

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection reagents Dilute Enzyme, Substrate, ATP, and Inhibitor plate Add Reagents to 384-well Plate reagents->plate incubate1 Incubate for 60 min at Room Temperature plate->incubate1 adpglo Add ADP-Glo™ Reagent incubate1->adpglo incubate2 Incubate for 40 min adpglo->incubate2 detect Add Kinase Detection Reagent incubate2->detect incubate3 Incubate for 30 min detect->incubate3 read Record Luminescence incubate3->read G cluster_setup Assay Setup cluster_treatment Treatment cluster_readout Readout seed Seed Km-12 cells in 96-well plates adhere Allow cells to adhere overnight seed->adhere treat Add serial dilutions of test compound adhere->treat incubate Incubate for 72 hours treat->incubate mts Add MTS/tetrazolium reagent incubate->mts incubate2 Incubate for 1-4 hours mts->incubate2 read Measure absorbance incubate2->read G cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitor TRK TRK Receptor PLCg PLCγ TRK->PLCg Activation PI3K PI3K TRK->PI3K Activation Ras Ras TRK->Ras Activation Neurotrophin Neurotrophin Neurotrophin->TRK Binding & Dimerization Gene Gene Expression PLCg->Gene Differentiation AKT AKT PI3K->AKT MAPK MAPK Ras->MAPK AKT->Gene Survival MAPK->Gene Proliferation/ Differentiation Inhibitor Pyrrolo[3,4-b]pyridine Inhibitor (e.g., C03) Inhibitor->TRK Inhibition

References

Navigating the Selectivity Landscape: A Comparison of Pyrrolopyridine-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the cross-reactivity profile of a chemical series is paramount to advancing safe and effective therapeutics. This guide provides a comparative overview of the selectivity of substituted pyrrolopyridine scaffolds, a core motif in many developmental drugs. Due to the limited public data on the specific cross-reactivity of 1-Boc-octahydropyrrolo[3,4-b]pyridine derivatives, this guide will use related pyrrolopyridine compounds as surrogates to illustrate the principles and methodologies of cross-reactivity profiling.

The pyrrolopyridine scaffold is a versatile starting point for the development of potent inhibitors of various protein kinases, which play a crucial role in cellular signaling pathways. However, the therapeutic window of such inhibitors is often dictated by their selectivity. Off-target effects can lead to unforeseen toxicities or a dilution of the intended therapeutic action. Therefore, early and comprehensive cross-reactivity profiling is a critical step in drug discovery.

This guide will compare the selectivity profiles of two distinct pyrrolopyridine-based kinase inhibitors, highlighting how subtle structural changes can significantly impact their interaction with the broader kinome.

Comparative Selectivity Analysis

To illustrate the importance of selectivity, we will compare two representative compounds from the pyrrolopyridine class: a pyrrolo[2,3-d]pyrimidine derivative targeting Colony-Stimulating Factor 1 Receptor (CSF1R) and a 1H-pyrrolo[2,3-b]pyridine derivative targeting Fibroblast Growth Factor Receptors (FGFRs).

Compound A: A pyrrolo[2,3-d]pyrimidine-based inhibitor with potent activity against CSF1R.[1][2][3]

Compound B: A 1H-pyrrolo[2,3-b]pyridine derivative designed as an inhibitor of the FGFR family.[4]

The following tables summarize their inhibitory activity against their primary targets and a selection of off-targets.

Table 1: Primary Target Potency

CompoundTargetIC50 (nM)
Compound ACSF1RLow nM
Compound BFGFR17
FGFR29
FGFR325
FGFR4712

Data for Compound A is qualitative as presented in the source. Data for Compound B is from in vitro kinase assays.[1][2][3][4]

Table 2: Kinase Selectivity Profile (% Inhibition at 1 µM)

Kinase TargetCompound A (% Inhibition)Notes
CSF1R High Primary Target
FLT326%Structurally related kinase
KIT18%Structurally related kinase
PDGFRβ8%Structurally related kinase
Other 46 kinases<50%Generally high selectivity

This table provides a snapshot of the selectivity of Compound A against a panel of 50 kinases. A lower percentage of inhibition indicates higher selectivity for the primary target.[1][2][3]

This data illustrates that while both compounds are potent against their intended targets, their off-target profiles differ. Compound A demonstrates high selectivity for CSF1R against a broad panel of kinases.[1][2][3] Compound B, while potent against FGFR1/2/3, shows significantly less activity against FGFR4, indicating intra-family selectivity.[4] A full cross-reactivity profile would typically involve screening against hundreds of kinases and other protein targets.

Experimental Protocols

The data presented above is generated through rigorous in vitro assays. Below are detailed methodologies for key experiments used in cross-reactivity profiling.

Experimental Protocol 1: Kinase Selectivity Profiling (Luminescent Assay)

This protocol is based on the ADP-Glo™ Kinase Assay and is a common method for assessing kinase inhibition.

Objective: To determine the inhibitory activity of a test compound against a panel of protein kinases.

Materials:

  • Kinase Selectivity Profiling System (e.g., Promega) containing kinases, substrates, and reaction buffers.

  • Test compounds dissolved in DMSO.

  • ADP-Glo™ Reagent and Kinase Detection Reagent.

  • 384-well plates.

  • Plate reader capable of measuring luminescence.

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound in DMSO.

  • Reaction Setup:

    • In a 384-well plate, add 1 µL of the test compound or vehicle (DMSO) to the appropriate wells.

    • Add 2 µL of the Kinase Working Stock (containing the specific kinase being tested).

    • Initiate the kinase reaction by adding 2 µL of the ATP/Substrate Working Stock.

  • Incubation: Incubate the reaction plate at room temperature for 60 minutes.

  • Signal Generation:

    • Add 5 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus reflects the kinase activity. The percent inhibition is calculated relative to the vehicle control. IC50 values are determined by fitting the data to a dose-response curve.

Experimental Protocol 2: Radioligand Binding Assay (for GPCR Off-Targeting)

This protocol describes a general method to assess a compound's ability to bind to G-protein coupled receptors (GPCRs), a common source of off-target effects.

Objective: To determine the binding affinity (Ki) of a test compound for a specific GPCR.

Materials:

  • Cell membranes or whole cells expressing the target receptor.

  • A specific radioligand for the target receptor.

  • Test compound dissolved in an appropriate buffer.

  • Wash buffer (ice-cold).

  • Glass fiber filters.

  • Filtration apparatus.

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Reaction Setup:

    • In a 96-well plate, incubate the receptor preparation (membranes or cells) with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.

    • Include controls for total binding (radioligand + receptor) and non-specific binding (radioligand + receptor + a high concentration of a known unlabeled ligand).

  • Incubation: Incubate the plate at a specific temperature for a time sufficient to reach binding equilibrium.

  • Separation of Bound and Free Ligand:

    • Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This traps the receptor-bound radioligand on the filter.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Detection:

    • Place the filters in scintillation vials with scintillation fluid.

    • Quantify the radioactivity on each filter using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percent specific binding against the concentration of the test compound to determine the IC50 value.

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

Visualizing Pathways and Workflows

Understanding the context of kinase inhibition and the process of selectivity profiling is aided by clear visualizations.

Receptor_Tyrosine_Kinase_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand Growth Factor (Ligand) RTK Receptor Tyrosine Kinase (RTK) (e.g., FGFR, CSF1R) Ligand->RTK Binding & Dimerization P1 Phosphorylation RTK->P1 Autophosphorylation Adaptor Adaptor Proteins (e.g., GRB2, SHC) P1->Adaptor Recruitment SOS SOS Adaptor->SOS Activation Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription Activation Gene_Expression Gene Expression (Proliferation, Survival) Transcription->Gene_Expression Regulation Inhibitor Pyrrolopyridine Inhibitor Inhibitor->RTK ATP-Competitive Inhibition

Caption: A generalized Receptor Tyrosine Kinase (RTK) signaling pathway, a common target for pyrrolopyridine-based inhibitors.

Cross_Reactivity_Profiling_Workflow cluster_screening Screening Funnel Start Lead Compound Series (e.g., 1-Boc-octahydropyrrolo [3,4-b]pyridine derivatives) Primary_Assay Primary Target Assay (e.g., CSF1R Kinase Assay) Start->Primary_Assay Potency_Check Potent Hits? Primary_Assay->Potency_Check Potency_Check->Start No (Re-design) Selectivity_Panel Broad Kinase Selectivity Panel (>100 Kinases) Potency_Check->Selectivity_Panel Yes Off_Target_Panel Secondary Off-Target Panel (GPCRs, Ion Channels, etc.) Selectivity_Panel->Off_Target_Panel Data_Analysis Data Analysis & SAR (IC50, Ki, Selectivity Score) Off_Target_Panel->Data_Analysis Decision Advance to In Vivo? Data_Analysis->Decision Decision->Start Unfavorable Profile (Re-design) End Lead Optimization Decision->End Favorable Profile

Caption: A typical workflow for the cross-reactivity profiling of kinase inhibitors in a drug discovery program.

References

Reproducibility of published synthesis protocols for 1-Boc-octahydropyrrolo[3,4-b]pyridine.

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Synthesis of 1-Boc-octahydropyrrolo[3,4-b]pyridine: An Analysis of Published Protocols

For researchers and professionals in drug development, the synthesis of key intermediates is a critical step where reproducibility and efficiency are paramount. This guide provides a comparative analysis of published synthesis protocols for this compound, a valuable building block in medicinal chemistry. The following sections detail various synthetic approaches, presenting quantitative data, experimental methodologies, and a logical workflow for protocol selection.

Data Presentation: A Comparative Analysis of Synthetic Routes

The synthesis of the octahydropyrrolo[3,4-b]pyridine core, the precursor to its 1-Boc protected form, has been approached through several distinct strategies. Below is a summary of quantitative data extracted from published literature, offering a comparison of yields and reaction conditions for key synthetic steps. It is important to note that direct comparative studies on the reproducibility of these specific protocols are not extensively published; therefore, the data presented reflects the reported outcomes from the individual publications.

Method Key Transformation Starting Material Reagents & Conditions Reported Yield Key Considerations
Route 1: Catalytic Reduction Reduction of a pyridine ringN-benzyl-2,3-pyridine-dicarboxamideH₂, Pd/CNot explicitly stated for this step alone.This is a common early step in a multi-step synthesis. The subsequent reduction of amide groups and debenzylation add to the overall complexity.[1][2]
Route 2: Enzymatic Resolution Optical resolution of a racemic intermediatedialkyl-1-alkylcarbonylpiperidine-2,3-dicarboxylate racematePig liver esterase (PLE)>99% optical purityOffers high stereoselectivity, which is crucial for pharmaceutical applications.[2] The multi-step process may impact overall yield.
Route 3: Three-Component Reaction Construction of the pyrrolo[3,4-b]pyridine skeletonβ-enamino imide, aromatic aldehydes, malononitrileBase promoted (e.g., triethylamine, DBU)Good yieldsA convergent approach that can rapidly generate molecular complexity. The specific substrates may influence the final yield and purity.[3]
Route 4: Stereoselective Reduction Reduction of a dione intermediate6-benzyl-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dioneChiral auxiliary (e.g., naproxen) followed by reductionNot explicitly stated for this step alone.This method introduces chirality through a recoverable auxiliary, which can be cost-effective.[4][5]

Experimental Protocols: Key Methodologies

The following are representative experimental protocols for key transformations in the synthesis of the octahydropyrrolo[3,4-b]pyridine scaffold. The final N-Boc protection step is a standard procedure and is described at the end.

Protocol 1: Synthesis via Pyridine Ring Reduction and Amide Reduction (A Common Precursor Route)

This method is a frequently cited pathway to the core scaffold.[1][2][5]

  • Formation of N-benzyl-2,3-pyridine-dicarboxamide: Pyridine-2,3-dicarboxylic acid anhydride is reacted with benzylamine.

  • Pyridine Ring Reduction: The resulting N-benzyl-2,3-pyridine-dicarboxamide is subjected to catalytic hydrogenation (e.g., using H₂ gas and a Palladium on carbon catalyst) to reduce the pyridine ring, affording 6-benzyl-5,7-dioxooctahydropyrrolo[3,4-b]pyridine.

  • Amide Group Reduction: The amide carbonyl groups are then reduced using a suitable reducing agent (e.g., Lithium aluminum hydride) to yield 6-benzyloctahydropyrrolo[3,4-b]pyridine.

  • Debenzylation and Optical Resolution: The benzyl protecting group is removed, often followed by optical resolution using a chiral acid like L-tartaric acid to separate the desired stereoisomer.

Protocol 2: Synthesis via Enzymatic Resolution

This protocol focuses on achieving high enantiomeric purity early in the synthesis.[2]

  • Enzymatic Hydrolysis: A racemic mixture of dialkyl-1-alkylcarbonylpiperidine-2,3-dicarboxylate is treated with a lipase or an esterase, such as pig liver esterase (PLE). The enzyme selectively hydrolyzes one enantiomer.

  • Isolation of the Desired Enantiomer: The desired enantiomerically enriched intermediate, dialkyl-(2S,3R)-1-alkylcarbonyl-piperidine-2,3-dicarboxylate, is then isolated.

  • Conversion to the Core Scaffold: The isolated intermediate undergoes a series of transformations to form the octahydropyrrolo[3,4-b]pyridine core with high optical purity.

Protocol 3: N-Boc Protection

This is a standard final step to introduce the tert-butoxycarbonyl (Boc) protecting group.

  • Reaction Setup: The synthesized octahydropyrrolo[3,4-b]pyridine is dissolved in a suitable solvent, such as chloroform or dichloromethane.

  • Addition of Boc Anhydride: Di-tert-butyl dicarbonate ((Boc)₂O) is added to the solution, often at 0°C.

  • Reaction and Workup: The reaction mixture is typically stirred at room temperature for a specified time. After completion, the reaction is washed (e.g., with brine), dried, and the solvent is evaporated to yield the this compound product. A yield of 98% has been reported for a similar N-Boc protection of a substituted pyrrolidine.[6]

Workflow for Synthesis Protocol Selection

The selection of an appropriate synthetic protocol is a critical decision that depends on various factors, including the desired scale, required stereochemical purity, and available resources. The following diagram illustrates a logical workflow for this decision-making process.

Synthesis Protocol Selection Workflow A Define Project Requirements (Scale, Purity, Cost) B Literature Review of Published Protocols A->B C Evaluate Protocol Feasibility (Reagents, Equipment) B->C D Initial Small-Scale Test Reactions C->D E Analyze Results (Yield, Purity, Byproducts) D->E F Select Optimal Protocol E->F Meets Requirements H Reproducibility Issues? E->H Fails Requirements G Scale-Up and Optimization F->G I Troubleshoot and Modify Protocol H->I I->D

Caption: A flowchart illustrating the decision-making process for selecting a synthesis protocol.

References

Spectroscopic comparison of 1H-pyrazolo[3,4-b]pyridines and 2H-pyrazolo[3,4-b]pyridines.

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the precise structural elucidation of heterocyclic compounds is paramount. This guide provides an objective, data-driven comparison of the spectroscopic characteristics of 1H-pyrazolo[3,4-b]pyridines and their 2H counterparts, offering a clear roadmap for their differentiation.

The pyrazolo[3,4-b]pyridine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The regiochemistry of the pyrazole ring, specifically the position of the nitrogen-bound proton, gives rise to two distinct isomers: 1H- and 2H-pyrazolo[3,4-b]pyridine. While possessing the same molecular formula, these isomers exhibit subtle yet significant differences in their spectroscopic signatures. This guide summarizes key spectroscopic data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to facilitate their unambiguous identification.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for 1H- and 2H-pyrazolo[3,4-b]pyridine derivatives. It is important to note that the exact chemical shifts and fragmentation patterns can vary with substitution.

Table 1: ¹H NMR Spectroscopic Data (δ, ppm)
Proton1H-Pyrazolo[3,4-b]pyridine Derivatives2H-Pyrazolo[3,4-b]pyridine DerivativesKey Differentiation Points
N-H ~12.0-13.0 (broad singlet)~8.0-9.0 (broad singlet, if unsubstituted)The N-H proton in the 1H-isomer is significantly downfield due to its involvement in the aromatic system and hydrogen bonding.
H3 ~8.0-8.1 (singlet)[1]~8.2-8.4 (singlet)The H3 proton in the 2H-isomer is generally deshielded compared to the 1H-isomer.
H4 ~8.5-8.6 (doublet)~7.8-8.0 (doublet)Significant difference in the chemical shift of the H4 proton.
H5 ~7.1-7.3 (multiplet)~7.0-7.2 (multiplet)Overlapping region, less diagnostic.
H6 ~8.1-8.3 (doublet)~8.4-8.6 (doublet)The H6 proton in the 2H-isomer is generally deshielded compared to the 1H-isomer.
Table 2: ¹³C NMR Spectroscopic Data (δ, ppm)

¹³C NMR spectroscopy is a powerful tool for distinguishing between the N-1 and N-2 substituted isomers.[1]

Carbon1H-Pyrazolo[3,4-b]pyridine Derivatives2H-Pyrazolo[3,4-b]pyridine DerivativesKey Differentiation Points
C3 ~133-135~145-147The C3 carbon in the 2H-isomer is significantly deshielded.
C3a ~115-117~125-127The bridgehead carbon C3a shows a notable downfield shift in the 2H-isomer.
C4 ~148-150~140-142The C4 carbon is more shielded in the 2H-isomer.
C5 ~118-120~116-118Similar chemical shifts, less diagnostic.
C6 ~128-130~135-137The C6 carbon is deshielded in the 2H-isomer.
C7a ~142-144~150-152The bridgehead carbon C7a is significantly deshielded in the 2H-isomer.
Table 3: IR Spectroscopic Data (cm⁻¹)
Functional Group1H-Pyrazolo[3,4-b]pyridine2H-Pyrazolo[3,4-b]pyridineKey Differentiation Points
N-H Stretch 3100-3300 (broad)3100-3300 (broad, if unsubstituted)The broadness and position can be indicative of hydrogen bonding, which may differ between isomers.
C=N Stretch ~1620-1640~1610-1630Subtle differences may be observed.
Aromatic C-H Stretch ~3000-3100~3000-3100Generally similar for both isomers.
Table 4: Mass Spectrometry Data (m/z)
Fragmentation Pathway1H-Pyrazolo[3,4-b]pyridine2H-Pyrazolo[3,4-b]pyridineKey Differentiation Points
Molecular Ion (M⁺) PresentPresentBoth isomers will show a molecular ion peak corresponding to their molecular weight.
Loss of HCN [M-27]⁺[M-27]⁺A common fragmentation pathway for nitrogen-containing heterocycles.
Loss of N₂ [M-28]⁺[M-28]⁺Possible fragmentation of the pyrazole ring.
Substituent Fragmentation Dependent on substituentsDependent on substituentsThe fragmentation of side chains will be a dominant feature.

Experimental Protocols

The following are generalized experimental protocols that can be adapted for the spectroscopic analysis of 1H- and 2H-pyrazolo[3,4-b]pyridines.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H and ¹³C NMR Spectra Acquisition:

    • Sample Preparation: Dissolve 5-10 mg of the pyrazolo[3,4-b]pyridine derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

    • Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

    • ¹H NMR Parameters:

      • Pulse sequence: Standard single-pulse experiment.

      • Spectral width: -2 to 14 ppm.

      • Number of scans: 16-64, depending on sample concentration.

      • Relaxation delay: 1-2 seconds.

    • ¹³C NMR Parameters:

      • Pulse sequence: Proton-decoupled single-pulse experiment (e.g., zgpg30).

      • Spectral width: 0 to 160 ppm.

      • Number of scans: 1024-4096, due to the low natural abundance of ¹³C.

      • Relaxation delay: 2-5 seconds.

    • Data Processing: Process the raw data using appropriate NMR software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Attenuated Total Reflectance (ATR) Method for Solids:

    • Sample Preparation: Place a small amount of the solid pyrazolo[3,4-b]pyridine sample directly onto the ATR crystal.

    • Instrumentation: Use a FT-IR spectrometer equipped with a diamond or germanium ATR accessory.

    • Data Acquisition:

      • Collect a background spectrum of the empty ATR crystal.

      • Apply pressure to the sample using the instrument's anvil to ensure good contact with the crystal.

      • Collect the sample spectrum.

      • Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

    • Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
  • Electron Impact (EI) Mass Spectrometry:

    • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or by injection into a gas chromatograph (GC-MS).

    • Ionization: Bombard the vaporized sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

    • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

    • Detection: Detect the ions and generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

    • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce structural information.

Visualization of Structural Isomerism

The key to the spectroscopic differences between 1H- and 2H-pyrazolo[3,4-b]pyridines lies in the position of the tautomerizable proton on the pyrazole ring. This alters the electronic distribution within the heterocyclic system, thereby influencing the magnetic environment of the constituent atoms.

Caption: Structural isomerism and its impact on key NMR shifts.

References

Safety Operating Guide

Navigating the Disposal of 1-Boc-octahydropyrrolo[3,4-b]pyridine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Researchers, scientists, and drug development professionals handling 1-Boc-octahydropyrrolo[3,4-b]pyridine require clear and concise guidance for its proper disposal to ensure laboratory safety and environmental compliance. This document provides essential, immediate safety and logistical information, including operational and disposal plans, to address this need directly.

I. Pre-Disposal and Handling Protocol

Prior to disposal, proper handling and storage of this compound are crucial.

Personal Protective Equipment (PPE):

  • Hand Protection: Wear suitable protective gloves.

  • Eye/Face Protection: Use safety glasses with side-shields or chemical goggles.

  • Skin and Body Protection: Wear appropriate protective clothing to avoid skin contact.

Handling and Storage:

  • Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid the formation of dust and aerosols.[1]

  • Store the chemical in a tightly closed, suitable container in a dry, cool, and well-ventilated place.

  • Use non-sparking tools and take precautionary measures against static discharge.

II. Step-by-Step Disposal Procedure

The disposal of this compound should be managed as hazardous waste. Adherence to institutional and regulatory guidelines is paramount.

  • Waste Identification and Classification:

    • Treat all waste containing this compound as hazardous chemical waste.[2][3]

    • Do not mix with other waste streams unless compatibility is confirmed.

  • Waste Collection and Containerization:

    • Use a dedicated, compatible, and properly sealed hazardous waste container.[2][4] Plastic bottles are often preferred over glass to minimize the risk of breakage.[4]

    • The container must be in good condition, free from leaks or cracks.[2]

  • Labeling:

    • Affix a hazardous waste tag to the container as soon as waste is added.[3][4]

    • The label must include:

      • The full chemical name: "this compound". Avoid abbreviations or chemical formulas.[2][4]

      • The quantity of waste.

      • The date of waste generation.[4]

      • The location of origin (e.g., laboratory, building, room number).[4]

      • The name and contact information of the principal investigator.[4]

      • A clear indication that the contents are "Hazardous Waste".[2][4]

      • Appropriate hazard pictograms.[4]

  • Storage of Waste:

    • Store the labeled hazardous waste container in a designated satellite accumulation area near the point of generation.[5]

    • Ensure secondary containment to prevent spills.[3]

    • Segregate from incompatible materials.[2][5]

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for hazardous waste.[3][4]

    • Provide the EHS office with a completed hazardous waste information form.[4]

    • The recommended disposal methods include sending the material to a licensed chemical destruction plant or controlled incineration with flue gas scrubbing.[6]

    • Crucially, do not dispose of this compound down the drain or in regular trash. [4][6][7]

III. Emergency Procedures

In the event of a spill or exposure:

  • Spill:

    • Remove all sources of ignition.[1]

    • Ventilate the area.

    • Use appropriate PPE.

    • Absorb the spill with inert material and collect it in a suitable container for disposal as hazardous waste.[3]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention.

IV. Data for Waste Manifest

The following table summarizes key information required for the hazardous waste manifest.

ParameterValue/Information
Chemical Name This compound
CAS Number 159877-36-8
Molecular Formula C₁₂H₂₂N₂O₂
Molecular Weight 226.32 g/mol [8]
Physical State Solid or Liquid (check product information)
Hazards Based on available information for similar compounds, may be harmful if swallowed, cause skin irritation, and cause serious eye irritation. Assumed to be a hazardous waste.
Recommended Disposal Licensed chemical destruction plant or controlled incineration.[6]

V. Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound start Waste Generation: This compound ppe Wear Appropriate PPE: Gloves, Goggles, Lab Coat start->ppe improper_disposal Improper Disposal: Drain or Trash start->improper_disposal container Select Compatible Hazardous Waste Container ppe->container labeling Label Container: 'Hazardous Waste', Chemical Name, Date, PI Information container->labeling storage Store in Designated Satellite Accumulation Area labeling->storage contact_ehs Contact EHS for Pickup storage->contact_ehs disposal Professional Disposal: Incineration or Chemical Destruction contact_ehs->disposal stop STOP! Consult EHS Immediately improper_disposal->stop Prohibited

Caption: Disposal workflow for this compound.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。